3,3-Dimethylmorpholine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,3-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)5-8-4-3-7-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCSEZZLIIZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625024 | |
| Record name | 3,3-Dimethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-64-0 | |
| Record name | 3,3-Dimethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,3-Dimethylmorpholine hydrochloride basic properties
An In-depth Technical Guide to 3,3-Dimethylmorpholine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry. As a substituted morpholine, its structural motif is of significant interest to researchers in medicinal chemistry and materials science. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, imparts unique physicochemical properties such as high polarity and water solubility, making it a valuable scaffold in drug design. The addition of gem-dimethyl groups at the C3 position introduces steric hindrance and lipophilicity, which can be strategically utilized to modulate a molecule's conformation, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate. The content herein synthesizes established chemical principles with practical, field-proven insights to facilitate its effective application in a laboratory setting.
Physicochemical and Structural Properties
This compound is the salt form of the free base, 3,3-Dimethylmorpholine. The protonation of the secondary amine by hydrochloric acid enhances its water solubility and renders it a stable, crystalline solid, which is often more convenient for handling and storage than the free base.
Core Data Summary
A compilation of the essential chemical and physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3,3-dimethylmorpholine;hydrochloride | [1] |
| Synonyms | 3,3-Dimethylmorpholine HCl | [1] |
| CAS Number | 59229-64-0 | [1][2][3] |
| Molecular Formula | C₆H₁₄ClNO | [2][3] |
| Molecular Weight | 151.63 g/mol | [1][2] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | Typically ≥95% | [3] |
| SMILES | CC1(COCCN1)C.Cl | [1] |
| Storage | Inert atmosphere, room temperature | [2][3] |
Structural Elucidation
The structure of this compound consists of a morpholine ring with two methyl groups attached to the same carbon atom (C3) adjacent to the nitrogen atom. The hydrochloride salt form means the nitrogen atom is protonated and associated with a chloride counter-ion.
Caption: General workflow for the synthesis of 3,3-Dimethylmorpholine HCl.
Analytical Characterization Workflow
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. A multi-technique approach is typically employed.
Overview of Analytical Techniques
The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Infrared (IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: Integrated workflow for analytical characterization.
Spectroscopic and Chromatographic Profiles
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the gem-dimethyl groups. The protons on carbons adjacent to the oxygen and nitrogen atoms will appear at distinct chemical shifts. The two methyl groups, being chemically equivalent, should produce a sharp singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the six unique carbon atoms in the structure. The quaternary carbon at the C3 position will have a characteristic chemical shift.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 116.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (from the protonated amine), C-H stretching, and C-O-C stretching of the ether linkage.
Protocol: Purity Determination by HPLC
This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of this compound. The principle is to separate the main compound from any potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Ammonium formate or similar buffer
-
Formic acid or similar acid
-
Deionized water
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of water or a water/acetonitrile mixture to obtain a concentration of ~1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm (as the compound lacks a strong chromophore)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Inject the sample solution and record the chromatogram.
-
Integrate all peaks detected.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality and Validation: The choice of a C18 column is based on its versatility for separating small polar molecules. The gradient elution ensures that both polar and potential non-polar impurities are eluted from the column. UV detection at a low wavelength like 210 nm is necessary because the molecule lacks a significant chromophore. This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Applications in Research and Drug Development
Substituted morpholines are prevalent in numerous approved drugs and clinical candidates. The morpholine scaffold often serves as a replacement for a piperidine or piperazine ring to improve physicochemical properties. For example, 2,6-dimethylmorpholine is a key intermediate for the antifungal drug Amorolfine and the anticancer agent Sonidegib. [4] By analogy, this compound is a valuable building block for synthesizing novel compounds. The gem-dimethyl group at the C3 position can serve several purposes:
-
Metabolic Blocking: It can prevent metabolic oxidation at the C3 position, potentially increasing the half-life of a drug candidate.
-
Conformational Restriction: The steric bulk of the dimethyl groups can lock the morpholine ring into a specific conformation, which can be crucial for optimizing binding affinity to a target protein.
-
Modulation of Basicity: The alkyl substitution can subtly influence the pKa of the morpholine nitrogen, affecting its ionization state at physiological pH.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The hazard profile is primarily derived from its free base form.
GHS Hazard Information
The following table summarizes the known hazards associated with the free base, 3,3-dimethylmorpholine, which should be considered applicable to the hydrochloride salt. [5]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [6][7]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [6] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [6] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator. [6]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [2]Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.
Conclusion
This compound is a synthetically useful building block with well-defined physicochemical properties. Its value in medicinal chemistry and organic synthesis is underscored by the strategic advantages conferred by the gem-dimethyl substituted morpholine scaffold. A thorough understanding of its properties, analytical characterization, and safe handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14551849, 3,3-Dimethylmorpholine.
- Google Patents (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69355179, (2S,3R)-2,3-Dimethylmorpholine hcl.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3,3-Dimethylmorpholine Hydrochloride (CAS: 59229-64-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold and the Significance of Gem-Dimethyl Substitution
Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is often motivated by its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] The nitrogen atom of the morpholine ring can act as a basic center, allowing for the formation of salts like the hydrochloride salt, which can further enhance solubility and facilitate handling and formulation.
This technical guide focuses on a specific derivative, 3,3-Dimethylmorpholine hydrochloride (CAS: 59229-64-0). The introduction of a gem-dimethyl group at the 3-position of the morpholine ring introduces a unique set of steric and electronic properties. The gem-dimethyl moiety can provide steric shielding to the adjacent nitrogen atom, potentially influencing its basicity and metabolic susceptibility. Furthermore, this substitution pattern can lock the conformation of the morpholine ring, which can be advantageous in designing molecules with specific three-dimensional orientations for optimal target binding. This guide will provide a comprehensive overview of the chemical properties, synthesis, potential applications, and analytical methodologies related to this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 59229-64-0 | [3] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.64 g/mol | [3] |
| IUPAC Name | 3,3-dimethylmorpholine;hydrochloride | [4] |
| SMILES | CC1(C)COCCN1.[H]Cl | [3] |
| Appearance | White to off-white crystalline powder (inferred from related compounds) | [5][6] |
| Melting Point | Data not available. For comparison, Morpholine hydrochloride decomposes at 175-176°C.[7][8] | |
| Boiling Point (of free base) | 143-144 °C | [9] |
| Density (of free base) | 0.9355 g/cm³ | [9] |
| Solubility | Expected to be soluble in water and polar protic solvents.[5][10] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
A potential route to 3,3-Dimethylmorpholine begins with the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to form the N-substituted diol. Subsequent acid-catalyzed intramolecular cyclization would then yield the desired 3,3-Dimethylmorpholine. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid in a suitable solvent.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)ethanolamine
-
To a stirred solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.
-
Slowly add 2-chloroethanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield N-(2-hydroxy-1,1-dimethylethyl)ethanolamine.
Step 2: Synthesis of 3,3-Dimethylmorpholine
-
Slowly add the N-(2-hydroxy-1,1-dimethylethyl)ethanolamine to concentrated sulfuric acid with cooling.
-
Heat the reaction mixture to a temperature typically ranging from 150-190°C.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a high pH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 3,3-Dimethylmorpholine by distillation.
Step 3: Preparation of this compound
-
Dissolve the purified 3,3-Dimethylmorpholine in a dry, inert solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
Applications in Research and Drug Development
The morpholine moiety is a key structural feature in numerous approved drugs and experimental therapeutic agents.[1][13] Its presence often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, which are crucial for drug efficacy.[2]
While specific applications of this compound are not extensively documented, its potential can be inferred from the broader utility of substituted morpholines in medicinal chemistry.
-
Scaffold for Novel Therapeutics: this compound can serve as a valuable building block for the synthesis of more complex molecules.[14] The gem-dimethyl group can act as a conformational anchor, providing a rigid framework for the attachment of other pharmacophoric groups. This can be particularly useful in the design of inhibitors for enzymes and receptors where a specific spatial arrangement of functional groups is required for high-affinity binding.
-
Modulation of Physicochemical Properties: The incorporation of the 3,3-dimethylmorpholine moiety into a larger molecule can be a strategic approach to fine-tune its properties. The gem-dimethyl group can increase lipophilicity compared to an unsubstituted morpholine, which may be beneficial for crossing the blood-brain barrier in the development of CNS-active drugs.
-
Potential Biological Activities: Substituted morpholines have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16] The unique steric and electronic properties of the 3,3-dimethyl substitution pattern could lead to novel interactions with biological targets, warranting further investigation of its pharmacological profile.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups as a singlet, and distinct signals for the methylene protons at the C2, C5, and C6 positions of the morpholine ring. The protons adjacent to the oxygen (C2) will likely appear at a lower field (higher ppm) than those adjacent to the nitrogen (C5 and C6).
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon at C3, the two methyl carbons, and the three methylene carbons of the morpholine ring. A reference to the ¹³C NMR spectrum of the free base, 3,3-Dimethylmorpholine, exists in the literature.[3]
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of morpholine derivatives, direct analysis by GC-MS can be challenging. Derivatization is often employed to increase volatility. A common method involves the reaction with an agent like dansyl chloride to form a less polar, more volatile derivative that is amenable to GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of morpholine derivatives. Reversed-phase HPLC with a suitable C18 column can be used, often with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is possible if the molecule contains a chromophore, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.
Safety and Handling
Detailed toxicological data for this compound is not available. However, safety precautions should be based on the known hazards of related compounds, such as morpholine and other alkylated morpholine hydrochlorides.[20][21][22]
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A properly fitted respirator should be used if dusts or aerosols are generated.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. The gem-dimethyl substitution on the morpholine scaffold offers a unique combination of steric and electronic properties that can be exploited to design novel therapeutic agents with improved pharmacological profiles. While specific data on its physicochemical properties, synthesis, and biological activity are not extensively documented, this guide provides a comprehensive overview based on available information and inferences from closely related compounds. Further research into the synthesis and pharmacological evaluation of this compound is warranted to fully explore its potential in the development of new medicines.
References
- PubChem. Morpholine, hydrochloride (1:1).
- MySkinRecipes. 3,3-Dimethylmorpholine. [Link]
- Redox. Safety Data Sheet Morpholine. Published October 1, 2022. [Link]
- National Institute of Standards and Technology. Morpholine hydrochloride. NIST Chemistry WebBook. [Link]
- PubChem. 3,3-Dimethylmorpholine.
- PubChem. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1).
- Solubility of Things. Morpholine hydrochloride. [Link]
- ChemWhat. 3,3-Dimethylmorpholine CAS#: 59229-63-9. [Link]
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Published 2020.
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Published 2022.
- PubChem. 3,5-Dimethylmorpholine hydrochloride.
- SpectraBase. Morpholine hydrochloride. [Link]
- Chemistry Letters. Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)
- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 75(15), 5373–5376. [Link]
- Organic Chemistry Portal. Morpholine synthesis. [Link]
- E3S Web of Conferences.
- Szabó, K. J., & Kónya, D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules (Basel, Switzerland), 28(9), 3749. [Link]
- Journal of the American Chemical Society. Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Published 1947. [Link]
- ResearchGate.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Published March 2020. [Link]
- The Merck Index Online. Morpholine. [Link]
- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
- PubMed.
- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Published March 2020. [Link]
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Published March 2020. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Morpholine Hydrochloride | 10024-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Morpholine [drugfuture.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemwhat.com [chemwhat.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]
- 20. redox.com [redox.com]
- 21. fishersci.com [fishersci.com]
- 22. Morpholine hydrochloride [webbook.nist.gov]
An In-Depth Technical Guide to the Molecular Structure of 3,3-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular structure of 3,3-dimethylmorpholine hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted morpholine, its structural features are pivotal to its chemical reactivity and potential applications as a building block in the development of novel therapeutic agents and agrochemicals. This document synthesizes theoretical knowledge with practical insights into its synthesis and characterization.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of substituents onto the morpholine ring, as in 3,3-dimethylmorpholine, allows for the fine-tuning of these properties and the introduction of specific steric and electronic features that can influence biological activity. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it particularly suitable for laboratory use and further synthetic transformations.
Molecular Structure and Properties
This compound possesses the chemical formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol .[2][3] The core of the molecule is a saturated six-membered morpholine ring, which contains an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. The key structural feature is the presence of two methyl groups geminally substituted at the C3 position of the ring.
The hydrochloride salt is formed by the protonation of the secondary amine nitrogen by hydrochloric acid. This results in the formation of a morpholinium cation and a chloride anion.[1]
Table 1: Key Properties of 3,3-Dimethylmorpholine and its Hydrochloride Salt
| Property | 3,3-Dimethylmorpholine (Free Base) | This compound |
| CAS Number | 59229-63-9[4][5] | 59229-64-0[2] |
| Molecular Formula | C₆H₁₃NO[4][5] | C₆H₁₄ClNO[3] |
| Molecular Weight | 115.17 g/mol [4] | 151.64 g/mol [3] |
| IUPAC Name | 3,3-dimethylmorpholine[4] | 3,3-dimethylmorpholine;hydrochloride[2] |
Synthesis and Salt Formation
The synthesis of 3,3-dimethylmorpholine is not widely reported in the literature, but a plausible and efficient route can be designed based on established methods for the synthesis of substituted morpholines. A logical approach involves the cyclization of a suitable amino alcohol precursor.
Proposed Synthesis of 3,3-Dimethylmorpholine (Free Base)
A robust method for the synthesis of substituted morpholines involves the intramolecular cyclization of an N-substituted diethanolamine derivative. For the synthesis of 3,3-dimethylmorpholine, a suitable precursor would be 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol. The synthesis can be envisioned in two main steps:
Step 1: Synthesis of the Amino Alcohol Precursor
The precursor can be synthesized via the reaction of 2-aminoethanol with 2,2-dimethyloxirane (isobutylene oxide). This reaction proceeds through a nucleophilic ring-opening of the epoxide by the amine.
Step 2: Intramolecular Cyclization
The resulting amino diol can then undergo an acid-catalyzed intramolecular dehydration to form the morpholine ring. Concentrated sulfuric acid is a common reagent for this type of cyclization.
Experimental Protocol: Synthesis of 3,3-Dimethylmorpholine
Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoethanol (1.0 eq) and 2,2-dimethyloxirane (1.1 eq) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude amino diol, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to 3,3-Dimethylmorpholine
-
To the crude 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol in a round-bottom flask, slowly add concentrated sulfuric acid (2.0-3.0 eq) at 0 °C.
-
After the addition is complete, heat the reaction mixture to 120-140 °C and maintain this temperature for several hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base, such as sodium hydroxide, to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure 3,3-dimethylmorpholine.
Formation of this compound
The conversion of the free base to its hydrochloride salt is a standard and straightforward procedure. This is often done to improve the compound's stability and handling properties.
Experimental Protocol: Preparation of this compound
-
Dissolve the purified 3,3-dimethylmorpholine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectral data based on the known spectra of the free base and related morpholine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of the free base, 3,3-dimethylmorpholine, has been reported.[6] Upon protonation to form the hydrochloride salt, the chemical shifts of the carbon atoms adjacent to the nitrogen are expected to shift downfield due to the inductive effect of the positively charged nitrogen.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₂ | ~25 | ~1.3 | s | 6H |
| C (CH₃)₂ | ~60 | - | - | - |
| -O-C H₂- | ~75 | ~3.9 | t | 2H |
| -C H₂-NH₂⁺- | ~50 | ~3.2 | t | 2H |
| -NH₂⁺- | - | ~9-10 | br s | 2H |
| -C H₂-C(CH₃)₂ | ~45 | ~2.9 | s | 2H |
Note: Predicted shifts are based on data for 3,3-dimethylmorpholine and morpholine hydrochloride. Actual shifts may vary depending on the solvent and other experimental conditions.[6][7]
¹H NMR: The ¹H NMR spectrum of the hydrochloride salt is expected to show distinct signals for the methyl protons, the three methylene groups, and the protons on the nitrogen. The N-H protons will likely appear as a broad singlet at a downfield chemical shift, and its integration would correspond to two protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the presence of strong, broad absorptions in the region of 2400-3000 cm⁻¹, which are characteristic of the N-H stretching vibrations in an ammonium salt. Other key absorptions will include C-H stretching vibrations around 2850-2950 cm⁻¹, and C-O stretching in the 1050-1150 cm⁻¹ region.[7][8]
Mass Spectrometry
In a mass spectrum, this compound is expected to show a molecular ion peak for the free base at m/z 115, as the hydrochloride salt will likely dissociate in the ion source.[9] The fragmentation pattern would be characteristic of the 3,3-dimethylmorpholine structure, with potential losses of methyl groups and fragmentation of the morpholine ring.
Solid-State Structure and Crystallography
Currently, there is no publicly available crystal structure for this compound. However, based on studies of other morpholine derivatives, the morpholine ring is expected to adopt a chair conformation in the solid state.[10][11][12][13] The two methyl groups at the C3 position will occupy axial and equatorial positions. In the crystal lattice, the morpholinium cations and chloride anions will be held together by ionic interactions and hydrogen bonding between the N-H protons and the chloride ions.
Conclusion
This compound is a valuable building block for chemical synthesis, offering the favorable properties of the morpholine scaffold with the added steric and electronic influence of the gem-dimethyl group. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and a predictive analysis of its spectroscopic and solid-state properties. This information serves as a crucial resource for researchers and scientists working with this compound in the fields of drug discovery and materials science.
References
- SpectraBase. 3,3-Dimethyl-morpholine - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. 3,3-Dimethylmorpholine. [Link]
- Döring, C., & Jones, P. G. (2023). Crystal structures of the isotypic complexes bis-(morpholine)-gold(I) chloride and bis-(morpholine)-gold(I) bromide.
- Google Patents. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.
- Royal Society of Chemistry. (2020). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
- R Discovery. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phen-oxy-acetic acid analogues. [Link]
- SpectraBase. 3,3-Dimethyl-4-nitroso-morpholine - Optional[MS (GC)] - Spectrum. [Link]
- PubChem. Morpholine, hydrochloride (1:1). [Link]
- ResearchGate. (2023). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide. [Link]
- IUCr Journals. (2023). [4-(2-Aminoethyl)morpholine-κ 2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. [Link]
- Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]
- ChemWhat. 3,3-Dimethylmorpholine CAS#: 59229-63-9. [Link]
- Wikipedia. Morpholine. [Link]
- Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]
- PubChem. 3,5-Dimethylmorpholine hydrochloride. [Link]
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- PubChemLite. 3,3-dimethylmorpholine (C6H13NO). [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Google Patents. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. US20120202995A1.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
Diagrams
Caption: Synthetic pathway for this compound.
Caption: Structure of the 3,3-Dimethylmorpholinium cation and Chloride anion.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 4. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. spectrabase.com [spectrabase.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. spectra-analysis.com [spectra-analysis.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Crystal structures of the isotypic complexes bis-(morpholine)-gold(I) chloride and bis-(morpholine)-gold(I) bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
Introduction: The Morpholine Scaffold in Neuropharmacology
An In-Depth Technical Guide on the Mechanism of Action of Morpholine-Based CNS Stimulants: A Focus on the 3,3-Dimethylmorpholine Scaffold
The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, serves as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in hydrogen bonding have led to its incorporation into a diverse array of biologically active compounds.[1] While many morpholine-containing drugs exhibit a wide range of therapeutic effects, a notable class of substituted morpholines demonstrates significant activity as central nervous system (CNS) stimulants.[1]
This guide delves into the mechanism of action of CNS-active morpholine derivatives, with a specific focus on the structural class represented by 3,3-dimethylmorpholine hydrochloride. It is important to note that while this compound is recognized as a chemical intermediate in organic synthesis, its specific pharmacological profile is not extensively documented in publicly available literature.[2][3][4][5][6][7][8] Therefore, to provide a comprehensive and scientifically grounded analysis, this guide will use the well-characterized and structurally related drug, phendimetrazine , as a surrogate to elucidate the likely mechanism of action. Phendimetrazine, with its 3,4-dimethyl-2-phenylmorpholine structure, offers a robust and clinically relevant model for understanding how this chemical class interacts with neuronal systems.[9]
Phendimetrazine is a sympathomimetic amine with pharmacological actions similar to amphetamines, primarily used for the short-term treatment of exogenous obesity as an appetite suppressant.[10][11][12] By examining its well-established mechanism, we can infer the potential biological activities and molecular targets of related dimethylmorpholine compounds.
Core Mechanism of Action: A Prodrug Approach to Norepinephrine-Dopamine Release
The primary mechanism of action for phendimetrazine is indirect and relies on its metabolic conversion to a more active compound. This prodrug strategy is a key feature of its pharmacological profile, influencing its pharmacokinetics and abuse potential.[9][13]
Metabolic Activation to Phenmetrazine
Following oral administration, phendimetrazine is readily absorbed from the gastrointestinal tract.[11] It then undergoes N-demethylation in the liver, a metabolic process that removes the methyl group from the nitrogen atom of the morpholine ring. This biotransformation converts phendimetrazine into its active metabolite, phenmetrazine .[9][11][13] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[9] This conversion is critical, as phenmetrazine is the primary mediator of the drug's pharmacological effects. The prodrug design allows for a more sustained and steady release of the active compound compared to administering phenmetrazine directly, which can help in reducing its abuse liability.[9][13]
Phenmetrazine as a Norepinephrine-Dopamine Releasing Agent (NDRA)
The active metabolite, phenmetrazine, belongs to the class of drugs known as norepinephrine-dopamine releasing agents (NDRAs).[9][11][14] NDRAs are sympathomimetic amines that act on presynaptic nerve terminals to induce the release of the catecholamine neurotransmitters, norepinephrine (NE) and dopamine (DA).[14][15][16] This action is distinct from that of reuptake inhibitors, which merely block the clearance of neurotransmitters from the synapse. Releasing agents actively promote the efflux of neurotransmitters from storage vesicles into the cytoplasm and then out of the neuron.[15][16]
The mechanism of phenmetrazine-induced neurotransmitter release involves several key steps:
-
Uptake into Presynaptic Neurons: Phenmetrazine, being structurally similar to norepinephrine and dopamine, is recognized and transported into the presynaptic neuron by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11]
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, phenmetrazine interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This interaction disrupts the proton gradient that VMAT2 uses to sequester monoamines like NE and DA into vesicles.
-
Cytosolic Neurotransmitter Accumulation: The disruption of VMAT2 leads to the leakage of norepinephrine and dopamine from the vesicles into the cytoplasm of the presynaptic terminal.
-
Transporter Reversal: The resulting high cytosolic concentration of these neurotransmitters causes the NET and DAT to reverse their direction of transport. Instead of taking up neurotransmitters from the synapse, they begin to pump norepinephrine and dopamine out of the neuron and into the synaptic cleft.[11]
This surge in synaptic norepinephrine and dopamine concentrations is the ultimate cause of the physiological and behavioral effects of the drug.[10][13]
Caption: Mechanism of Phendimetrazine as an NDRA.
Physiological and Therapeutic Effects
The increased synaptic levels of norepinephrine and dopamine, particularly in key brain regions, produce the therapeutic and side effects associated with phendimetrazine.
Appetite Suppression
The primary therapeutic application of phendimetrazine is as an anorectic for weight management.[10][13] This effect is predominantly mediated by the stimulation of the hypothalamus, a critical brain region for regulating hunger and satiety.[13] Increased norepinephrine signaling in the hypothalamus is thought to be the main driver of appetite suppression.[13]
Central Nervous System Stimulation
The release of dopamine in brain reward pathways and cortical regions contributes to the stimulant effects of the drug, which include increased alertness, energy, and potential for mood elevation.[10][13] These CNS stimulant properties are similar to those of amphetamines, and as such, phendimetrazine has a potential for misuse and abuse.[9][10][12]
Cardiovascular Effects
As a sympathomimetic amine, phendimetrazine elevates sympathetic nervous system activity throughout the body.[10] The release of norepinephrine can lead to increased heart rate and blood pressure.[10][12] Consequently, its use is contraindicated in patients with a history of cardiovascular disease, uncontrolled hypertension, or hyperthyroidism.[10]
Quantitative Pharmacological Data
| Parameter | Value | Source |
| Drug Class | Sympathomimetic Amine, Anorectic | [11][13] |
| Mechanism | Norepinephrine-Dopamine Releasing Agent (NDRA) | [9][11] |
| Metabolism | N-demethylation to active metabolite phenmetrazine | [9][11][13] |
| Metabolic Conversion Rate | ~30% of oral dose | [9] |
| Time to Peak Plasma Levels | 1 to 3 hours | [11] |
| Elimination Half-Life | Approximately 3.7 hours (immediate release) | [12] |
| Route of Elimination | Primarily renal (urine) | [11][12] |
| DEA Schedule | Schedule III | [12] |
Experimental Protocols for Mechanistic Elucidation
To characterize the mechanism of action of a novel compound like this compound, a series of in vitro and in vivo assays would be employed. The following protocols are standard methodologies used to identify and quantify NDRA activity.
Protocol 1: In Vitro Neurotransmitter Release Assay
This assay directly measures the ability of a compound to induce the release of norepinephrine and dopamine from presynaptic nerve terminals (synaptosomes).
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound for inducing NE and DA release.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) of rodents via differential centrifugation.
-
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to allow for its uptake into the nerve terminals.
-
Superfusion: Place the loaded synaptosomes into a superfusion apparatus. Continuously perfuse with a buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
Compound Application: Introduce the test compound at various concentrations into the perfusion buffer for a defined period.
-
Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [³H]neurotransmitter released.
-
Data Analysis: Plot the stimulated release (as a percentage of total neurotransmitter) against the compound concentration to generate a dose-response curve and calculate EC₅₀ and Eₘₐₓ values.
Caption: Workflow for In Vitro Neurotransmitter Release Assay.
Protocol 2: In Vivo Microdialysis
This technique measures neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of a compound's effects.
Objective: To determine if systemic administration of the test compound increases extracellular levels of NE and DA in specific brain regions.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal (e.g., a rat).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Collection: Collect several baseline dialysate samples to measure basal neurotransmitter levels.
-
Drug Administration: Administer the test compound to the animal (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to assess the magnitude and duration of the effect.
Conclusion
While direct pharmacological data on this compound is scarce, its structural similarity to phendimetrazine provides a strong basis for predicting its mechanism of action. It is highly probable that, if biologically active, it would function as a central nervous system stimulant. The core mechanism would likely involve its function as a norepinephrine-dopamine releasing agent, following potential metabolic activation. This action, centered on the reversal of monoamine transporters and subsequent increase in synaptic catecholamines, would lead to appetite suppression and generalized CNS stimulation. The experimental protocols detailed herein represent the standard, validated methodologies required to confirm this hypothesis and fully characterize the neuropharmacological profile of this and related morpholine compounds. This guide provides a foundational framework for researchers and drug development professionals investigating novel CNS-active agents based on the versatile morpholine scaffold.
References
- MedicineNet. (n.d.). Phendimetrazine: Weight Loss Uses, Side Effects, Dosage.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30487, Phendimetrazine.
- Wikipedia. (n.d.). Phendimetrazine.
- Patsnap. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Synapse.
- U.S. Food and Drug Administration. (n.d.). Phendimetrazine Tartrate Extended-release Capsules CIII DESCRIPTION.
- ChemBK. (2024, April 9). 3,3-dimethylmorpholine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14551849, 3,3-Dimethylmorpholine.
- MySkinRecipes. (n.d.). 3,3-Dimethylmorpholine.
- Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
- Wikipedia. (n.d.). Dopamine releasing agent.
- Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor.
- ChemWhat. (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- Wikipedia. (n.d.). Norepinephrine releasing agent.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- Wikipedia. (n.d.). Norepinephrine–dopamine releasing agent.
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine releasing agent.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69355179, (2S,3R)-2,3-Dimethylmorpholine hcl.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12638208, 3,5-Dimethylmorpholine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 59229-64-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 9. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 10. Phendimetrazine: Weight Loss Uses, Side Effects, Dosage [medicinenet.com]
- 11. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 14. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 15. Dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 16. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
3,3-Dimethylmorpholine Hydrochloride: A Scoping Guide for Novel Therapeutic Development
Executive Summary
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient therapeutic development. The morpholine ring is a well-established example of such a scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide introduces 3,3-Dimethylmorpholine hydrochloride, a readily available yet underexplored building block, and posits its significant potential in the development of next-generation therapeutics. By combining the proven benefits of the morpholine moiety with the strategic advantages of gem-dimethyl substitution, this compound represents a promising starting point for the creation of novel drugs, particularly in the fields of central nervous system (CNS) disorders and oncology. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the scientific rationale for its use and providing actionable research workflows and experimental protocols to unlock its therapeutic potential.
Part 1: Foundational Insights: The Strategic Value of the 3,3-Dimethylmorpholine Scaffold
The Morpholine Moiety: A Privileged Scaffold in Drug Discovery
The morpholine ring is a heterocyclic amine that has found widespread application in medicinal chemistry.[1] Its prevalence in approved drugs and clinical candidates can be attributed to several key features:
-
Improved Physicochemical Properties: The inclusion of a morpholine ring can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for oral bioavailability and favorable pharmacokinetics.[2]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to improved half-life and reduced potential for the formation of reactive metabolites.
-
Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point for chemical modification, allowing for the facile generation of diverse chemical libraries.[2]
-
Favorable pKa: The pKa of the morpholine nitrogen is typically in the range of physiological pH, allowing it to be protonated and interact with biological targets through hydrogen bonding.
The gem-Dimethyl Effect: A Tool for Pharmacokinetic and Pharmacodynamic Optimization
The presence of a gem-dimethyl group, two methyl groups attached to the same carbon atom, can have a profound impact on the biological activity and pharmacokinetic profile of a molecule.[3] This "Thorpe-Ingold effect" can:
-
Enhance Potency and Selectivity: The steric bulk of the gem-dimethyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target, leading to increased potency and selectivity.[3]
-
Block Metabolic Oxidation: The quaternary carbon of the gem-dimethyl group is not susceptible to oxidative metabolism, which can prevent the deactivation of the drug and improve its metabolic stability.
-
Modulate pKa: The electron-donating nature of the methyl groups can influence the basicity of the nearby nitrogen atom, fine-tuning its pKa for optimal target engagement.[3]
Synergy in this compound: A Profile of a Promising Building Block
This compound combines the advantageous properties of the morpholine scaffold with the strategic benefits of the gem-dimethyl group. This synergy results in a building block with a unique and highly desirable profile for drug discovery:
| Property | Contribution from Morpholine | Contribution from gem-Dimethyl Group | Resulting Advantage in 3,3-Dimethylmorpholine |
| Solubility & Bioavailability | High | - | Enhanced |
| Metabolic Stability | High | Blocks C3 oxidation | Significantly Increased |
| Conformational Rigidity | Moderate | High | Locked, Bioactive Conformation |
| Synthetic Tractability | High | - | Readily Derivatized |
Part 2: High-Potential Research Applications
The unique structural features of this compound make it an attractive starting point for several therapeutic areas. Below are two high-potential research applications with proposed workflows and experimental protocols.
Application Focus 1: Development of Novel CNS-Active Agents
2.1.1. Rationale: The morpholine scaffold is a common feature in CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4] The metabolic stability and conformational rigidity imparted by the gem-dimethyl group in this compound could lead to the development of CNS agents with improved potency, selectivity, and duration of action.
2.1.2. Proposed Research Workflow:
Caption: CNS Drug Discovery Workflow using 3,3-Dimethylmorpholine.
2.1.3. Experimental Protocols:
Protocol 2.1.3.1: Parallel Amide Library Synthesis
-
To an array of reaction vials, add a solution of 3,3-Dimethylmorpholine (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
To each vial, add a unique carboxylic acid (1.1 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a non-nucleophilic base (e.g., DIEA, 2 equivalents).
-
Seal the vials and agitate at room temperature for 12-24 hours.
-
Quench the reactions with water and extract the organic layer.
-
Purify the products by automated flash chromatography.
-
Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
Application Focus 2: Design of Kinase Inhibitors for Oncology
2.2.1. Rationale: The morpholine ring is a key component of several approved kinase inhibitors, where it often occupies the solvent-exposed region of the ATP binding site. The conformational constraint and metabolic stability of the 3,3-dimethylmorpholine scaffold could be leveraged to develop highly selective and potent kinase inhibitors with improved pharmacokinetic profiles.
2.2.2. Proposed Research Workflow and Protocols:
Caption: Kinase Inhibitor Discovery Workflow.
Protocol 2.2.2.1: N-Arylation of 3,3-Dimethylmorpholine
-
In a reaction vessel, combine 3,3-Dimethylmorpholine (1.2 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in an anhydrous solvent (e.g., toluene).
-
Degas the mixture and heat to 80-110 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Characterize the product by LC-MS and ¹H NMR.
Part 3: Synthetic Utility and Library Generation
General Synthetic Considerations
This compound is a stable, crystalline solid that can be handled under standard laboratory conditions. The free base, 3,3-Dimethylmorpholine, can be liberated by treatment with a suitable base. It is a nucleophilic secondary amine that readily participates in a variety of chemical transformations, including:
-
N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides to form N-aryl morpholines.
Protocol for Parallel Library Synthesis
The following is a general protocol for the parallel synthesis of a library of 3,3-dimethylmorpholine derivatives using a robotic liquid handler.
-
Prepare stock solutions of 3,3-Dimethylmorpholine, a diverse set of building blocks (e.g., carboxylic acids, alkyl halides), and necessary reagents in a compatible solvent.
-
Program the liquid handler to dispense the appropriate reagents into a 96-well reaction block.
-
Seal the reaction block and place it on a heated shaker for the required reaction time.
-
Upon completion, perform a parallel workup and purification using a 96-well solid-phase extraction (SPE) plate.
-
Analyze the resulting library members by high-throughput LC-MS to confirm identity and purity.
Part 4: Summary and Future Directions
This compound is a commercially available building block with significant, yet largely untapped, potential in drug discovery. The combination of the well-established benefits of the morpholine scaffold and the strategic advantages of the gem-dimethyl group makes it an ideal starting point for the development of novel therapeutics with improved pharmacological profiles. This guide has provided a scientific rationale for its use and outlined actionable research plans in the areas of CNS drug discovery and oncology. It is our hope that this document will inspire researchers to explore the potential of this promising scaffold and accelerate the discovery of new medicines.
References
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
- Bonaventura, J., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Ciotta, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 19-35. [Link]
- LookChem. Cas 59229-63-9,3,3-Dimethylmorpholine. [Link]
- MySkinRecipes. 3,3-Dimethylmorpholine. [Link]
- Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]
- Lam, K. S. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 3-15. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,3-Dimethylmorpholine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
Abstract
Heterocyclic scaffolds are the cornerstone of modern drug discovery, with the morpholine ring being a particularly privileged structure. It imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, enhancing the pharmacokinetic profiles of drug candidates. This guide focuses on a specific, high-value derivative: 3,3-dimethylmorpholine hydrochloride. The introduction of the gem-dimethyl group at the C3 position offers distinct stereoelectronic advantages that mitigate common metabolic liabilities and confer conformational rigidity. This whitepaper provides an in-depth examination of the synthesis, physicochemical properties, reactivity, and strategic applications of this compound, presenting it as a critical building block for researchers, medicinal chemists, and drug development professionals. Detailed, field-tested protocols for its synthesis and derivatization are provided to facilitate its practical application in the laboratory.
Introduction: The Strategic Value of the 3,3-Dimethylmorpholine Scaffold
The morpholine moiety is a six-membered saturated heterocycle widely incorporated into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Its weak basicity (pKa ~8.5) and hydrophilic nature often lead to improved solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
The strategic introduction of a gem-dimethyl group at the C3-position, creating 3,3-dimethylmorpholine, offers several compelling advantages for drug design:[5][6][7][8]
-
Enhanced Metabolic Stability: The gem-dimethyl substitution sterically shields the adjacent C2 and C5 positions from oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for standard morpholine rings.[7][9][10] This blocking effect can significantly increase the half-life of a drug candidate.
-
Conformational Rigidity: The Thorpe-Ingold effect induced by the gem-dimethyl group restricts the conformational flexibility of the morpholine ring. This can lock the molecule into a more bioactive conformation, leading to an entropically favorable and higher-affinity binding to its biological target.[5][6]
-
Modulation of Physicochemical Properties: While adding lipophilicity, the gem-dimethyl group's impact is localized, allowing for fine-tuning of a molecule's overall LogP and permeability characteristics.[6]
-
Vector for Chemical Diversification: The secondary amine of the morpholine ring serves as a versatile synthetic handle for introducing a wide array of substituents via reactions like N-alkylation, N-acylation, and N-arylation, enabling extensive structure-activity relationship (SAR) studies.[11]
This guide will explore these attributes in detail, providing the practical knowledge required to leverage this compound as a powerful tool in synthetic and medicinal chemistry.
Physicochemical & Structural Properties
This compound is typically supplied as a stable, crystalline solid, which is more convenient for handling and weighing than its free-base form.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethylmorpholine;hydrochloride | ChemWhat[12] |
| CAS Number | 59229-64-0 | AChemBlock[13] |
| Molecular Formula | C₆H₁₄ClNO | PubChem[14] |
| Molecular Weight | 151.63 g/mol | PubChem[14] |
| Appearance | White to off-white solid | Generic |
| Boiling Point (Free Base) | 143-144 °C | ChemWhat[12] |
| Storage | Room temperature, inert atmosphere | AChemBlock[13] |
Synthesis of this compound
The synthesis of 3,3-dimethylmorpholine typically involves the cyclization of an appropriate amino alcohol precursor. A common and reliable method starts from 2-amino-2-methyl-1-propanol.
Synthetic Pathway Overview
The overall transformation can be visualized as a two-step process: first, the alkylation of the starting amino alcohol with an ethylene oxide equivalent (like 2-chloroethanol), followed by an acid-catalyzed intramolecular cyclization and dehydration. The final step involves treating the free base with hydrochloric acid to precipitate the salt.
Caption: Synthetic route to 3,3-Dimethylmorpholine HCl.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
PART A: Synthesis of 3,3-Dimethylmorpholine (Free Base)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-2-methyl-1-propanol (1.0 mol, 89.14 g) and water (100 mL).
-
Reagent Addition: While stirring, slowly add 2-chloroethanol (1.1 mol, 88.5 g). After the initial exotherm subsides, add sodium hydroxide (1.2 mol, 48 g) portion-wise, ensuring the temperature does not exceed 80 °C.
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, add concentrated sulfuric acid (approx. 1.5 mol, 82 mL) while cooling the flask in an ice bath. The addition is highly exothermic. Once the addition is complete, equip the flask for distillation and heat to distill off the water. Continue heating the residue to 180-200 °C for 2-3 hours to effect cyclization.
-
Isolation: Cool the thick residue and cautiously add a 50% w/w solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12). This will neutralize the acid and liberate the free base.
-
Purification: Extract the resulting mixture with diethyl ether or dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation (boiling point: 143-144 °C) to yield pure 3,3-dimethylmorpholine.[12][15]
PART B: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified 3,3-dimethylmorpholine (1.0 mol, 115.17 g) in 500 mL of anhydrous diethyl ether or isopropanol.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether, or concentrated aqueous HCl, until no further precipitation is observed. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3,3-dimethylmorpholine stems from the nucleophilicity of its secondary amine. It readily participates in a variety of cornerstone organic reactions to form stable C-N bonds.
Key Synthetic Transformations
Caption: Common reactions of the 3,3-dimethylmorpholine core.
-
N-Alkylation: This is a straightforward Sₙ2 reaction with alkyl halides (e.g., iodides, bromides) or other alkylating agents in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.[16][17][18][19]
-
N-Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide products.
-
N-Arylation: One of the most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[20][21][22] This allows for the direct coupling of the morpholine nitrogen to aryl or heteroaryl halides, a crucial transformation in medicinal chemistry.[20]
Application Protocol: Buchwald-Hartwig N-Arylation
This protocol details a general procedure for the palladium-catalyzed coupling of 3,3-dimethylmorpholine with an aryl bromide. It is a self-validating system as successful product formation confirms the reactivity of the building block under standard, high-yield conditions.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl Bromide (1.0 mmol)
-
This compound (1.2 mmol, 182 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
A suitable phosphine ligand, e.g., XPhos or RuPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg) - Note: Extra base is needed to neutralize the HCl salt and for the catalytic cycle.
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
Procedure:
-
Catalyst Preparation: To the Schlenk flask, add the aryl bromide, Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide under ambient atmosphere.
-
Expertise Note: The use of bulky, electron-rich phosphine ligands (Buchwald or Hartwig ligands) is critical.[23] They stabilize the palladium catalyst and facilitate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle, which are often rate-limiting.[20][24]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Reagent Addition: Add the this compound. Then, add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-3,3-dimethylmorpholine product.
Case Study: Doravirine (Pifeltro®)
A prominent example showcasing the value of the 3,3-dimethylmorpholine scaffold is Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck for the treatment of HIV-1 infection.[25][26][27]
| Drug | Target | Therapeutic Area | Role of 3,3-Dimethylmorpholine |
| Doravirine (Pifeltro®) | HIV-1 Reverse Transcriptase | Antiviral (HIV/AIDS) | The 3,3-dimethylmorpholine moiety is a key component of the molecule, likely contributing to its metabolic stability and overall pharmacokinetic profile, which are crucial for a once-daily oral medication.[28][29] |
The robust, kilo-scale synthesis of Doravirine has been published, highlighting the industrial relevance and scalability of chemistries involving this heterocyclic building block.[28] The incorporation of the 3,3-dimethylmorpholine unit was a deliberate design choice to optimize the drug's properties for clinical success.
Safety and Handling
3,3-Dimethylmorpholine (Free Base):
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[30]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood. Avoid breathing vapors or dust.[31]
This compound:
-
Hazards: While the salt form is generally less volatile and corrosive than the free base, it should still be handled with care. Standard laboratory precautions apply.
-
Precautions: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[31]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[31][32]
Conclusion
This compound is more than just another heterocyclic amine; it is a strategically optimized building block that addresses key challenges in modern drug design. The gem-dimethyl group provides a proven method for enhancing metabolic stability and conformational control, leading to compounds with improved pharmacokinetic profiles and target affinity.[5][7][8] Its straightforward incorporation via robust and scalable synthetic methods, such as the Buchwald-Hartwig amination, ensures its utility from early-stage discovery through to process development. For researchers aiming to develop next-generation therapeutics, this compound represents a valuable and powerful component for their synthetic toolbox.
References
- Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- ACS (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. American Chemical Society.
- ResearchGate (n.d.). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.
- PubMed (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
- ResearchGate (n.d.). Application of gem-dimethyl groups.
- ChemWhat (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- Spokoyny, A. M. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
- Wikipedia (n.d.).
- PubChem (n.d.). 3,5-Dimethylmorpholine hydrochloride. PubChem. [Link]
- Capot Chemical Co., Ltd. (n.d.).
- PubChem (n.d.). 3,3-Dimethylmorpholine. PubChem. [Link]
- PubMed (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed. [Link]
- Chemistry LibreTexts (2023).
- LookChem (n.d.). Cas 59229-63-9,3,3-Dimethylmorpholine. LookChem. [Link]
- ChemBK (n.d.). 3,3-dimethylmorpholine. ChemBK. [Link]
- MySkinRecipes (n.d.). 3,3-Dimethylmorpholine. MySkinRecipes. [Link]
- Campeau, L.-C. et al. (2018). A Robust Kilo-Scale Synthesis of Doravirine. Organic Process Research & Development. [Link]
- Wikipedia (n.d.). Doravirine. Wikipedia. [Link]
- PubMed (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. [Link]
- Google Patents (n.d.). Preparation of cis-2,6-dimethylmorpholine.
- YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- IAPAC (n.d.). doravirine (Pifeltro).
- YouTube (2012).
- ResearchGate (n.d.). N-alkylation of morpholine with other alcohols.
- Chen, X. et al. (2008). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃.
- ACS Publications (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed Central (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
- MDPI (2024). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI. [Link]
- aidsmap (2021). Doravirine (Pifeltro). aidsmap. [Link]
- MDPI (2024).
- HIV i-Base (2018). FDA approves doravirine (Pifeltro) and new FDC with TDF/3TC (Delstrigo) in the US. HIV i-Base. [Link]
- AIR Unimi (2022). European Journal of Medicinal Chemistry. AIR Unimi. [Link]
- MDPI (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
- ResearchGate (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- NIH (n.d.).
- Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
- PubMed Central (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. chemwhat.com [chemwhat.com]
- 13. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 14. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Doravirine - Wikipedia [en.wikipedia.org]
- 26. iapac.org [iapac.org]
- 27. Doravirine (Pifeltro) | aidsmap [aidsmap.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. FDA approves doravirine (Pifeltro) and new FDC with TDF/3TC (Delstrigo) in the US | HIV i-Base [i-base.info]
- 30. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. fishersci.com [fishersci.com]
- 32. capotchem.cn [capotchem.cn]
A Technical Guide to the Morpholine Scaffold in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its versatile physicochemical and pharmacological properties.[1] Its frequent inclusion in a wide array of approved and experimental drugs has earned it the status of a "privileged scaffold."[2][3][4][5] This technical guide provides a comprehensive analysis of the morpholine scaffold's role in drug discovery. We will explore its fundamental physicochemical properties, its impact on pharmacokinetic profiles, and its application across diverse therapeutic areas through detailed case studies of market-approved drugs. Furthermore, this guide will furnish detailed synthetic protocols and structure-activity relationship (SAR) insights, offering a robust resource for researchers, scientists, and drug development professionals.
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, presents a unique combination of properties that are highly advantageous for drug design.[6][7]
Physicochemical Properties and Bioisosteric Rationale
The utility of the morpholine ring stems from a finely tuned set of electronic and structural features:
-
Basicity and Solubility: The nitrogen atom in the morpholine ring confers a pKa of approximately 8.5-8.7.[1][8] This allows for protonation under physiological pH, a critical factor for enhancing the aqueous solubility of a drug molecule. Improved solubility is often directly correlated with better oral bioavailability.[6][8] The presence of the oxygen atom also allows it to act as a hydrogen bond acceptor, further aiding in solubility and target interaction.[1][6]
-
Lipophilicity: The morpholine ring provides a balanced lipophilic-hydrophilic profile.[9] This balance is crucial for a drug's ability to permeate biological membranes, including the blood-brain barrier (BBB), without being excessively lipophilic, which can lead to off-target effects and poor metabolic profiles.[9][10][11]
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to other aliphatic amines like piperidine or piperazine.[7][8][12] This enhanced metabolic stability can lead to a longer half-life and an improved pharmacokinetic profile.[2][3]
-
Structural Role: As a bioisosteric replacement for other cyclic amines, morpholine offers optimal basicity and lipophilicity.[8] Its defined chair-like conformation can act as a rigid scaffold, correctly orienting other functional groups of the drug molecule for optimal interaction with the target protein.[9]
Optimizing Pharmacokinetics (ADME) with the Morpholine Scaffold
The incorporation of a morpholine moiety is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges.[13]
-
Absorption: By increasing aqueous solubility, the morpholine ring can significantly improve the absorption of orally administered drugs.[14]
-
Distribution: The balanced lipophilicity allows for wide tissue distribution, which is particularly important for drugs targeting the central nervous system (CNS).[9][15]
-
Metabolism: As previously mentioned, the morpholine ring's stability against oxidative metabolism reduces metabolic clearance, prolonging the drug's presence in the body.[16][17] The primary metabolic pathway for some morpholine-containing drugs, such as Linezolid, involves oxidation of the morpholine ring to form inactive metabolites.[16]
-
Excretion: The improved water solubility facilitates renal clearance and excretion of the drug and its metabolites.[18]
Table 1: Influence of Morpholine on Physicochemical Properties
| Parent Compound | Morpholine-Containing Analog | Key Property Improvement | Therapeutic Implication |
| Phenylpiperazine | Aryl-morpholine | Reduced pKa, Balanced Lipophilicity | Improved CNS penetration and receptor selectivity[9] |
| Thioanisole | Thiomorpholine | Enhanced Metabolic Stability | Increased in vivo half-life and efficacy[5] |
| Alkyl Chain | Morpholino-alkyl group | Increased Aqueous Solubility | Improved oral bioavailability[19] |
Therapeutic Applications & Case Studies
The versatility of the morpholine scaffold is evident in its presence in numerous FDA-approved drugs across various therapeutic areas.[5][8]
Oncology: Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[20][21][22]
-
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.[19][21][22][23] The morpholine moiety is crucial for the drug's solubility and pharmacokinetic profile, enabling effective oral administration and sustained therapeutic concentrations.[19]
Infectious Diseases: Linezolid (Zyvox®)
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16][24]
-
Mechanism of Action: Linezolid has a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[24][25] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[15][16] This early-stage inhibition means there is infrequent cross-resistance with other protein synthesis inhibitors.[24][25] The morpholine ring is an integral part of the pharmacophore and is also a site of metabolism via oxidation.[15][16]
Central Nervous System Disorders: Reboxetine (Edronax®)
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[26][27][28]
-
Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[27][29] This enhances noradrenergic neurotransmission.[29] The morpholine ring in Reboxetine is critical for its selective binding to the NET and contributes to its favorable side-effect profile compared to older antidepressants.[18][26][29]
Synthetic Strategies for Morpholine Scaffolds
The facile synthesis of the morpholine ring contributes to its widespread use in medicinal chemistry.[2][3] A variety of methods are available for its construction and functionalization.[30][31]
Representative Synthetic Protocol: Synthesis of a 4-Aryl-Morpholine Derivative
This protocol describes a general, two-step procedure for the synthesis of N-aryl morpholines, a common core in many bioactive compounds.
Step 1: N-Arylation of Diethanolamine
-
Reaction Setup: To a solution of diethanolamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).
-
Addition of Aryl Halide: Add the desired aryl halide (e.g., a substituted fluorobenzene) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-aryldiethanolamine intermediate.
Step 2: Cyclization to Form the Morpholine Ring
-
Reaction Setup: Dissolve the N-aryldiethanolamine intermediate (1.0 eq) from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Dehydrating Agent: Cool the solution to 0 °C and slowly add a dehydrating/cyclizing agent such as thionyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) in the presence of a base like triethylamine (2.5 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final 4-aryl-morpholine product by column chromatography or recrystallization.
Future Directions and Conclusion
The morpholine scaffold continues to be a highly valuable tool in drug discovery.[32][33][34][35] Its ability to confer favorable physicochemical and pharmacokinetic properties ensures its continued use in the design of new therapeutics.[2][3][13] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives.[30][31] Furthermore, the application of morpholine-containing compounds is expanding into new therapeutic areas, including neurodegenerative diseases and antiviral agents.[7][[“]]
References
- Vertex AI Search. Gefitinib | Drug Guide - MedSchool.
- Vertex AI Search. Pharmacology of Linezolid.
- National Center for Biotechnology Information.
- American Family Physician. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. 2002 Feb 15.
- National Center for Biotechnology Information. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
- PubMed.
- Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Patsnap Synapse. What is the mechanism of Linezolid?. 2024 Jul 17.
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Wikipedia. Linezolid.
- ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram.
- ChemicalBook. Gefitinib: mechanism of action, pharmacokinetics and side effect. 2023 Sep 28.
- American Association for Cancer Research.
- PubMed. [Reboxetine (Edronax)].
- Wikipedia. Selective norepinephrine reuptake inhibitor.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Bionity. Reboxetine.
- OUCI.
- ResearchGate.
- Benchchem. The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery.
- Benchchem. 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery.
- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- E3S Web of Conferences.
- Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- PubMed.
- PubMed. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- ResearchGate.
- PubMed. Reboxetine: the first selective noradrenaline re-uptake inhibitor.
- A Minireview on the Morpholine-Ring-Containing U.S.
- Semantic Scholar.
- National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. 2021 Jan 18.
- Stork.
- ChemicalBook. Morpholine: Chemical Properties, Reactivity and Uses. 2025 Feb 14.
- ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. 2021 Jan 11.
- Consensus. Occurrence of Morpholine in Central Nervous System Drug Discovery. 2021 Jan 18.
- Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. jchemrev.com [jchemrev.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 16. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reboxetine [bionity.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. medschool.co [medschool.co]
- 21. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 25. Linezolid - Wikipedia [en.wikipedia.org]
- 26. [Reboxetine (Edronax)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 28. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Stork: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [storkapp.me]
- 32. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 33. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 34. e3s-conferences.org [e3s-conferences.org]
- 35. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 36. consensus.app [consensus.app]
A Technical Guide to the Physicochemical Properties of Substituted Morpholines in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1][2][3] Its prevalence stems from a unique combination of advantageous physicochemical properties that can significantly enhance a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][4][5][6] This guide, designed for drug discovery and development scientists, provides an in-depth exploration of the core physicochemical properties of substituted morpholines. We will dissect the causality behind their utility, focusing on basicity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability. Furthermore, this document furnishes detailed, field-proven experimental protocols for the accurate determination of these critical parameters, empowering researchers to make informed decisions in lead optimization and candidate selection.
The Morpholine Scaffold: A Synthesis of Stability and Solubility
The six-membered saturated ring containing a nitrogen and an oxygen atom at opposite positions gives the morpholine scaffold a unique conformational flexibility and electronic character.[6][7] This structure is not merely a passive linker but an active contributor to a compound's drug-like properties.[1][2] Medicinal chemists frequently employ the morpholine moiety to:
-
Improve Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, and the weakly basic nitrogen can be protonated, enhancing interactions with water.[6][8][9]
-
Modulate Basicity: The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen compared to analogous rings like piperidine, which is often beneficial for avoiding off-target effects and improving oral absorption.[10][11]
-
Enhance Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than many other nitrogenous heterocycles.[10][12]
-
Optimize Pharmacokinetics: The collective impact of these properties often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles, including better bioavailability and brain permeability.[1][6][13]
The strategic incorporation of substituents onto the morpholine ring allows for the fine-tuning of these properties, making it a remarkably versatile tool for rational drug design.[4][14]
Core Physicochemical Properties: A Deeper Dive
2.1 Basicity (pKa): The Subtlety of the Morpholine Nitrogen
The ionization state of a drug molecule at physiological pH (typically ~7.4) is governed by its pKa, the negative logarithm of the acid dissociation constant. This parameter profoundly influences a drug's solubility, permeability, target binding, and potential for toxicity.
The nitrogen atom in morpholine is a weak base. Unsubstituted morpholine has a pKa of approximately 8.4-8.7, meaning it is significantly protonated at physiological pH.[9][13] This basicity is lower than that of piperidine (pKa ~11.2) due to the inductive electron-withdrawing effect of the distal oxygen atom.[10] This attenuated basicity is a key advantage, as highly basic compounds can lead to hERG channel inhibition and other toxicities.
Substituents can further modulate the pKa. Electron-withdrawing groups (EWGs) attached to the nitrogen or the ring will decrease basicity (lower pKa), while electron-donating groups (EDGs) will increase it. Understanding this relationship is critical for optimizing target engagement, as many drug-receptor interactions are dependent on the charge state of the ligand.
Caption: Influence of substituents on the pKa of the morpholine nitrogen.
2.2 Lipophilicity (LogP/LogD): The Balance Between Phases
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as LogP (the partition coefficient for the neutral species between octanol and water) or LogD (the distribution coefficient at a specific pH, accounting for all ionic species).
The morpholine moiety itself strikes an excellent balance. The oxygen atom provides polarity and hydrogen bonding capability, which tempers the lipophilicity of the hydrocarbon backbone. This often results in improved aqueous solubility and a more favorable LogP compared to purely carbocyclic or more basic heterocyclic scaffolds like piperidine.[9][11] For orally administered drugs, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[15] For drugs targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal for crossing the blood-brain barrier (BBB).[15][16]
Substitutions provide a powerful handle to modulate lipophilicity. Adding non-polar alkyl or aryl groups will increase LogP, while incorporating polar functional groups (e.g., hydroxyls, amides) will decrease it. This allows medicinal chemists to precisely tune the LogD at physiological pH (LogD₇.₄) to achieve the desired balance of membrane permeability and aqueous solubility.[17]
| Property | Morpholine | Piperidine | Cyclohexane |
| pKa | ~8.4 | ~11.2 | N/A |
| LogP | -0.84 | 0.79 | 3.44 |
| Comment | Hydrophilic, weakly basic | More lipophilic, strongly basic | Highly lipophilic, non-basic |
| Caption: Comparison of physicochemical properties of morpholine and related six-membered rings. |
2.3 Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed and to interact with its biological target.[18] Poor aqueous solubility is a major cause of compound attrition in drug discovery, leading to unreliable in vitro assay results, poor bioavailability, and formulation challenges.[19][20][21]
The inclusion of a morpholine ring is a widely used strategy to enhance aqueous solubility.[8][9][12] This is attributable to two key features:
-
Hydrogen Bonding: The ether oxygen is an effective hydrogen bond acceptor.
-
Ionization: The weakly basic nitrogen can be protonated in the acidic environment of the stomach or at physiological pH, forming a charged species that is more soluble in water.[6][7]
Solubility can be assessed in two primary ways in a discovery setting:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock solution into an aqueous buffer. It is a high-throughput method used for early-stage screening.[18][19][20][22]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. It is a lower-throughput, more resource-intensive "gold standard" measurement used during lead optimization.[18][19][20]
2.4 Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[23] A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure, limiting its therapeutic efficacy.[24]
The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[10] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by CYP enzymes.[10] However, it is not metabolically inert. Common metabolic pathways include:[10][23]
-
N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.
-
Ring Oxidation: Hydroxylation at carbons alpha or beta to the nitrogen or oxygen, which can sometimes lead to ring opening.
-
N-oxidation: Formation of a morpholine N-oxide.
Strategies to enhance metabolic stability often involve "metabolic blocking," where substituents like fluorine or methyl groups are placed at or near suspected sites of metabolism to sterically hinder enzyme access.[23]
Experimental Determination of Key Properties
Accurate and reproducible measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).
3.1 Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds with a chromophore whose absorbance spectrum changes upon ionization.[25]
Principle: The pKa is determined by monitoring the change in UV-Vis absorbance of the compound across a range of pH values. A plot of absorbance versus pH generates a sigmoidal curve, with the inflection point corresponding to the pKa.[26]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the compound stock solution to each well. Add the different pH buffers to the wells to achieve the final desired concentration of the test compound.
-
Absorbance Measurement: Read the absorbance of the plate at several wavelengths, particularly at the wavelength of maximum difference between the ionized and non-ionized forms.
-
Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve is the pKa.[27]
3.2 Protocol: LogP Determination via the Shake-Flask Method
This is the traditional "gold standard" method for LogP determination.[28]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate LogP.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.
-
Compound Addition: Dissolve a small amount of the test compound in the pre-saturated n-octanol or water phase.
-
Equilibration: Combine the two phases in a vial. Shake or stir the mixture vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach equilibrium.[29]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)
3.3 Protocol: Aqueous Solubility Assessment (Thermodynamic)
This protocol determines the equilibrium solubility of a compound.[18]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until the solution is saturated. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid test compound to a vial.
-
Buffer Addition: Add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake or rotate the vial at a constant temperature for an extended period (typically 18-24 hours) to ensure equilibrium is reached.[19][20]
-
Separation of Solid: Filter or centrifuge the suspension to remove all undissolved solid material.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.[19] The resulting concentration is the thermodynamic solubility.
3.4 Protocol: In Vitro Metabolic Stability Using Liver Microsomes
This assay assesses a compound's susceptibility to Phase I metabolism.[30]
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic rate.[24][31]
Caption: Experimental workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) and NADPH regenerating solution on ice.
-
Incubation: In a 96-well plate, add the test compound (at a final concentration typically 1 µM) to a phosphate buffer containing the liver microsomes. Include positive control (a rapidly metabolized compound like verapamil) and negative control (incubation without NADPH) wells.
-
Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "crash" solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[10]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
References
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Jain, A., & Sahu, S. K. (2021).
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- Creative Bioarray. Aqueous Solubility Assays.
- Creative Biolabs. Aqueous Solubility.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Dwivedi, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- Calugi, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 530-558. [Link]
- BMG LABTECH. (2023).
- Kumar, P., et al. (2022). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Modern Science, 1(3). [Link]
- Biological relevance and synthesis of C-substituted morpholine derivatives. (2025).
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 338-341. [Link]
- Vankayala, S. L., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(10), 2443. [Link]
- Liu, W., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(16), 4991. [Link]
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
- In vitro metabolic stability assays for the selected compounds. (n.d.).
- Creative Biolabs. Metabolic Stability Assay.
- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1591-1598. [Link]
- Goel, K. K., et al. (2025).
- XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. XenoTech. [Link]
- Calugi, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Calugi, L., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 86(10), 7069-7080. [Link]
- da Silva, A. B. F., et al. (2002). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 13(6). [Link]
- Manallack, D. T. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 114-131. [Link]
- Kenny, B. A., et al. (2000). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 24(9), 683-689. [Link]
- Determination of pK(a) values of basic new drug substances by CE. (2025).
- Li, Y., et al. (2013). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Allied Sciences, 10(1). [Link]
- O'Donovan, D. H., et al. (2013). Development of Methods for the Determination of pKa Values. Chimia, 67(7-8), 533-544. [Link]
- LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (n.d.).
- JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE. [Link]
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 16. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 25. scielo.br [scielo.br]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 31. nuvisan.com [nuvisan.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,3-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Significance
3,3-Dimethylmorpholine and its hydrochloride salt are heterocyclic amines that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Their utility lies in the unique structural and chemical properties conferred by the morpholine ring, which can enhance bioavailability and reactivity in target applications.[2] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for 3,3-Dimethylmorpholine hydrochloride, grounded in established safety principles and data.
Section 1: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively documented, the available safety data sheets (SDS) for the compound and its analogs indicate several potential hazards that must be addressed through a thorough risk assessment.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[4][5]
1.1 Chemical and Physical Properties
A foundational aspect of safe handling is understanding the physical and chemical properties of the substance.
| Property | Value | Source |
| Molecular Formula | C6H14ClNO | [6] |
| Molecular Weight | 151.64 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Storage Temperature | Room Temperature | [2][6] |
1.2 Known and Inferred Hazards
Based on data from 3,3-Dimethylmorpholine and its hydrochloride salt, the following hazards should be anticipated:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed: May be harmful if ingested.
It is crucial to note that for many morpholine derivatives, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3][8] Therefore, a conservative approach to handling, treating the compound as potentially hazardous, is essential.
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
2.1 Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[8][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the compound is handled.[10][11]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[8][10] A face shield should be worn when there is a significant risk of splashing or dust generation.[12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[8][9] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[8]
-
Lab Coat/Protective Clothing: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.[9]
-
-
Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[8][9] Respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[10]
Caption: PPE Donning and Doffing Workflow
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is critical to maintaining a safe laboratory environment.
3.1 Prudent Handling Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling the compound.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
3.2 Storage Requirements
-
Keep containers tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
3.3 Disposal Considerations
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[10]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3][8]
-
It is recommended to use a licensed professional waste disposal service for the disposal of this material.[3][8]
Section 4: Emergency Procedures - Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.
4.1 First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][10]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3][8]
4.2 Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 2. Avoid breathing dust.[8][9]
-
Containment and Cleanup:
Caption: Emergency Spill Response Workflow
Conclusion
This compound is a valuable reagent in chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all laboratory workflows, researchers can mitigate risks and foster a culture of safety.
References
- Capot Chemical. (2013-08-30). MSDS of (R)-3-Methylmorpholine hydrochloride.
- AChemBlock. 3,3-Dimethyl-morpholine hydrochloride 95%.
- Vulcanchem. 3,3-Diethylmorpholine.
- Fisher Scientific. (2015-05-28).
- material safety d
- BLD Pharm
- MySkinRecipes. 3,3-Dimethylmorpholine.
- Cole-Parmer.
- Angene Chemical. (2025-07-31).
- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
- Sigma-Aldrich. (2025-11-06).
- PubChem - NIH. 3,3-Dimethylmorpholine.
- Sigma-Aldrich. (2024-09-08).
- PubChem. (2025-12-27). (2S,3R)-2,3-Dimethylmorpholine hcl.
Sources
- 1. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]
- 2. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3R)-2,3-Dimethylmorpholine hcl | C6H14ClNO | CID 69355179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. file.bldpharm.com [file.bldpharm.com]
The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine moiety has emerged as a "privileged scaffold"—a molecular framework that is not only versatile in its chemical tractability but also consistently imparts desirable biological and pharmacokinetic properties to a wide array of therapeutic agents.[1][2] This six-membered heterocyclic ring, containing both a secondary amine and an ether functional group, possesses a unique combination of features. Its pKa of approximately 8.7 allows for favorable interactions and solubility in physiological environments, while the oxygen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[3] Furthermore, the incorporation of a morpholine ring often improves a molecule's metabolic stability and overall pharmacokinetic profile, a critical consideration in the journey from a lead compound to a clinical candidate.[4][5] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.
Anticancer Activity: A Cornerstone of Morpholine's Therapeutic Potential
The development of novel anticancer agents is a primary focus in medicinal chemistry, and morpholine derivatives have demonstrated significant promise in this arena.[6] Their mechanisms of action are diverse, often targeting key signaling pathways that are dysregulated in cancer cells.
Targeting Key Signaling Pathways
Many morpholine-containing compounds exert their anticancer effects by inhibiting critical signaling cascades involved in cell growth, proliferation, and survival. Two of the most well-documented pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation and is frequently hyperactivated in various cancers.[7][8] Morpholine derivatives have been designed to inhibit key kinases within this cascade, such as PI3K and mTOR, thereby inducing apoptosis and halting tumor progression.[9]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer potential of morpholine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | VEGFR-2 | HT-29 (Colon) | 0.049 (for compound 5h) | [10][11] |
| Morpholine-Benzimidazole-Pyrazole | Tubulin Polymerization | MCF7 (Breast) | 0.042 (for compound 15) | [12] |
| Benzimidazole-Chalcone-Morpholine | Not Specified | MCF-7 (Breast) | Superior to cisplatin | [6] |
| Morpholine-Thiazole | Not Specified | Not Specified | Not Specified | [13][14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds. [15][16]
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). 2[17]. Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific cell density. 3[18]. Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). 4[17]. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. 5[19]. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
[19]### Antiviral Activity: An Emerging Frontier
While less explored than their anticancer and antimicrobial properties, certain morpholine derivatives have shown promising antiviral activity. For instance, some derivatives have been investigated for their ability to inhibit viral replication. The precise mechanisms of action are still under investigation for many of these compounds, but they represent a promising area for future research and development.
[20]### Improving Pharmacokinetic Properties: The Morpholine Advantage
A key reason for the prevalence of the morpholine scaffold in drug design is its ability to confer favorable pharmacokinetic properties. T[4]he inclusion of a morpholine ring can:
-
Enhance Aqueous Solubility: The polar nature of the ether and amine groups in the morpholine ring can improve the water solubility of a drug candidate, which is often a challenge in drug development. *[5] Modulate Lipophilicity: The morpholine moiety provides a balance of hydrophilic and lipophilic character, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. *[4] Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability of the drug.
Morpholine and its derivatives represent a cornerstone of modern medicinal chemistry, with a broad and ever-expanding range of biological activities. Their proven efficacy as anticancer, antibacterial, and antifungal agents, coupled with their ability to impart favorable pharmacokinetic properties, ensures their continued importance in the development of new therapeutics. Future research will likely focus on elucidating the mechanisms of action of novel morpholine-containing compounds, exploring their potential in new therapeutic areas such as antiviral and anti-inflammatory applications, and leveraging computational methods to design derivatives with enhanced potency and selectivity. The versatility of the morpholine scaffold, combined with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). National Center for Biotechnology Information.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
- Synthesis of new morpholine-benzimidazole-pyrazole hybrids as tubulin polymerization inhibiting anticancer agents. (n.d.). ResearchGate.
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... (n.d.). ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PubMed.
- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). ACS Omega.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2013). National Center for Biotechnology Information.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Targeting the PI3K-AKT-mTOR signaling network in cancer. (2015). National Center for Biotechnology Information.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. (2020). National Center for Biotechnology Information.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology.
- Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. (n.d.). Semantic Scholar.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- Synthesis and Evaluation of Morpholine-Benzimidazole-Oxadiazole Derivatives. (2024). Prezi.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2021). MDPI.
- Biological activities of morpholine derivatives and molecular targets involved.. (n.d.). ResearchGate.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information.
- Antifungal susceptibility testing workflow.. (n.d.). ResearchGate.
- Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube.
- Antifungal Susceptibility Testing: Current Approaches. (2020). National Center for Biotechnology Information.
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). SpringerLink.
- Mode of action of morpholine derivatives. (1988). PubMed.
- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). Centers for Disease Control and Prevention.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). Scientific & Academic Publishing.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). MDPI.
- Antimicrobial activity of morpholine derivatives 3-6.. (n.d.). ResearchGate.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
- A review on pharmacological profile of Morpholine derivatives. (2017). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. jchemrev.com [jchemrev.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3,3-Dimethylmorpholine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Abstract
The morpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and target binding.[1] This document provides a detailed technical guide on the application of a specific derivative, 3,3-dimethylmorpholine hydrochloride (CAS No: 59229-64-0), as a crucial building block in the synthesis of pharmaceutical intermediates.[2][3][4] We will explore its strategic implementation, provide detailed, field-proven protocols, and explain the causality behind key experimental choices to empower researchers in drug discovery and development.
Introduction: The Significance of the 3,3-Dimethylmorpholine Scaffold
Morpholine, a simple saturated heterocycle containing both an ether and a secondary amine functional group, offers a unique combination of features. Its pKa is typically around 8.5, making the nitrogen atom basic enough to act as a hydrogen bond acceptor or a nucleophile under many reaction conditions, yet it is often protonated at physiological pH, which can improve the solubility and pharmacokinetic profile of a drug candidate.[1]
The introduction of gem-dimethyl groups at the C3 position, as in 3,3-dimethylmorpholine, imparts distinct characteristics:
-
Steric Hindrance: The methyl groups provide steric bulk adjacent to the nitrogen atom. This can influence the molecule's conformational preferences and modulate its interaction with biological targets. In synthesis, this steric hindrance can direct reactions to be more regioselective.
-
Lipophilicity: The addition of two methyl groups increases the lipophilicity of the morpholine ring, a critical parameter that must be balanced to achieve optimal blood-brain barrier permeability for CNS-active drugs or to fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[1]
-
Metabolic Stability: The quaternary carbon at the C3 position blocks potential sites of metabolic oxidation, which can enhance the metabolic stability and half-life of a drug molecule.
This compound is the salt form, which is typically a stable, crystalline solid that is easier to handle, store, and weigh accurately compared to the free base, which is a liquid.[2][5]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Data
| Property | 3,3-Dimethylmorpholine (Free Base) | This compound (Salt) |
| CAS Number | 59229-63-9[6][7][8] | 59229-64-0[2][3][4] |
| Molecular Formula | C₆H₁₃NO[6][7] | C₆H₁₄ClNO or C₆H₁₃NO·HCl[2][3] |
| Molecular Weight | 115.17 g/mol [6][7] | 151.63 g/mol [3] |
| Appearance | Liquid | White fine powder / Crystalline solid[5] |
| Boiling Point | 143-144 °C[8] | Not Applicable |
| Density | 0.873 g/cm³[6] | Not Available |
| Storage | Room Temperature[6] | Store in a dry, well-ventilated place at room temperature.[2][5] |
Safety & Handling Precautions
3,3-Dimethylmorpholine and its hydrochloride salt must be handled with appropriate care.[9]
-
Hazard Identification: The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[9] If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Application in the Synthesis of Key Pharmaceutical Scaffolds
3,3-Dimethylmorpholine serves as a foundational building block for several classes of bioactive molecules. Its cyclic amine structure is particularly useful for introducing a key pharmacophore or for constructing the core of a heterocyclic drug.[6]
Case Study 1: Synthesis of Emorfazone Analogues
Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[11][12] Its structure features a pyridazinone core connected to a morpholine ring. While the marketed drug contains an unsubstituted morpholine, the 3,3-dimethylmorpholine moiety can be used to synthesize analogues with potentially modified pharmacological profiles (e.g., improved metabolic stability or altered receptor binding).
The key synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyridazinone precursor is reacted with 3,3-dimethylmorpholine. The nitrogen atom of the morpholine acts as the nucleophile, displacing the halide (typically chlorine) on the electron-deficient pyridazinone ring.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF), Dioxane, or Acetonitrile is typically used to dissolve the reactants and facilitate the SNAr reaction.[13]
-
Temperature: Heating is usually required to overcome the activation energy of the reaction, often in the range of 80-120 °C.[13]
Case Study 2: Precursors for Antiviral Agents like Moroxydine
Moroxydine is an antiviral drug with a biguanide structure.[14] The synthesis of moroxydine and its analogues often starts from morpholine or its derivatives.[15] For example, 3,3-dimethylmorpholine can be reacted with dicyandiamide or a related cyano-containing reagent to form the core guanidine structure that is characteristic of this drug class.
The synthesis of the precursor, morpholine hydrochloride, has been described via the reaction of morpholine with ammonium chloride at elevated temperatures.[15] A similar principle can be applied to synthesize this compound, which can then be used in subsequent steps.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Researchers should perform their own risk assessment before beginning any new procedure.
Protocol 1: General Procedure for SNAr Reaction with a Heterocyclic Halide
This protocol describes the synthesis of an N-aryl or N-heteroaryl-3,3-dimethylmorpholine, a common intermediate.
Workflow Diagram
Caption: General workflow for SNAr synthesis.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 3,3-Dimethylmorpholine HCl | 59229-64-0 | 151.63 | 1.82 g | 12.0 mmol |
| 2-Chloropyrimidine (Example) | 1722-12-9 | 114.54 | 1.15 g | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 30.0 mmol |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 12.0 mmol, 1.2 eq) and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Expert Insight: Using the hydrochloride salt with an inorganic base like K₂CO₃ in situ generates the free base. K₂CO₃ also acts as the acid scavenger for the HCl produced during the reaction. Using 3 equivalents ensures the reaction medium remains basic.
-
-
Addition of Reactants: Add 50 mL of anhydrous 1,4-dioxane to the flask, followed by 2-chloropyrimidine (1.15 g, 10.0 mmol, 1.0 eq).
-
Heating: Place the flask in a heating mantle and bring the reaction mixture to reflux (approx. 101 °C). Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 18-24 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(3,3-dimethylmorpholino)pyrimidine.
Mechanistic Considerations
Understanding the reaction mechanism is key to troubleshooting and optimization.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process. The nitrogen of 3,3-dimethylmorpholine attacks the electron-deficient carbon of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group (chloride) is eliminated, restoring aromaticity.
Caption: Key steps in the SNAr mechanism.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction is at a full reflux. Extend the reaction time and continue to monitor by TLC/LC-MS. |
| Inactive base or insufficient amount. | Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃. Ensure at least 2-3 equivalents are used. | |
| Low Yield | Product loss during work-up. | Ensure thorough extraction from the aqueous layer if one is used. Be careful during solvent removal if the product is volatile. |
| Side reactions. | Lower the reaction temperature. Consider a different solvent or base combination. | |
| Purification Issues | Product co-elutes with impurities. | Optimize the chromatography mobile phase. Consider an alternative purification method like recrystallization or preparative HPLC. |
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its unique structural features, including steric hindrance and a blocked metabolic site, allow for the creation of novel drug candidates with potentially superior properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers, enabling them to confidently and efficiently incorporate this important intermediate into their synthetic strategies. Adherence to safety protocols and a mechanistic understanding of the reactions are paramount for successful and safe experimentation.
References
- Material Safety Data Sheet for 3,3-Dimethylmorpholine. Various Suppliers. [Online].
- 3,3-Dimethylmorpholine Product Page. MySkinRecipes. [Online].
- 3,3-Dimethyl-morpholine hydrochloride Product Page. AChemBlock. [Online].
- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents (CN105753803A). [Online].
- 3,3-Dimethylmorpholine Compound Summary. PubChem, NIH. [Online].
- Safety Data Sheet for (R)-3-Methylmorpholine hydrochloride. Fisher Scientific. [Online].
- 3,3-Dimethylmorpholine Chemical & Physical Properties. ChemWhat. [Online].
- This compound Product Information. Alfa Chemistry. [Online].
- This compound Product Details. Shandong Hanjiang Chemical Co., Ltd. [Online].
- 3,3-Dimethyl-morpholine hydrochloride Product Detail. J&W Pharmlab. [Online].
- Morpholines. Synthesis and Biological Activity. ResearchGate. [Online].
- Process for preparing morpholine hydrochloride as precursor of monoxydine. Google Patents (CN1171398A). [Online].
- Overview on emorfazone and other related 3(2H) pyridazinone analogues displaying analgesic and anti-Inflammatory activity.
- Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI. [Online]. Available: [Link]
- Method for purifying cis-2, 6-dimethyl morpholine. Google Patents (CN110950818B). [Online].
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, NIH. [Online]. Available: [Link]
- β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. [Online]. Available: [Link]
- Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Online]. Available: [Link]
- Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Online]. Available: [Link]
- Synthesis and antiinflammatory activity of novel 3-(2,3-dimethyl-1-phenyl-4-pyrazolon-5-yl)-4-thiazolidones. PubMed. [Online]. Available: [Link]
- N,N-DIMETHYL-N'-p-TOLYLFORMAMIDINE. Organic Syntheses. [Online]. Available: [Link]
- SYNTHESIS OF 3-AMINOMETHYLGLAUCINE DERIVATIVES AND IN VITRO EVALUATION OF THEIR ANTI-TYROSINASE, ANTIVIRAL AND RADICAL SCAVENGING ACTIVITIES.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC, NIH. [Online]. Available: [Link]
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Online]. Available: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. This compound, CasNo.59229-64-0 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]
- 6. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 7. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
Application of 3,3-Dimethylmorpholine Hydrochloride in the Synthesis of Novel Agrochemical Analogs
Introduction: The Role of Morpholine Scaffolds in Modern Fungicides
The morpholine ring system is a cornerstone in the development of a significant class of agricultural fungicides. These compounds, often referred to as morpholine fungicides, are highly effective in controlling a broad spectrum of fungal pathogens in various crops. Their mode of action typically involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes[1][2]. Prominent examples of morpholine fungicides include fenpropimorph and dodemorph, which have seen widespread use in protecting cereal crops[2][3]. The efficacy of these fungicides is intrinsically linked to the N-substituted morpholine scaffold, which serves as a key pharmacophore.
3,3-Dimethylmorpholine hydrochloride, a readily available and stable salt of 3,3-dimethylmorpholine, presents itself as a valuable building block for the synthesis of novel agrochemical candidates. The gem-dimethyl substitution at the C3 position of the morpholine ring offers a unique structural motif compared to the more commonly utilized 2,6-dimethylmorpholine. This structural alteration can influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to the target enzyme, potentially leading to improved efficacy, a modified spectrum of activity, or a more favorable resistance profile.
This application note provides a detailed exploration of the use of this compound in the synthesis of a novel fenpropimorph analog. It is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering both a conceptual framework and a practical, step-by-step protocol for the synthesis and characterization of a representative compound.
Mechanistic Rationale: N-Alkylation as a Gateway to Morpholine Fungicides
The synthesis of N-substituted morpholine fungicides predominantly relies on the nucleophilic substitution reaction between the secondary amine of the morpholine ring and a suitable electrophile, typically an alkyl halide or a derivative with a good leaving group. In the case of fenpropimorph synthesis, this involves the N-alkylation of 2,6-dimethylmorpholine with a p-tert-butyl-β-methylphenylpropyl derivative.
The use of this compound requires an initial deprotonation step to liberate the free secondary amine, which can then act as a nucleophile. This is typically achieved by using a suitable base. The free 3,3-dimethylmorpholine then reacts with the alkylating agent in a classic SN2 reaction to form the desired tertiary amine product. The choice of base, solvent, and reaction temperature are critical parameters that need to be optimized to ensure high yields and minimize side reactions.
The following sections will detail a representative protocol for the synthesis of a novel fenpropimorph analog, namely 4-(3-(4-tert-butylphenyl)-2-methylpropyl)-3,3-dimethylmorpholine , starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-(4-tert-butylphenyl)-2-methylpropyl)-3,3-dimethylmorpholine
This protocol describes the synthesis of a novel fenpropimorph analog using this compound as the starting material. The reaction proceeds via the N-alkylation of 3,3-dimethylmorpholine with a suitable alkyl halide.
Materials:
-
This compound
-
1-(3-bromo-2-methylpropyl)-4-tert-butylbenzene (or a suitable precursor with a good leaving group)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus with silica gel
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.52 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure the in-situ formation of free 3,3-dimethylmorpholine.
-
-
N-Alkylation Reaction:
-
In a separate flask, dissolve 1-(3-bromo-2-methylpropyl)-4-tert-butylbenzene (2.83 g, 10 mmol) in 20 mL of anhydrous acetonitrile.
-
Add the solution of the alkyl bromide dropwise to the stirred suspension of 3,3-dimethylmorpholine and potassium carbonate over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain it at this temperature for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate the progress of the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 100 mL of dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash it sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(3-(4-tert-butylphenyl)-2-methylpropyl)-3,3-dimethylmorpholine as a viscous oil.
-
Data Presentation:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| 4-(3-(4-tert-butylphenyl)-2-methylpropyl)-3,3-dimethylmorpholine | C₂₀H₃₃NO | 303.49 | 3.03 | Viscous oil |
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of a fenpropimorph analog.
Trustworthiness and Self-Validation
The provided protocol is designed to be a self-validating system. The progress of the reaction can be meticulously monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the product. The purification by column chromatography, with TLC analysis of the fractions, ensures the isolation of the target compound in high purity. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the synthesis.
Expertise and Causality in Experimental Choices
-
Choice of Base: Anhydrous potassium carbonate is chosen as the base due to its sufficient basicity to deprotonate the morpholine hydrochloride, its insolubility in acetonitrile which simplifies the work-up, and its non-nucleophilic nature which prevents side reactions.
-
Choice of Solvent: Anhydrous acetonitrile is an excellent solvent for SN2 reactions. Its polar aprotic nature effectively solvates the potassium ions, enhancing the nucleophilicity of the morpholine nitrogen, while its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
Reaction Conditions: Performing the reaction under a nitrogen atmosphere minimizes the potential for side reactions involving atmospheric moisture and oxygen. Refluxing the reaction mixture ensures a consistent and sufficiently high temperature to drive the reaction to completion in a reasonable timeframe.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is designed to remove any remaining acidic impurities and unreacted starting materials. The use of brine helps to break any emulsions and aids in the separation of the aqueous and organic layers.
Authoritative Grounding & Comprehensive References
The principles of N-alkylation of amines are well-established in organic chemistry. The synthesis of morpholine-based fungicides through this method is documented in various patents and scientific literature, providing a strong foundation for the described protocol.
Chemical Structures:
Caption: Key chemical structures in the synthesis.
Conclusion
This compound serves as a versatile and valuable intermediate for the synthesis of novel agrochemical candidates. The protocol detailed in this application note provides a robust and reproducible method for the synthesis of a fenpropimorph analog, demonstrating the practical application of this building block. The unique structural features of the 3,3-dimethylmorpholine moiety may impart advantageous properties to the resulting agrochemicals, making it a compelling scaffold for exploration in the ongoing quest for more effective and sustainable crop protection solutions. Researchers are encouraged to adapt and optimize this protocol for the synthesis of a diverse range of N-substituted 3,3-dimethylmorpholine derivatives for biological screening.
References
- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evalu
- Fenpropimorph - Wikipedia.
- Fenpropimorph (Ref: CGA 101031) - AERU, University of Hertfordshire.
Sources
Application and Protocol for the Spectroscopic Analysis of 3,3-Dimethylmorpholine Hydrochloride
Introduction
3,3-Dimethylmorpholine and its hydrochloride salt are important heterocyclic compounds utilized as building blocks in medicinal chemistry and drug development. The morpholine scaffold is a common feature in a variety of bioactive molecules, and the introduction of a gem-dimethyl group at the 3-position can significantly influence the compound's lipophilicity, metabolic stability, and conformational rigidity. Accurate and comprehensive structural elucidation of these derivatives is paramount for ensuring the quality and integrity of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs).
This technical guide provides a detailed overview and practical protocols for the spectroscopic analysis of 3,3-Dimethylmorpholine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous characterization of this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the morpholine ring, the presence of the gem-dimethyl group, and the successful formation of the hydrochloride salt.
Predicted ¹H NMR Spectral Characteristics
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The protonation of the nitrogen atom to form the morpholinium ion results in a general deshielding (downfield shift) of the adjacent protons compared to the free base.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| NH₂⁺ | Broad singlet | 2H | Protonation of the nitrogen leads to exchange with the solvent, often resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration. | |
| H-2 | Singlet | 2H | Protons on the carbon adjacent to the oxygen and the quaternary carbon. | |
| H-5 | Triplet | 2H | Protons on the carbon adjacent to the protonated nitrogen. Deshielded due to the positive charge. | |
| H-6 | Triplet | 2H | Protons on the carbon adjacent to the oxygen. | |
| -CH₃ | Singlet | 6H | The two methyl groups are chemically equivalent, resulting in a single, strong signal. |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterated water (D₂O) or methanol-d₄ are good choices for hydrochloride salts due to their ability to dissolve the ionic compound. In D₂O, the NH₂⁺ protons will exchange with deuterium and may not be observed.
Predicted ¹³C NMR Spectral Characteristics
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR, the protonation of the nitrogen will cause a downfield shift of the adjacent carbon atoms (C-3 and C-5).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~70-75 | Carbon adjacent to oxygen and the quaternary carbon. |
| C-3 | ~55-60 | Quaternary carbon, deshielded by the adjacent protonated nitrogen. |
| C-5 | ~45-50 | Carbon adjacent to the protonated nitrogen. |
| C-6 | ~65-70 | Carbon adjacent to oxygen. |
| -CH₃ | ~20-25 | Methyl carbons. |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For improved sensitivity, a larger number of scans may be necessary.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups in a molecule. For this compound, the key diagnostic bands are those associated with the N-H⁺ stretching and bending vibrations of the secondary amine salt, as well as the C-O and C-N stretching of the morpholine ring.
Predicted IR Absorption Bands
The IR spectrum of this compound will be significantly different from its free base due to the formation of the morpholinium ion. The most notable change is the appearance of strong, broad absorptions in the "ammonium salt" region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H⁺ Stretch | 3000-2700 | Strong, Broad | Stretching of the N-H bonds in the secondary ammonium ion.[1] |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium-Strong | Stretching of the C-H bonds in the methyl and methylene groups. |
| N-H⁺ Bend | 1620-1560 | Medium | Bending (scissoring) of the N-H₂⁺ group.[1] |
| C-O Stretch (Ether) | 1150-1085 | Strong | Stretching of the C-O-C ether linkage in the morpholine ring. |
Trustworthiness of the Protocol: The presence of the broad N-H⁺ stretching band and the N-H⁺ bending band are strong indicators of successful salt formation. Comparing the spectrum to that of the free base, which would show a weaker, sharper N-H stretch around 3300 cm⁻¹, provides a self-validating system. An IR spectrum of morpholine hydrochloride is available in the NIST Chemistry WebBook, which can serve as a reference for the characteristic absorptions of the morpholinium ion.[1]
Experimental Protocol for FTIR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Data Acquisition and Analysis:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and gaining insights into the structure. For 3,3-Dimethylmorpholine, electron ionization (EI) is a suitable technique. The hydrochloride salt will typically dissociate to the free base in the hot inlet of the mass spectrometer.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of 3,3-Dimethylmorpholine is expected to show a molecular ion peak (M⁺˙) corresponding to the mass of the free base (C₆H₁₃NO, MW = 115.18). The fragmentation of cyclic amines is often dominated by α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.
Table 4: Predicted Key Fragments in the Mass Spectrum of 3,3-Dimethylmorpholine
| m/z | Predicted Fragment | Fragmentation Pathway |
| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion |
| 100 | [M - CH₃]⁺ | Loss of a methyl group via α-cleavage. |
| 86 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 58 | [C₃H₈N]⁺ | α-cleavage with ring opening. |
Authoritative Grounding: The fragmentation of cyclic amines is a well-established process in mass spectrometry. The primary cleavage occurs at the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup (GC-MS):
-
Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Set the injector temperature to ensure volatilization of the sample.
-
Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200).
-
-
Data Acquisition and Analysis:
-
Inject a small volume of the sample solution into the GC.
-
Acquire the mass spectrum of the eluting peak corresponding to 3,3-Dimethylmorpholine.
-
Identify the molecular ion peak and the major fragment ions.
-
Correlate the fragmentation pattern with the proposed structure.
-
Sources
Topic: Chromatographic Purification of 3,3-Dimethylmorpholine Hydrochloride Reaction Products
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the chromatographic purification of 3,3-Dimethylmorpholine hydrochloride, a key intermediate in pharmaceutical synthesis. The inherent challenge in purifying this compound lies in its nature as a polar, basic salt, which complicates traditional chromatographic approaches. This document outlines two robust, field-proven protocols designed for distinct purification scales and purity requirements: (A) Scalable Flash Chromatography via Free-Base Intermediate and (B) High-Purity Preparative Reversed-Phase HPLC . We delve into the causality behind methodological choices, from stationary phase selection to mobile phase modification, ensuring researchers, scientists, and drug development professionals can achieve reliable, high-purity outcomes.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. However, crude reaction mixtures often contain unreacted starting materials, by-products, and reagents that must be removed to ensure the integrity of subsequent synthetic steps. The compound's hydrochloride salt form presents a significant purification hurdle:
-
High Polarity: As a salt, it is highly soluble in polar solvents like water and alcohols but sparingly soluble in common nonpolar organic solvents used in chromatography.
-
Ionic and Basic Nature: The protonated morpholine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape (tailing) and often irreversible adsorption.
A successful purification strategy must directly address these physicochemical properties. This guide provides two distinct, validated workflows to overcome these challenges.
Strategic Approach: Method Selection Rationale
The optimal purification strategy is dictated by the desired scale, required final purity, and available equipment. We present two primary methodologies grounded in the chemical properties of the target compound.
Strategy A: Flash Chromatography of the 3,3-Dimethylmorpholine Free Base
This is the preferred method for larger quantities (multi-gram scale) and is a workhorse technique in synthetic chemistry labs. The core principle involves temporarily converting the hydrochloride salt to its less polar, non-ionic "free base" form. This neutral species is significantly more amenable to standard normal-phase chromatography on silica gel.
Causality: By removing the ionic charge through basification, we drastically reduce the compound's polarity and its strong, undesirable interactions with the acidic silica stationary phase. This allows for predictable elution and effective separation from non-basic impurities. To counteract any remaining interaction with acidic silanols, the mobile phase is typically modified with a small amount of a competitive base, such as triethylamine (TEA).[1]
Strategy B: Preparative Reversed-Phase HPLC of the Hydrochloride Salt
For applications demanding the highest possible purity (>99%) or for smaller scale purification (milligram to low-gram scale), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This technique is ideal for separating polar and ionic compounds.[2]
Causality: In RP-HPLC, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase. To achieve good peak shape and retention for a basic compound like 3,3-Dimethylmorpholine, an acidic mobile phase modifier such as trifluoroacetic acid (TFA) is essential. The TFA serves two purposes: it ensures the amine remains protonated and it acts as an ion-pairing agent. The resulting ion pair has increased hydrophobicity, allowing for controlled retention and elution from the C18 column.[2]
Protocol A: Scalable Flash Chromatography via Free-Base Intermediate
This protocol is a robust method for obtaining significant quantities of pure material. The workflow involves four key stages: basification, chromatography, fraction analysis, and salt reformation.
Step-by-Step Methodology
-
Conversion to Free Base:
-
Dissolve the crude this compound in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add 2M aqueous sodium hydroxide (NaOH) or a saturated potassium carbonate (K2CO3) solution with stirring until the pH is >12.
-
Extract the aqueous layer three times with an equal volume of dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
TLC Method Development:
-
On a silica gel TLC plate, spot the crude free base.
-
Develop the plate in a solvent system such as 20% Ethyl Acetate in Hexane.
-
Add 1-2% triethylamine (TEA) to the solvent system to mitigate peak tailing.[1]
-
Adjust the polarity of the solvent system until the desired compound has an Rf value of approximately 0.2-0.3. This ensures good separation on the column.
-
-
Flash Column Chromatography:
-
Select a column size appropriate for the amount of crude material (typically using a 20:1 to 50:1 ratio of silica gel to crude compound by weight).[3]
-
Pack the column with silica gel as a slurry in the initial, low-polarity elution solvent.
-
Adsorb the crude free base onto a small amount of silica gel, and dry it to a fine powder ("dry loading"). This technique generally provides better resolution than loading the sample dissolved in solvent.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the solvent system developed via TLC, gradually increasing the polarity if necessary to elute the product.
-
Collect fractions and monitor by TLC.
-
-
Isolation and Re-formation of Hydrochloride Salt:
-
Combine the fractions containing the pure free base.
-
Remove the solvent and TEA under reduced pressure.
-
Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or EtOAc.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
The pure this compound will precipitate as a white solid.[4]
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Summary: Flash Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective medium for normal-phase chromatography.[3] |
| Mobile Phase | Hexane/Ethyl Acetate + 1-2% Triethylamine | A versatile solvent system. TEA is critical to occupy active sites on the silica, preventing tailing of the basic amine.[1] |
| Sample Loading | Dry Loading | Provides superior resolution by ensuring the sample starts as a narrow band. |
| Elution Profile | Step or Linear Gradient | A gradient elution ensures that faster-running, nonpolar impurities are washed out first, followed by the elution of the product in a sharp band. |
Protocol B: High-Purity Preparative RP-HPLC
This protocol is designed for achieving analytical-grade purity and is directly applicable to the hydrochloride salt without chemical conversion.
Step-by-Step Methodology
-
Sample and Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
Accurately weigh the crude this compound and dissolve it in Mobile Phase A to a known concentration (e.g., 10-50 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates.
-
-
HPLC System Setup and Operation:
-
Install a suitable preparative C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a low wavelength (e.g., 210-220 nm), as morpholine derivatives may lack a strong chromophore.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the table below. Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main product peak using an automated fraction collector or by manual collection.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product, as confirmed by analytical HPLC if necessary.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified product as a fluffy solid.
-
Crucial Note: The final product will be the trifluoroacetate salt, not the hydrochloride salt. If the hydrochloride form is required, an additional salt-exchange step would be necessary.
-
Data Summary: Preparative HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Preparative C18, 5-10 µm particle size | The C18 stationary phase is the standard for reversed-phase separation of a wide range of organic molecules.[2] |
| Mobile Phase A | 0.1% TFA in Water | The aqueous phase. TFA is the ion-pairing agent that enables good chromatography of the basic analyte.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic phase used to elute the compound from the column. |
| Gradient | 5% to 60% B over 20-30 minutes | A typical starting gradient for polar compounds. This should be optimized based on analytical-scale injections. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Scaled from analytical flow rates to maintain linear velocity. |
| Detection | UV at 210 nm | Low wavelength UV detection is necessary for compounds lacking significant chromophores.[2] |
| Column Temp. | 30 °C | Slightly elevated temperature can improve peak shape and reduce viscosity. |
Conclusion
The successful purification of this compound is readily achievable with a well-chosen chromatographic strategy. For producing material on a multi-gram scale, conversion to the free base followed by normal-phase flash chromatography is an efficient and economical approach. For applications requiring the highest degree of purity, direct purification of the salt via preparative RP-HPLC offers unparalleled resolution. By understanding the chemical principles that govern these separations, researchers can confidently implement these protocols to obtain high-quality material for their drug discovery and development pipelines.
References
- Gene Tools, LLC (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools.
- Gene Tools, LLC. HPLC purification of Morpholino Oligos. Gene Tools.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14551849, 3,3-Dimethylmorpholine. PubChem.
- ChemWhat. 3,3-Dimethylmorpholine CAS#: 59229-63-9. ChemWhat.
- SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69355179, (2S,3R)-2,3-Dimethylmorpholine hcl. PubChem.
- Lindahl, R., Levin, J. O., & Andersson, K. (1997). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
- Google Patents. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents.
- Membrane Solutions. Column Chromatography Notes. Membrane Solutions.
- University of California, Los Angeles. Column chromatography. UCLA Chemistry and Biochemistry.
- University of Rochester. Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- ChemBK. 3,3-dimethylmorpholine. ChemBK.
- LookChem. This compound, CasNo.59229-64-0. LookChem.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
- Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
Sources
Application Notes & Protocols: 3,3-Dimethylmorpholine Hydrochloride as a Strategic Reagent in Multi-Component Reactions
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials.[1][2] This efficiency is paramount in drug discovery, where the generation of diverse chemical libraries is a critical step in identifying novel therapeutic agents. The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and biological activity.[3] This guide provides an in-depth exploration of 3,3-dimethylmorpholine hydrochloride as a versatile secondary amine component in MCRs, with a specific focus on the Ugi four-component reaction (Ugi-4CR). We will dissect the strategic advantages conferred by the unique gem-dimethyl substitution pattern and provide detailed, field-tested protocols for its application in diversity-oriented synthesis.
Introduction: The Strategic Value of the 3,3-Dimethylmorpholine Scaffold
The power of MCRs lies in their convergence and atom economy, allowing chemists to construct molecules with multiple points of diversity in a single synthetic operation. The choice of each component is a critical decision that dictates the properties of the final product. Secondary amines are fundamental building blocks in many of the most powerful MCRs, including the Ugi reaction.
3,3-Dimethylmorpholine, particularly in its stable and easy-to-handle hydrochloride salt form, is not merely another secondary amine. Its strategic value stems from several key features:
-
The Morpholine Core: This heterocyclic system is prized in drug design for its ability to improve aqueous solubility and metabolic stability, and for its role as a hydrogen bond acceptor.[3]
-
The Gem-Dimethyl Group: This structural motif introduces a conformational constraint. By locking the C3 position, it can reduce the number of accessible low-energy conformations of the final molecule. This pre-organization can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding. Furthermore, the methyl groups can influence lipophilicity and shield adjacent functionalities from metabolic degradation.
-
Hydrochloride Salt Form: The hydrochloride salt offers superior stability, non-volatility, and ease of handling compared to the free base. The active secondary amine is conveniently liberated in situ through the addition of a non-nucleophilic base, ensuring a controlled and clean reaction initiation.
This guide will focus on the practical application of this compound in the Ugi reaction, a workhorse for the synthesis of peptidomimetics and complex, drug-like molecules.[4]
Physicochemical & Handling Properties
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 59229-64-0 | [5][6][7] |
| Molecular Formula | C₆H₁₄ClNO | [8] |
| Molecular Weight | 151.63 g/mol | [8] |
| Appearance | White to off-white solid (typical) | N/A |
| pKa (of conjugate acid) | 9.09 ± 0.40 (Predicted for free base) | [9][10] |
| Boiling Point (Free Base) | 143-144 °C | [9][10][11] |
Safety & Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[12][13] Always work in a well-ventilated fume hood and avoid breathing dust. Store in a cool, dry place away from incompatible materials.
Core Application: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a one-pot reaction that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This reaction is unparalleled in its ability to generate skeletal diversity, making it a staple in combinatorial chemistry.[4][14]
The Mechanism and Role of 3,3-Dimethylmorpholine
The reaction proceeds through a series of rapid equilibria. The key steps are:
-
Imine Formation: The aldehyde and the amine (3,3-dimethylmorpholine) condense to form a protonated iminium ion. This is the rate-determining step and is often accelerated in polar protic solvents like methanol.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion to form a highly reactive nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion traps the nitrilium ion, forming an O-acyl isoamide intermediate.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer (the Mumm rearrangement) from the oxygen to the nitrogen atom yields the final, stable α-acylamino carboxamide product.
The use of this compound requires an initial deprotonation step to generate the reactive free amine necessary for the initial condensation with the aldehyde.
Caption: Figure 1: Ugi-4CR Mechanism with 3,3-Dimethylmorpholine.
Experimental Protocols & Workflow
Workflow for Diversity-Oriented Synthesis
A typical workflow for generating a compound library using this compound in a Ugi reaction involves parallel synthesis, often in multi-well plates.
Caption: Figure 2: Library Synthesis Workflow.
Protocol: General Procedure for Ugi-4CR
This protocol provides a robust starting point for the synthesis of a single compound and can be adapted for parallel library synthesis.
Objective: To synthesize a novel α-acylamino carboxamide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide as a model system.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic acid (1.0 eq)
-
tert-Butyl isocyanide (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Reaction vial with magnetic stir bar
-
Standard work-up and purification supplies (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)
Procedure:
-
Reagent Preparation (The "Why"): To a clean, dry reaction vial under ambient atmosphere, add this compound (e.g., 152 mg, 1.0 mmol).
-
Causality: Starting with the stable hydrochloride salt ensures accurate weighing and prevents handling of the more volatile free base.
-
-
Solvent Addition: Add anhydrous methanol (2.0 mL). Stir the suspension until a clear solution or a fine slurry is formed.
-
Causality: Methanol is an excellent solvent for the Ugi reaction. Its polarity stabilizes the charged intermediates (iminium and nitrilium ions), accelerating the reaction. Anhydrous conditions are preferred but not strictly necessary for many Ugi reactions, demonstrating its robustness.
-
-
In-situ Amine Liberation: Add a non-nucleophilic base such as triethylamine (153 µL, 1.1 mmol). Stir for 5-10 minutes.
-
Causality: This is a critical step. The added base deprotonates the morpholinium hydrochloride to generate the free 3,3-dimethylmorpholine in situ. A non-nucleophilic base is used to prevent it from competing as a nucleophile in the reaction.
-
-
Component Addition: Sequentially add acetic acid (57 µL, 1.0 mmol) and benzaldehyde (102 µL, 1.0 mmol) to the solution.
-
Causality: The order of addition of these components is generally not critical, highlighting the convergent nature of the one-pot reaction.
-
-
Isocyanide Addition & Reaction: Add tert-butyl isocyanide (124 µL, 1.1 mmol). The isocyanide is often added last and can be exothermic. A slight excess ensures the complete consumption of the intermediate formed from the first three components.
-
Causality: Isocyanides are reactive and often have a strong, unpleasant odor; they should always be handled in a fume hood.
-
-
Reaction Monitoring: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel to yield the pure α-acylamino carboxamide.
Data Presentation: Example Compound Library
The true power of this methodology is realized in library synthesis. By varying the three other inputs, a vast chemical space can be explored from the single 3,3-dimethylmorpholine core.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl | 85 |
| 2 | 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl | 81 |
| 3 | Furan-2-carbaldehyde | Benzoic Acid | Benzyl | 78 |
| 4 | Isobutyraldehyde | Phenylacetic Acid | tert-Butyl | 88 |
This table illustrates the generation of four distinct products, each incorporating the 3,3-dimethylmorpholine scaffold but differing in the peripheral substituents that can be tuned to modulate biological activity and pharmacokinetic properties.
Conclusion
This compound is a highly valuable reagent for researchers engaged in multi-component reaction chemistry, particularly for applications in drug discovery and development. Its stable salt form, combined with the unique structural and conformational properties imparted by the gem-dimethylated morpholine ring, makes it a strategic choice for building diverse and novel compound libraries via the Ugi reaction. The protocols and workflows detailed herein provide a comprehensive and validated starting point for scientists to harness the power of this versatile building block, enabling the efficient synthesis of complex molecules with significant potential for biological activity.
References
- PubChem. (n.d.). 3,3-Dimethylmorpholine. National Center for Biotechnology Information.
- ChemWhat. (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
- PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 59229-63-9,3,3-Dimethylmorpholine.
- ChemBK. (n.d.). 3,3-dimethylmorpholine.
- ResearchGate. (2015). (PDF) Morpholines. Synthesis and Biological Activity.
- Wikipedia. (n.d.). Passerini reaction.
- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Oakwood Chemical. (n.d.). 3,3-Dimethyl-morpholine.
- PubChem. (n.d.). (2S,3R)-2,3-Dimethylmorpholine hcl. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2020). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers.
- MDPI. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- National Center for Biotechnology Information. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?.
- National Center for Biotechnology Information. (2022). Ugi Four-Component Reactions Using Alternative Reactants.
- MDPI. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction.
- Royal Society of Chemistry. (2015). Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers.
- National Center for Biotechnology Information. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.
- PubMed. (2019). Facile Synthesis and Properties of Multifunctionalized Polyesters by Passerini Reaction as Thermosensitive, Biocompatible, and Triggerable Drug Release Carriers.
- Sciforum. (n.d.). Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction.
Sources
- 1. Modern multicomponent reactions for better drug syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 59229-64-0|this compound|BLD Pharm [bldpharm.com]
- 8. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. chembk.com [chembk.com]
- 11. chemwhat.com [chemwhat.com]
- 12. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (2S,3R)-2,3-Dimethylmorpholine hcl | C6H14ClNO | CID 69355179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Synthesis of 3,3-Dimethylmorpholine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for the synthesis and optimization of 3,3-Dimethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important morpholine derivative. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, mastering its preparation is crucial for efficient and scalable production.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound. Our approach is grounded in established principles of organic chemistry and proven field insights to ensure you can achieve optimal yields and purity.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 3,3-Dimethylmorpholine typically involves the acid-catalyzed cyclization of a suitable amino alcohol precursor, followed by salt formation. A common synthetic route is the dehydration of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol. The subsequent reaction with hydrochloric acid yields the desired hydrochloride salt.
Below, we address specific problems you might encounter during this process.
Issue 1: Low Yield of 3,3-Dimethylmorpholine
A lower-than-expected yield of the free base before hydrochloride formation is a frequent challenge. This can often be attributed to incomplete reaction, side product formation, or degradation of the starting material or product.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Cyclization | 1. Increase Reaction Temperature: Gradually increase the temperature in 10°C increments. For acid-catalyzed dehydrative cyclizations, temperatures in the range of 100-180°C are often required.[3][4] 2. Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If the starting material is still present after the initial reaction time, extend it in increments of 1-2 hours. 3. Increase Catalyst Loading: If using a strong acid catalyst like sulfuric acid, consider a modest increase in its molar ratio relative to the starting material. | The cyclization is an equilibrium process. By Le Châtelier's principle, removing water (a product) and increasing the temperature will drive the reaction towards the product. Stronger acidic conditions can also accelerate the rate of reaction.[3][5] |
| Side Product Formation | 1. Optimize Catalyst Choice: While strong acids like H₂SO₄ are effective, they can also promote side reactions. Consider using a milder Brønsted acid or a Lewis acid catalyst.[5][6] 2. Control Temperature: Overheating can lead to charring and the formation of undesired byproducts.[3] Maintain a consistent temperature throughout the reaction. 3. Use a Dehydrating Agent: The addition of a dehydrating agent can help to remove water as it is formed, minimizing acid-catalyzed side reactions. | The choice of acid and its concentration can influence the reaction pathway. Milder acids may offer greater selectivity for the desired cyclization over competing reactions.[5] Precise temperature control is critical to balance reaction rate and selectivity. |
| Starting Material Degradation | 1. Gradual Addition of Acid: If the reaction is highly exothermic, add the acid catalyst slowly to the reaction mixture while cooling to control the initial temperature rise. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the amino alcohol starting material at high temperatures. | Amino alcohols can be susceptible to degradation under harsh acidic and high-temperature conditions. Controlling the exotherm and preventing oxidation can preserve the integrity of the starting material. |
Experimental Workflow: A General Protocol
Here is a generalized, step-by-step protocol for the synthesis of this compound. This should be optimized for your specific laboratory conditions.
Step 1: Cyclization to 3,3-Dimethylmorpholine
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to a temperature between 120-160°C.
-
Maintain this temperature and continue stirring for 4-8 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
Step 2: Isolation and Purification of the Free Base
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3,3-Dimethylmorpholine.
-
If necessary, purify the crude product by distillation.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 3,3-Dimethylmorpholine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating and purifying this compound can be challenging.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Emulsion during Workup | 1. Addition of Brine: Add a saturated aqueous solution of NaCl to the separatory funnel to help break the emulsion. 2. Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. | The high polarity of the morpholine and the presence of salts can lead to the formation of stable emulsions. Increasing the ionic strength of the aqueous phase can help to break these emulsions. |
| Product is an Oil, Not a Solid | 1. Ensure Anhydrous Conditions: Use anhydrous solvents for the salt formation step. Any residual water can prevent crystallization. 2. Trituration: Add a non-polar solvent like hexane and scratch the side of the flask with a glass rod to induce crystallization. 3. Solvent Choice: Experiment with different solvents for the salt formation. Ethereal solvents are often effective. | The hydrochloride salt's physical form is highly dependent on the purity of the free base and the absence of water. Water can form a hydrate, which may be an oil. Trituration provides a surface for nucleation and crystal growth. |
| Low Purity of the Final Product | 1. Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether). 2. Charcoal Treatment: If the product is colored, dissolve it in a suitable solvent and treat with activated charcoal to remove colored impurities before recrystallization.[7] | Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from soluble impurities. Activated charcoal has a high surface area and can adsorb colored organic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed cyclization to form the morpholine ring?
The reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. The acid protonates the hydroxyl group of the amino alcohol, converting it into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group to form the six-membered morpholine ring.
Caption: Acid-catalyzed cyclization of an amino alcohol to form a morpholine ring.
Q2: Can I use a different acid catalyst?
Yes, various Brønsted and Lewis acids can be used for this type of cyclization.[5][6] The choice of acid can impact reaction rate and selectivity. For instance, trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) are often effective alternatives to sulfuric acid and may lead to fewer side products.[5]
Q3: How can I effectively monitor the reaction's progress?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) and visualize the spots with an appropriate stain, such as ninhydrin, which reacts with the primary amine of the starting material but not the secondary amine of the morpholine product. Gas chromatography-mass spectrometry (GC-MS) can also provide more detailed information on the conversion and the presence of any side products.
Q4: What are the key safety precautions for this synthesis?
Concentrated acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The neutralization step can be highly exothermic and should be done slowly with cooling.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids.ACS Catalysis.
- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.Google Patents (CN105753803A).
- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.Journal of the American Chemical Society.
- Morpholine synthesis.Organic Chemistry Portal.
- Process for preparing morpholine hydrochloride as precursor of monoxydine.Google Patents (CN1171398A).
- Morpholines. Synthesis and Biological Activity.ResearchGate.
- 3,3-Dimethylmorpholine.LookChem.
- Preparation of cis-2,6-dimethylmorpholine.Google Patents (US4504363A).
- 3,3-Dimethylmorpholine.PubChem.
- Method for purifying cis-2, 6-dimethyl morpholine.Google Patents (CN110950818B).
- 3,3-Dimethylmorpholine.MySkinRecipes.
- Process for the preparation of cis-2,6-dimethyl morpholine.Google Patents (EP0094565B1).
Sources
- 1. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 3,3-Dimethylmorpholine Hydrochloride
Welcome to the technical support center for 3,3-Dimethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and general use of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to off-white solid. It is the hydrochloride salt of 3,3-dimethylmorpholine, a secondary amine. The presence of the hydrochloride makes it more stable and less volatile than the free base. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59229-64-0 | [1][2] |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| Appearance | White fine powder | |
| Storage | Store at room temperature in a dry, dark, and ventilated place. | [1] |
Q2: How should I handle and store this compound?
A2: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid breathing dust.[1] It is recommended to store the compound at room temperature in a tightly sealed container to prevent moisture absorption.[1]
Q3: Do I need to convert this compound to the free base before use in a reaction?
A3: In many cases, yes. As a hydrochloride salt, the nitrogen atom is protonated, rendering it non-nucleophilic. For reactions where 3,3-dimethylmorpholine is intended to act as a nucleophile or a non-acidic base, it must be converted to the free base. This is typically achieved by treating the hydrochloride salt with a suitable base, such as sodium hydroxide or triethylamine, followed by extraction of the free base into an organic solvent.
Q4: In which types of reactions is this compound commonly used?
A4: The free base, 3,3-dimethylmorpholine, is a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[4] Its cyclic amine structure makes it useful in various reactions, including:
-
N-Alkylation: As a secondary amine, it can be alkylated to form tertiary amines.
-
Amide Bond Formation: It can be acylated to form amides.
-
Cross-Coupling Reactions: It can serve as a ligand or a base in certain metal-catalyzed cross-coupling reactions.
-
Organocatalysis: Morpholine derivatives can act as organocatalysts, for example, in Michael additions.[5][6]
Troubleshooting Guide: Improving Reaction Yields
This section provides detailed troubleshooting advice for specific issues you may encounter when using 3,3-Dimethylmorpholine (derived from its hydrochloride salt) in your reactions.
Issue 1: Low Yield in N-Alkylation Reactions
Q: I am attempting an N-alkylation of 3,3-dimethylmorpholine with an alkyl halide, but the yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in N-alkylation reactions with 3,3-dimethylmorpholine can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low yields in N-alkylation reactions.
Detailed Explanations:
-
Incomplete Deprotonation: The most common issue is the incomplete conversion of the hydrochloride salt to the free base. The protonated amine is not nucleophilic and will not react.
-
Solution: Before adding your alkylating agent, ensure the complete neutralization of the hydrochloride. Use a base such as potassium carbonate, cesium carbonate, or triethylamine.[7] You can monitor the pH of the aqueous layer during extraction to ensure it is basic.
-
-
Reactivity of the Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order R-I > R-Br > R-Cl. If you are using a less reactive halide, the reaction may be sluggish.
-
Solution: If possible, switch to a more reactive halide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) to in-situ generate the more reactive alkyl iodide (Finkelstein reaction). Increasing the reaction temperature can also help, but monitor for potential side reactions.[8]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the reaction rate and yield.
-
Solution: Polar aprotic solvents like DMF, acetonitrile (ACN), or NMP are generally good choices for N-alkylation as they can solvate the cation and leave the anion more reactive.[7][8] A screening of different solvents and temperatures is recommended. Monitoring the reaction progress by TLC is crucial to identify the optimal reaction time and prevent decomposition.
-
-
Competing Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur if an excess of the alkylating agent is used. With sterically hindered or secondary/tertiary alkyl halides, elimination (E2) can compete with substitution (SN2).
-
Solution: Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.2 equivalents) to minimize over-alkylation. To favor substitution over elimination, use a less sterically hindered base and a lower reaction temperature.
-
Issue 2: Poor Yield in Amide Bond Formation
Q: I am trying to form an amide by reacting 3,3-dimethylmorpholine with a carboxylic acid using a coupling agent, but the yield is poor. What could be the problem?
A: Amide bond formation can be challenging, and low yields often point to issues with the activation of the carboxylic acid or the nucleophilicity of the amine.
Decision Tree for Troubleshooting Amide Bond Formation
Caption: Decision tree for troubleshooting low yields in amide bond formation.
Detailed Explanations:
-
Amine Protonation: As with N-alkylation, the amine must be in its free base form to be nucleophilic.[9]
-
Solution: Ensure the this compound is fully neutralized before the reaction. Additionally, the carboxylic acid starting material can protonate the amine, so the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often necessary.
-
-
Inefficient Carboxylic Acid Activation: The chosen coupling agent may not be effective for your specific substrates.
-
Solution: There is a wide array of coupling agents available. If a standard carbodiimide like EDC is not working, consider using a more powerful uronium-based reagent like HATU or a phosphonium-based reagent like PyBOP.[10] For particularly challenging couplings, converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine can be a robust alternative.[11]
-
-
Suboptimal Reaction Conditions: Moisture can hydrolyze activated intermediates, and the wrong solvent can hinder the reaction.
-
Solution: Use anhydrous solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. Reactions are typically run at 0 °C and allowed to warm to room temperature.
-
-
Product Loss During Workup: The resulting amide may have some water solubility, leading to loss during aqueous extraction.
-
Solution: Minimize the volume of the aqueous washes. If the product is suspected to be in the aqueous layer, back-extract with an organic solvent. Consider purification methods other than chromatography, such as crystallization, which can sometimes improve recovery.[12]
-
Issue 3: Inefficient Use as an Organocatalyst
Q: I am using 3,3-dimethylmorpholine as a base catalyst in a Michael addition, but the reaction is slow and the yield is low. How can I improve its catalytic activity?
A: The catalytic activity of morpholine derivatives in reactions like the Michael addition is highly dependent on the reaction conditions and the specific substrates involved.
Key Optimization Parameters for Organocatalysis:
| Parameter | Recommendation & Rationale |
| Catalyst Loading | Typically, 10-20 mol% is a good starting point. Lower loadings may result in slow reactions, while higher loadings can sometimes lead to side reactions and are less economical. |
| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. Screen a range of solvents, including polar aprotic (e.g., CH3CN, THF) and nonpolar (e.g., toluene, DCM) options. Fluorinated alcohols have been shown to be effective additives in some cases.[5] |
| Temperature | Lowering the reaction temperature can sometimes improve enantioselectivity in asymmetric catalysis, but it may also decrease the reaction rate. A temperature screening study is recommended to find the optimal balance. |
| Additives | The presence of co-catalysts or additives, such as weak acids (e.g., acetic acid), can sometimes accelerate the reaction by activating the electrophile or facilitating catalyst turnover. |
| Water Scavenging | In reactions that form water as a byproduct, its removal can shift the equilibrium towards the product. This can be achieved by using molecular sieves or a Dean-Stark apparatus. |
Mechanistic Consideration: In enamine catalysis, the nucleophilicity of the enamine intermediate is crucial. The oxygen atom in the morpholine ring can decrease the nucleophilicity of the enamine compared to pyrrolidine-based catalysts.[5][6] Therefore, optimizing the reaction conditions to favor the formation and reaction of the enamine intermediate is key to achieving good yields.
References
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. PharmaTutor.
- Why did my amide syntesis does not work?. ResearchGate.
- Optimizing reaction conditions of N-alkylation reaction. ResearchGate.
- 3,3-Dimethylmorpholine. MySkinRecipes.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. SpringerLink.
- Tips and tricks for difficult amide bond formation?. Reddit.
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
- 3,3-Dimethylmorpholine. PubChem.
- Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
- Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC.
- Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Synthesis of pharmaceutical intermediate 3-thiophenemalonic acid. ResearchGate.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate.
- Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d] pyrimidines. ResearchGate.
- (2S,3R)-2,3-Dimethylmorpholine hcl. PubChem.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC.
- 3,5-Dimethylmorpholine hydrochloride. PubChem.
- Amide formation from carboxylic acid derivatives. Khan Academy.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. ResearchGate.
- A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. ResearchGate.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.
- Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. PMC.
- 3,3-dimethylmorpholine. ChemBK.
- 2,6-Dimethylmorpholine. PubChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents [patents.google.com]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. reddit.com [reddit.com]
- 12. DSpace [cora.ucc.ie]
Technical Support Center: 3,3-Dimethylmorpholine Hydrochloride Purification
Welcome to the technical support center for 3,3-Dimethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.[1] Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
A1: 3,3-Dimethylmorpholine is a heterocyclic organic compound, specifically a six-membered morpholine ring with two methyl groups on the third carbon atom.[2] Its molecular formula is C₆H₁₃NO.[3] The hydrochloride salt (C₆H₁₄ClNO) is often preferred in pharmaceutical development because converting the basic free amine into a salt can improve stability, crystallinity, and handling properties.[4][5]
As a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, the purity of this compound is paramount.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, impact the safety and efficacy of the final drug product, and create significant regulatory hurdles.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can originate from the starting materials or be generated during the synthesis and salt formation steps. Common impurities may include:
-
Unreacted Starting Materials: Such as diethanolamine derivatives used in the initial cyclization reaction.[2]
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to structurally similar compounds that are difficult to separate.
-
Isomeric Impurities: Depending on the synthetic route, other morpholine isomers may form.[6][7]
-
Residual Solvents: Solvents used in the reaction or purification must be removed to meet ICH (International Council for Harmonisation) guidelines.
-
Excess Hydrochloric Acid: Improper stoichiometric control during salt formation can lead to a product that is sticky or corrosive.[8]
Q3: What are the key physicochemical properties I should be aware of for purification?
A3: Understanding the properties of both the free base and the hydrochloride salt is crucial for designing a purification strategy.
| Property | 3,3-Dimethylmorpholine (Free Base) | 3,3-Dimethylmorpholine HCl (Salt) |
| CAS Number | 59229-63-9[9] | 59229-64-0[10] |
| Molecular Weight | 115.17 g/mol [9] | 151.64 g/mol [10][11] |
| Appearance | Colorless liquid[12] | White fine powder/solid[13] |
| Boiling Point | 143-144°C[2] | Not applicable (decomposes at high temperature) |
| Solubility Profile | Soluble in water and many organic solvents.[12] | Generally soluble in polar protic solvents (e.g., water, lower alcohols) and insoluble in non-polar organic solvents (e.g., hexanes, ether). |
| Storage | Inert atmosphere, store in freezer, under -20°C.[9][14] | Store at room temperature in a dry, dark, and ventilated place.[10][11][13] |
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The following decision tree provides a high-level overview for selecting a purification strategy.
Caption: Decision tree for selecting a purification strategy.
Q4: My recrystallization attempt failed; the product oiled out instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" is a common and frustrating challenge in crystallization. It occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.
Causality: The compound separates from the solution as a liquid phase (an oil) rather than a solid phase. This is often due to an inappropriate solvent choice or cooling the solution too rapidly. Impurities can also suppress the crystallization point.
Solutions:
-
Re-evaluate Your Solvent System: The ideal solvent should dissolve the hydrochloride salt poorly at room temperature but completely at elevated temperatures.[15][16]
-
Single Solvents: Screen polar protic solvents like isopropanol, ethanol, or methanol.
-
Two-Solvent System (Anti-solvent method): This is often more effective. Dissolve the salt in a minimum amount of a hot polar solvent (e.g., methanol) where it is highly soluble. Then, slowly add a miscible "anti-solvent" (e.g., ethyl acetate, diethyl ether, or acetone) in which the salt is insoluble, until persistent cloudiness is observed.[15] Re-heat gently to clarify and then allow to cool slowly.
-
-
Control the Cooling Rate: Slow, controlled cooling is critical. Rapid cooling (like plunging the flask into an ice bath) promotes oiling. Allow the flask to cool to room temperature undisturbed on the benchtop first, then move it to a refrigerator, and finally to a freezer if necessary.
-
Use Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to induce nucleation and guide proper crystal growth.
-
Increase Concentration: If the solution is too dilute, crystallization may not occur. Carefully evaporate some of the solvent and attempt to cool again.
Q5: After recrystallization, my yield is extremely low. What went wrong?
A5: Low yield is typically a result of using too much solvent or premature crystallization.
Causality: The goal of recrystallization is to create a saturated solution at a high temperature.[15] Using an excessive volume of solvent means that even at low temperatures, a significant amount of your product will remain dissolved, leading to poor recovery.
Solutions:
-
Use a Minimum of Hot Solvent: During the dissolution step, add the hot solvent portion-wise (dropwise) only until the solid just dissolves.[15] This ensures you are creating a saturated solution.
-
Recover from the Mother Liquor: The filtrate (mother liquor) after you collect your crystals still contains dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (e.g., by 50%) and re-cooling. Be aware that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If using hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the cold glass.[15]
Q6: I have persistent impurities that co-crystallize with my product. How can I remove them?
A6: When impurities have similar solubility and structural properties to your desired compound, they can be incorporated into the crystal lattice, making removal by simple recrystallization ineffective.[17] In this case, a more selective technique like chromatography is required.
Causality: Co-crystallization occurs because the impurity molecules are sterically and electronically compatible enough to fit into the growing crystal lattice of the target compound.
Solutions:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice. Due to the polar nature of the hydrochloride salt, it will likely have strong interactions with the silica.
-
Mobile Phase: A polar eluent system will be required. Start with a mixture like Dichloromethane (DCM) and Methanol (MeOH). A typical gradient might start at 1-2% MeOH in DCM and gradually increase to 10-20% MeOH.
-
Tailing/Streaking: Amine salts can streak on silica. While adding a basic modifier like triethylamine is common for free bases, it is not appropriate for the hydrochloride salt. Instead, a small amount of acid (like acetic acid) in the mobile phase can sometimes improve peak shape, but this must be removed later. A better approach is often to use a more polar solvent system or a different stationary phase like alumina.
-
-
Preparative HPLC: For achieving very high purity on a smaller scale, reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool.[18] A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid is a common starting point.
Experimental Protocols & Workflows
Protocol 1: Optimized Recrystallization of 3,3-Dimethylmorpholine HCl (Two-Solvent Method)
-
Dissolution: Place the crude 3,3-Dimethylmorpholine HCl (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat isopropanol (IPA). Add the minimum amount of hot IPA to the flask while stirring to fully dissolve the solid.
-
Anti-Solvent Addition: While the IPA solution is still warm, slowly add ethyl acetate dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy.
-
Clarification: Gently warm the flask until the solution becomes clear again. This ensures you are at the precise saturation point.
-
Cooling (Critical Step): Remove the flask from heat, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin.
-
Secondary Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours, and then in a freezer (-20°C) for at least one hour to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate (or another solvent in which the product is poorly soluble) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Caption: A typical workflow for two-solvent recrystallization.
Protocol 2: Purity Assessment by HPLC
Purity analysis is essential to validate your purification method.
-
Sample Preparation: Prepare a stock solution of your purified 3,3-Dimethylmorpholine HCl in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Ramp from 5% to 95% B
-
Time 15-17 min: Hold at 95% B
-
Time 17-18 min: Return to 5% B
-
Time 18-20 min: Re-equilibration at 5% B
-
-
Detection: Monitor at a low wavelength, such as 210 nm, as morpholine derivatives lack a strong chromophore.
-
Analysis: Integrate the peak areas to determine the purity percentage. The main peak should correspond to your product, while smaller peaks indicate impurities.
References
- Vulcanchem. (n.d.). 3,3-Diethylmorpholine - 938374-28-8.
- Guidechem. (n.d.). What is 3S-3-METHYLMORPHOLINE and how is it synthesized?.
- AChemBlock. (n.d.). 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- BLD Pharm. (n.d.). 59229-64-0|this compound.
- Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 242(2), 374-380.
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
- BLD Pharm. (n.d.). 59229-63-9|3,3-Dimethylmorpholine.
- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
- MySkinRecipes. (n.d.). 3,3-Dimethylmorpholine.
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylmorpholine. PubChem Compound Database.
- Pharmaceutical Technology. (2008). Salt Selection in Drug Development.
- Bansal, A. K., & Kumar, L. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(10), 1599.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Shandong Hanjiang Chemical Co., Ltd. (n.d.). This compound, CasNo.59229-64-0.
- LookChem. (n.d.). Cas 59229-63-9,3,3-Dimethylmorpholine.
- Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(4), 548-560.
- PubChem. (n.d.). Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B.
- ChemBK. (2024). 3,3-dimethylmorpholine.
Sources
- 1. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 2. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]
- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. 59229-63-9|3,3-Dimethylmorpholine|BLD Pharm [bldpharm.com]
- 10. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 11. 59229-64-0|this compound|BLD Pharm [bldpharm.com]
- 12. chembk.com [chembk.com]
- 13. This compound, CasNo.59229-64-0 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]
- 14. lookchem.com [lookchem.com]
- 15. Home Page [chem.ualberta.ca]
- 16. mt.com [mt.com]
- 17. DSpace [cora.ucc.ie]
- 18. Separation of morpholine and some of its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Dimethylmorpholine Hydrochloride
Welcome to the technical support center for the synthesis of 3,3-Dimethylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the hydrochloride salt of the organic compound 3,3-Dimethylmorpholine.[1][2] Its chemical formula is C6H14ClNO.[1] This heterocyclic compound, which features both amine and ether functional groups, is primarily used as a versatile building block and intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] The nitrogen-containing structure can be crucial for the bioavailability and reactivity of active pharmaceutical ingredients (APIs).[3]
Q2: What is the most common synthetic route for preparing morpholine derivatives like 3,3-Dimethylmorpholine?
A2: The industrial production of the parent morpholine ring often involves the acid-catalyzed dehydration of a dialkanolamine.[4][5][6] For instance, morpholine itself is commonly produced from diethanolamine using a strong acid like sulfuric acid.[6] By extension, substituted morpholines are synthesized from appropriately substituted dialkanolamine precursors. For 2,6-dimethylmorpholine, diisopropanolamine is the starting material of choice.[7] Therefore, a logical precursor for 3,3-dimethylmorpholine would be N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.
Q3: What are the key physical and chemical properties of 3,3-Dimethylmorpholine and its hydrochloride salt?
A3: The free base, 3,3-Dimethylmorpholine, is a colorless liquid with a boiling point of approximately 143-144 °C.[8][9] As a secondary amine, it is basic and reactive with acids to form salts.[9] The hydrochloride salt (CAS: 59229-64-0) is a solid with a molecular weight of 151.64 g/mol .[1] It is generally more stable and easier to handle and store than the free base, which can be hygroscopic.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1] The free base, 3,3-Dimethylmorpholine, should be kept in a dark place under an inert atmosphere, and for long-term storage, it is recommended to store it in a freezer at temperatures under -20°C.[8][9]
Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the acid-catalyzed cyclization of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.
Problem 1: Low Yield of this compound
Q: My final yield of isolated this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can often be traced back to incomplete reactions, side reactions, or suboptimal workup and isolation procedures.
Potential Causes & Solutions:
-
Incomplete Cyclization: The dehydration and subsequent ring-closure is an equilibrium process. Insufficient acid catalyst, temperatures that are too low, or inadequate reaction time can lead to a significant amount of unreacted starting material.
-
Protocol: Ensure a sufficient catalytic amount of a strong acid (e.g., H₂SO₄) is used. The reaction typically requires elevated temperatures to drive off the water formed during the reaction.[6] Consider using a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium towards the product.
-
-
Formation of Polymeric Byproducts: Under harsh acidic conditions and high temperatures, intermolecular condensation of the starting material or the product can occur, leading to the formation of high molecular weight polymers.
-
Protocol: Maintain a controlled temperature. While heat is necessary, excessive temperatures can promote polymerization. A slow, controlled addition of the starting material to the hot acid can also minimize side reactions by keeping the instantaneous concentration of the amine low.[7]
-
-
Suboptimal Product Isolation: 3,3-Dimethylmorpholine, like other simple amines, can have some solubility in water.[10] During the workup (neutralization and extraction), significant product loss can occur.
-
Protocol: After neutralizing the reaction mixture, saturate the aqueous layer with a salt like NaCl or K₂CO₃ ("salting out") before extraction with an organic solvent.[10] This will decrease the solubility of the amine in the aqueous phase. For highly water-soluble products, continuous liquid-liquid extraction can be a more efficient alternative.[10]
-
Problem 2: Product is Impure After Initial Isolation
Q: My crude product shows multiple spots on TLC or extra peaks in the ¹H NMR spectrum. What are the likely impurities and how can I remove them?
A: The presence of impurities is often due to side reactions occurring in parallel to the main cyclization reaction.
Potential Causes & Solutions:
-
Unreacted Starting Material: As mentioned in the previous section, incomplete conversion is a common source of impurities.
-
Purification: The starting dialkanolamine has two hydroxyl groups and is typically more polar than the product. It can often be removed by careful column chromatography or by washing the organic extract of the free base with a minimal amount of water.
-
-
Formation of Dehydration/Elimination Byproducts: The tertiary alcohol moiety in the starting material (N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol) could potentially undergo elimination under strong acid and heat to form an alkene, which may then polymerize or react further.
A simplified diagram illustrating the desired cyclization pathway versus a potential elimination side reaction.
Caption: Desired Cyclization vs. Potential Side Reaction.
-
Purification via Salt Formation: A highly effective method for purifying amines is through the formation of their hydrochloride salts.[11]
-
Protocol:
-
Dissolve the crude 3,3-dimethylmorpholine free base in a suitable solvent like isopropanol, ethyl acetate, or diethyl ether.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
The this compound salt will precipitate out of the solution.
-
The precipitated salt can then be collected by filtration, washed with cold solvent, and dried. This process often leaves many of the less basic or neutral impurities behind in the solvent.
-
-
Problem 3: Difficulty in Forming the Hydrochloride Salt
Q: I am trying to precipitate the hydrochloride salt from my crude product, but it is oiling out or not precipitating at all. What should I do?
A: This issue usually points to problems with the solvent system, the presence of water, or a high concentration of impurities.
Potential Causes & Solutions:
-
Presence of Water: Water can interfere with the crystallization of the hydrochloride salt, often leading to the formation of a viscous oil instead of a crystalline solid.
-
Protocol: Ensure your crude free base is thoroughly dried before attempting salt formation. Use a drying agent like Na₂SO₄ or MgSO₄ on the organic extract and ensure it is completely removed before evaporating the solvent. Using anhydrous solvents for the salt formation step is critical.
-
-
Incorrect Solvent Choice: The solubility of the hydrochloride salt is highly dependent on the solvent. If the solvent is too polar, the salt will remain dissolved. If it is not polar enough, the free base may not be soluble.
-
Protocol: Isopropyl alcohol (IPA), ethyl acetate, and diethyl ether are common choices. You may need to experiment with solvent mixtures. For instance, dissolving the free base in a minimal amount of IPA and then adding a less polar co-solvent like heptane can often induce crystallization.
-
-
High Impurity Load: If the crude product is very impure, the impurities can inhibit the crystallization process.
Summary of Troubleshooting Strategies
| Observed Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; use a Dean-Stark trap. |
| Polymerization | Control temperature carefully; slow addition of starting material. | |
| Product loss during workup | "Salt out" the aqueous layer; use continuous liquid-liquid extraction.[10] | |
| Impure Product | Unreacted starting material | Optimize reaction conditions; purify via chromatography or washing. |
| Side product formation | Control reaction temperature; purify via distillation and/or salt formation. | |
| Difficulty with HCl Salt Formation | Presence of water | Thoroughly dry the free base and use anhydrous solvents. |
| Incorrect solvent | Experiment with solvents like IPA, ethyl acetate, or solvent/anti-solvent systems. | |
| High impurity level | Pre-purify the free base by distillation before salt formation.[4][6] |
References
- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
- Wikipedia. (n.d.). Morpholine.
- MySkinRecipes. (n.d.). 3,3-Dimethylmorpholine.
- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
- LookChem. (n.d.). Cas 59229-63-9,3,3-Dimethylmorpholine.
- ChemBK. (2024). 3,3-dimethylmorpholine.
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylmorpholine. PubChem Compound Database.
- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
- ChemWhat. (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
Sources
- 1. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 4. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Managing solubility issues of 3,3-Dimethylmorpholine hydrochloride in organic solvents
Technical Support Center: 3,3-Dimethylmorpholine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this valuable synthetic intermediate. As a hydrochloride salt, its behavior in organic media can be counterintuitive, leading to delays and complications in experimental workflows. Here, we will dissect the underlying chemical principles and provide field-proven, actionable solutions to overcome these solubility hurdles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries we receive regarding the handling of this compound.
Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?
A: The root cause lies in the fundamental chemical principle of "like dissolves like".[1][2] this compound is an amine salt. The nitrogen atom of the morpholine ring is protonated, forming a positively charged ammonium cation, which is paired with a chloride anion (Cl⁻). This ionic nature makes the compound highly polar, akin to simple table salt.
Most common organic solvents used in synthesis (DCM, THF, Toluene, Ethyl Acetate) are nonpolar or weakly polar.[3][4] These solvents lack the strong dipole moments required to effectively solvate the individual ions and overcome the powerful electrostatic forces (lattice energy) holding the salt crystal together.[5] Therefore, a significant mismatch in polarity leads to very poor solubility.
Q2: What are the recommended starting solvents for direct dissolution?
A: For direct dissolution, you must select a solvent that matches the high polarity of the salt. While specific quantitative data for this exact compound is limited, the solubility behavior is analogous to other amine hydrochlorides.[3] We recommend starting with highly polar solvents:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
These solvents are often suitable for preparing stock solutions or for specific reaction types where their presence is tolerated.[3]
Q3: Can I improve solubility simply by heating the mixture or sonicating it?
A: Yes, but with significant limitations. Physical methods can help overcome the initial kinetic barrier to dissolution but may not substantially change the thermodynamic insolubility.
-
Heating: Gently warming the mixture can increase solubility to a certain extent, but it may not be sufficient for achieving synthetically useful concentrations in nonpolar solvents.[3] Caution: Be mindful of the thermal stability of other reagents in your planned reaction.
-
Vigorous Stirring & Sonication: These methods increase the surface area of the solid that is in contact with the solvent and use mechanical energy to break apart solid aggregates.[3] They are excellent for maximizing the rate of dissolution but will not increase the ultimate solubility limit in an incompatible solvent. They are best used in conjunction with other methods, such as co-solvents.
Section 2: Troubleshooting Guides & Experimental Protocols
When direct dissolution in your desired reaction solvent fails, the following protocols provide a systematic approach to resolving the issue, from simple adjustments to definitive chemical modification.
Guide 1: The Co-Solvent Method
This is the first strategy to attempt when your primary solvent is nonpolar, but you need to dissolve a small amount of the hydrochloride salt. The principle is to add a minimal amount of a miscible, highly polar "co-solvent" to the primary solvent to increase the overall polarity of the system just enough to facilitate dissolution.[3][5]
Experimental Protocol: Dissolution using a Co-Solvent System
-
Preparation: In your reaction vessel, suspend the this compound in your primary nonpolar solvent (e.g., 10 mL of Dichloromethane).
-
Stirring: Begin vigorous magnetic or mechanical stirring of the suspension.
-
Co-Solvent Addition: Using a micropipette, add a polar co-solvent (e.g., Methanol) dropwise to the stirred suspension.
-
Observation: Continue adding the co-solvent slowly, observing the mixture. The solid should begin to dissolve.
-
Endpoint: Stop adding the co-solvent as soon as the solid has completely dissolved. The goal is to use the absolute minimum amount necessary to avoid significantly altering the reaction environment.
-
Execution: Proceed with your reaction, ensuring the temperature and solvent ratio remain constant to prevent precipitation.[5]
Data Presentation: Recommended Co-Solvent Systems
| Primary Solvent (Nonpolar) | Recommended Co-Solvent (Polar) | Application Notes |
| Dichloromethane (DCM) | Methanol (MeOH) | Highly effective. Use sparingly as MeOH can be nucleophilic in some reactions. |
| Tetrahydrofuran (THF) | Methanol (MeOH) or Ethanol (EtOH) | Good miscibility. Monitor for potential transesterification if esters are present. |
| Toluene | Isopropanol (IPA) | IPA is less polar than MeOH but can be effective and is often less reactive. |
| Ethyl Acetate | Ethanol (EtOH) | A good choice for reactions sensitive to more aggressive solvents. |
Guide 2: The Definitive Solution - In-Situ Conversion to the Free Amine
For most synthetic applications where the hydrochloride salt is insoluble, the most robust and reliable solution is to convert it to its corresponding free amine in situ.[3] The free amine, 3,3-Dimethylmorpholine, is a nonpolar liquid that is readily soluble in a wide range of organic solvents.[6][7] This is achieved by adding a non-nucleophilic organic base.
The Causality: The added base (e.g., Triethylamine - TEA) deprotonates the positively charged morpholinium ion, generating the neutral, organic-soluble free amine. The base itself becomes a hydrochloride salt (e.g., Triethylammonium chloride), which is often insoluble in the nonpolar solvent and can be either left in the mixture or removed by filtration.[3]
Experimental Protocol: In-Situ Free-Basing of 3,3-Dimethylmorpholine HCl
-
Preparation: Suspend this compound (1.0 equivalent) in your chosen anhydrous organic solvent (e.g., DCM, THF) in the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the acid-base neutralization.
-
Base Addition: Slowly add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise via syringe. Use 1.05-1.1 equivalents to ensure complete neutralization.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes. You will typically observe the initial solid (3,3-Dimethylmorpholine HCl) dissolving as the new, often more crystalline solid (e.g., TEA-HCl) precipitates.
-
Reaction Readiness: The resulting mixture, containing the fully dissolved free amine, can now be used directly for the subsequent reaction step (e.g., amide coupling, nucleophilic substitution).
-
(Optional) Filtration: If the presence of the tertiary amine hydrochloride salt is detrimental to your reaction or purification, it can be removed by filtering the entire mixture through a pad of celite or a sintered glass funnel. Rinse the filter cake with a small amount of the anhydrous solvent to ensure complete transfer of the free amine.
Visualization: Free-Basing Workflow
Caption: Workflow for the in-situ conversion of the hydrochloride salt.
Section 3: Decision-Making Workflow for Solubility Strategy
Choosing the right method depends on your specific experimental constraints. This decision tree provides a logical pathway to select the optimal strategy.
Visualization: Selecting a Solubility Strategy
Sources
Technical Support Center: Purification of 3,3-Dimethylmorpholine Hydrochloride
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylmorpholine hydrochloride. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling the purification of this compound.
Q1: What are the most probable impurities in my synthesized 3,3-Dimethylmorpholine HCl?
A1: Impurities can originate from various sources throughout the synthetic and workup processes.[1] The most common classes of impurities include:
-
Unreacted Starting Materials: The precursors used in the synthesis, such as the corresponding amino alcohol or dihaloether, may be present if the reaction did not go to completion.
-
Side-Products: Depending on the synthetic route, side-reactions can generate isomeric or related compounds. For instance, syntheses of similar substituted morpholines often yield a mixture of isomers (e.g., cis/trans), which, while not an issue for the 3,3-dimethyl structure, highlights the potential for other byproducts.[2]
-
Residual Solvents: Solvents used during the reaction or extraction (e.g., Toluene, Dichloromethane, Ethyl Acetate) can be trapped in the solid product.
-
Water: this compound is hygroscopic, and water can be a significant impurity affecting the physical properties and stability of the final compound.[3]
-
Inorganic Salts: Salts such as sodium chloride or potassium carbonate, often used during workup and neutralization steps, may co-precipitate with the final product.[2]
Q2: My final product is an oily or sticky solid with a low melting point. What is the likely cause?
A2: This is a classic sign of impurities, most commonly residual solvents or water. The presence of these impurities disrupts the crystal lattice of the hydrochloride salt, leading to a depression of the melting point and a change in physical appearance. The free base form of 3,3-dimethylmorpholine is a liquid, and any unreacted free base will also contribute to this issue.[4] A rigorous drying procedure under high vacuum and gentle heat is recommended, but the ultimate solution is a well-executed recrystallization.[5]
Q3: What is the most effective analytical technique for assessing the purity of my final product?
A3: A combination of techniques is ideal for a comprehensive assessment.
-
For the Free Base: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing the volatile 3,3-dimethylmorpholine free base. It can separate and identify volatile organic impurities, unreacted starting materials, and side-products.[6][7]
-
For the Hydrochloride Salt: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of pharmaceutical salts.[8][9] Due to the lack of a strong chromophore in 3,3-dimethylmorpholine, derivatization may be necessary for UV detection, or alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used.[10]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is indispensable for confirming the structure of your target compound and identifying any structurally related impurities.
-
Water Content: Karl Fischer titration is the gold-standard method for accurately quantifying water content in the final product.[1]
Q4: Is it better to purify the hydrochloride salt directly, or should I convert it to the free base first?
A4: For the most effective purification, a multi-step approach involving the free base is recommended. The general workflow is to:
-
Basify: Convert the crude hydrochloride salt to its free base form using a suitable inorganic base.
-
Extract & Distill: Extract the organic free base into a solvent and purify it via distillation. This step is highly effective at removing non-volatile impurities and inorganic salts.[11]
-
Reform the Salt: React the purified free base with hydrochloric acid.
-
Recrystallize: Perform a final purification of the newly formed hydrochloride salt by recrystallization to remove any remaining trace impurities.[5]
This process, while more involved, provides a much higher degree of purity than direct recrystallization of the crude salt alone.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Yield After Recrystallization | 1. Solvent Choice: The chosen solvent may be too good, keeping the product dissolved even at low temperatures.[5]2. Excess Solvent: Too much solvent was used, preventing the solution from reaching saturation upon cooling.3. Premature Crystallization: The solution cooled too quickly, trapping impurities and leading to loss during filtration of fine, poorly formed crystals. | 1. Optimize Solvent System: Screen for a solvent in which your product is soluble when hot but poorly soluble when cold. Consider a two-solvent system (a "solvent" and an "anti-solvent").2. Reduce Solvent Volume: If the product doesn't crystallize upon cooling, carefully evaporate some of the solvent and attempt to cool again.3. Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals. |
| Product is Discolored (Yellow/Brown) | 1. Thermal Decomposition: The starting materials or product may have decomposed during the reaction or distillation due to excessive heat.2. Oxidation: Amine compounds can be susceptible to air oxidation, which can form colored impurities.3. High-Boiling Impurities: Colored, high-boiling point impurities from the reaction are co-precipitating with the product. | 1. Vacuum Distillation: Purify the free base under vacuum to lower the required boiling temperature and prevent thermal degradation.2. Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).3. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities, then filter it hot before cooling. |
| Analytical Data (NMR/GC) Shows Persistent Starting Materials | 1. Incomplete Reaction: The initial synthesis reaction did not proceed to completion.2. Inefficient Extraction: The workup procedure did not effectively separate the product from the starting materials.3. Similar Physical Properties: The starting material has a boiling point or solubility profile very similar to the product, making separation difficult. | 1. Drive Reaction to Completion: Re-evaluate the reaction conditions (time, temperature, stoichiometry) to ensure full conversion.2. Optimize pH and Solvents: Ensure the pH during aqueous extraction is sufficiently high (>10) to keep the product in its free base form for efficient extraction into an organic solvent.3. Fractional Distillation: If boiling points are close, use a fractional distillation column for better separation of the free base from volatile starting materials. |
| Inconsistent Purity Between Batches | 1. Variable Starting Material Quality: The purity of the starting materials is inconsistent.[12]2. Poor Procedural Control: Key parameters like temperature, time, and reagent addition rates are not being precisely controlled.3. Atmospheric Moisture: Inconsistent exposure to atmospheric moisture is affecting the final hydrochloride salt. | 1. Qualify Starting Materials: Analyze the purity of all starting materials before beginning the synthesis.2. Standardize the Protocol: Develop a strict Standard Operating Procedure (SOP) and adhere to it for all batches. Utilize equipment that allows for precise control over reaction parameters.3. Control Atmosphere: Handle the final hygroscopic product in a glove box or dry atmosphere to prevent water absorption. |
Section 3: Detailed Experimental Protocols
Protocol 1: Comprehensive Purification via Free-Base Intermediate
This protocol outlines the gold-standard method for purifying this compound, starting from a crude solid.
Step 1: Conversion to Free Base
-
Dissolve the crude 3,3-Dimethylmorpholine HCl in deionized water (approx. 5-10 mL per gram of crude material).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 50% (w/w) aqueous solution of Sodium Hydroxide (NaOH) with vigorous stirring. Monitor the pH with a pH meter or test strips. Continue adding base until the pH is >12.
-
Expert's Note: This step deprotonates the morpholinium hydrochloride to the free amine (the "free base"), which is less water-soluble and can be extracted into an organic solvent.[2]
-
-
Transfer the mixture to a separatory funnel.
Step 2: Extraction of the Free Base
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Use a volume of organic solvent approximately one-third of the aqueous volume for each extraction.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh solvent.
Step 3: Purification by Vacuum Distillation
-
Concentrate the dried organic solution on a rotary evaporator to remove the bulk of the solvent.
-
Set up a vacuum distillation apparatus.
-
Distill the residual oil under reduced pressure. The boiling point of 3,3-dimethylmorpholine is 143-144 °C at atmospheric pressure; this will be significantly lower under vacuum.[4] Collect the fraction that distills at a constant temperature.
-
Expert's Note: Vacuum distillation is crucial for preventing thermal decomposition and for separating the volatile free base from non-volatile inorganic salts and high-boiling organic impurities.
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 3,3-dimethylmorpholine free base in a suitable anhydrous solvent, such as diethyl ether or isopropyl alcohol (IPA).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. A white precipitate will form.
-
Continue addition until the solution becomes slightly acidic (check with pH paper by touching a drop of the solution).
-
Collect the precipitated solid by vacuum filtration.
Step 5: Final Recrystallization
-
Select an appropriate solvent system. A common choice for amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE).
-
Add the minimum amount of hot alcohol to dissolve the crude salt completely.
-
Slowly add the ether (the anti-solvent) until the solution becomes faintly cloudy.
-
Add a drop or two of hot alcohol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Protocol 2: Analytical Method - GC-MS for Free Base Analysis
This protocol provides typical parameters for analyzing the purity of the 3,3-dimethylmorpholine free base obtained in Step 3 above.
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).[7]
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-450 m/z.
-
Source Temperature: 230 °C.
-
Section 4: Data Visualization
Purification Workflow Diagram
The following diagram illustrates the logical flow of the comprehensive purification protocol.
Caption: Workflow for the purification of 3,3-Dimethylmorpholine HCl.
References
- CN110950818B. (2021). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): International Agency for Research on Cancer.
- Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography.
- Pharma Tutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- ResearchGate. (n.d.). The derivatization reaction of morpholine. [Image].
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 565-570. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Morpholine.
- Singh, A. K., & Singh, P. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10.
- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
- ResearchGate. (2016). Chromatographic determination of morpholine and products of its microbiological degradation. [PDF].
- Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9211-9216.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- ChemBK. (2024, April 9). 3,3-dimethylmorpholine.
- Fu, Y., Liu, C., Wang, J., Zang, F., & Hua, Z. (2011). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China.
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylmorpholine. PubChem Compound Database.
- Cormica. (n.d.). Understanding Impurity Analysis.
- ChemWhat. (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(2), 551-554.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-262.
Sources
- 1. cormica.com [cormica.com]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. rroij.com [rroij.com]
- 10. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation with 3,3-Dimethylmorpholine hydrochloride
Technical Support Center: 3,3-Dimethylmorpholine Hydrochloride
A Senior Application Scientist's Guide to Preventing Byproduct Formation
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and ultimately prevent the formation of unwanted byproducts, ensuring the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Reagent
Q1: What are the key chemical properties of this compound that influence its reactivity and potential for side reactions?
3,3-Dimethylmorpholine is a secondary amine where the nitrogen atom is part of a six-membered morpholine ring.[1][2][3] Key features influencing its reactivity include:
-
Nucleophilicity and Basicity: The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic and less basic than a comparable cyclic amine like piperidine.[4] Its basicity (pKb) is around 5.64.[5][6] This moderate basicity is often advantageous, but it also means that precise pH control is critical during reactions.
-
Steric Hindrance: The two methyl groups at the C-3 position provide significant steric bulk around the nitrogen atom. This can be beneficial for directing reactions to other sites in a molecule or preventing undesired N-alkylation, but it can also slow down desired transformations.
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt (C₆H₁₃NO·HCl).[7] This makes it a stable, crystalline solid that is easier to handle and store than the volatile free base. However, in this form, the nitrogen is protonated and non-nucleophilic. It must be deprotonated in situ or in a separate step to participate in most reactions as a nucleophile.
Q2: How does using the hydrochloride salt versus the free base impact my reaction setup and potential for byproduct formation?
Using the hydrochloride salt directly introduces acid (HCl) into your reaction. The primary consideration is whether your reaction can tolerate this acidity and whether the salt will be soluble in your chosen solvent.
-
Direct Use: In reactions where the morpholine nitrogen is not the primary nucleophile, or in certain catalytic cycles, direct use may be possible. However, the acidic nature can promote side reactions like hydrolysis of sensitive functional groups.[8]
-
In-Situ Deprotonation: The most common approach is to add a base to the reaction mixture to liberate the free amine. The choice of base is critical. An insufficient amount will result in low conversion, while a large excess of a strong base can catalyze decomposition or other side reactions. The base will also generate a salt byproduct (e.g., triethylamine hydrochloride if triethylamine is used), which can affect solubility and downstream workup.
The relationship between the salt and free base is a simple acid-base equilibrium.
Caption: Acid-base equilibrium of 3,3-Dimethylmorpholine.
Section 2: Common Byproducts & Formation Mechanisms
Q3: What are the most common byproducts I should anticipate when using 3,3-Dimethylmorpholine, and what are their likely causes?
Based on the reactivity of the morpholine scaffold, several classes of byproducts are frequently encountered. Understanding these allows for proactive measures to be taken.
| Byproduct Class | Potential Structure | Likely Cause(s) | Prevention Strategy |
| N-Oxidation | 3,3-Dimethylmorpholine N-oxide | Presence of oxygen, peroxides, or other oxidizing agents; metal catalysts.[9][10] | Use deoxygenated solvents; maintain an inert atmosphere (N₂ or Ar); avoid peroxide-forming solvents; quench residual oxidants. |
| Ring Cleavage | Open-chain amino-ethoxy compounds | Harsh oxidative conditions; high temperatures; certain microbial contamination.[11] | Maintain strict temperature control; use milder reaction conditions; ensure equipment is sterile if biocompatibility is a concern. |
| N-Nitrosation | N-Nitroso-3,3-dimethylmorpholine | Presence of nitrite sources (e.g., NaNO₂, nitrous acid) under acidic conditions.[5][6] | Avoid using reagents that can generate nitrous acid; ensure high purity of starting materials. |
| Radical Coupling | Dimerized or substrate-coupled products | Electrochemical reactions; presence of radical initiators or certain metal catalysts (e.g., Cu(OAc)₂).[12][13][14] | Scrutinize metal-catalyzed reactions for radical pathways; consider adding radical inhibitors if suspected. |
Q4: My analysis suggests the formation of an N-oxide. What is the mechanism and how can I confirm its identity?
N-oxide formation is a common degradation pathway for tertiary amines and can occur with secondary amines that become transiently tertiary during a reaction (e.g., after N-alkylation).[9]
Mechanism: The lone pair of electrons on the nitrogen atom attacks an electrophilic oxygen source, such as hydrogen peroxide, a peroxyacid, or even molecular oxygen, especially in the presence of metal catalysts.[9]
Caption: Systematic troubleshooting workflow for byproduct mitigation.
Q8: Can I use scavengers to minimize byproducts?
Yes, scavengers can be highly effective.
-
Acid Scavengers: If your reaction generates acidic byproducts that could catalyze degradation, a non-nucleophilic base or an acid scavenger can be added. [15]Examples include proton sponge or hindered bases. These neutralize acid without interfering in the primary reaction.
-
Radical Scavengers: If you suspect a radical-mediated side reaction, adding a scavenger like butylated hydroxytoluene (BHT) or TEMPO in catalytic amounts can inhibit these pathways.
-
Oxidant Scavengers: For preventing oxidation, ensuring an inert atmosphere is best. However, in some cases, adding a mild reducing agent or antioxidant can protect the desired product. [16]
Section 4: Analysis and Purification
Q9: What analytical techniques are best for monitoring my reaction and identifying these byproducts?
A multi-technique approach is recommended for robust impurity profiling.
| Technique | Application | Strengths & Considerations |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Simple, fast, and cost-effective for qualitative assessment of reaction completion and byproduct formation. [17] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct levels. | Excellent for separating complex mixtures and quantifying components. A stability-indicating method should be developed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown byproducts. | Provides molecular weight information for each separated peak, which is crucial for identifying impurities like N-oxides or degradation fragments. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile byproducts. | Useful if low molecular weight, volatile degradation products are suspected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated byproducts. | The definitive method for confirming the exact structure of an impurity once it has been isolated. [9] |
Q10: My product is contaminated with polar byproducts like the N-oxide. What's the best purification strategy?
Removing highly polar byproducts from a also polar morpholine-containing product can be challenging.
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purification. [18]The different polarity and structure of the N-oxide compared to the parent amine will likely result in different crystallization behaviors. Experiment with various solvent systems.
-
Column Chromatography: Silica gel chromatography can be effective. Since the N-oxide is significantly more polar than the amine, it will have a much lower Rf value. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, should provide good separation.
-
Acid/Base Wash: An extractive workup can sometimes be used. The basicity of the desired product and the N-oxide may be different enough to allow for selective extraction at a carefully controlled pH, though this can be difficult.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Wikipedia. (2023). Morpholine.
- Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
- Al-Mestarihi, A. H., et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- NCBI Bookshelf. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design.
- ResearchGate. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Shandong Hanjiang Chemical Co., Ltd. (n.d.). This compound, CasNo.59229-64-0.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylmorpholine. PubChem Compound Database.
- Scientific Research Publishing. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques.
- The Water Research Foundation. (2003). Case Studies of Modified Treatment Practices for Disinfection By-product Control.
- MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- National Center for Biotechnology Information. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
- Science.gov. (n.d.). degradation product formed: Topics.
- National Center for Biotechnology Information. (2021). A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities.
- PubMed. (2000). Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals.
- National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
- Semantic Scholar. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
- PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, CasNo.59229-64-0 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide | MDPI [mdpi.com]
- 13. [PDF] Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
- 16. Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [cora.ucc.ie]
Technical Support Center: Enhancing Stereoselectivity in Reactions with Morpholine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. Chiral morpholine scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Achieving high stereoselectivity during their synthesis is not merely an academic exercise but a critical necessity for developing safe and effective pharmaceuticals.
This guide is designed to provide practical, in-depth solutions to common challenges encountered during the stereoselective synthesis of morpholine derivatives. It moves beyond simple procedural lists to explain the underlying principles governing stereochemical control, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for inducing stereoselectivity in morpholine synthesis?
There are three main strategic approaches to control stereochemistry, each with distinct advantages:
-
Substrate-Control (Chiral Pool Synthesis): This method utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to construct the morpholine ring.[4] The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.
-
Auxiliary-Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct a stereoselective transformation.[5][6] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[6] Evans oxazolidinones and pseudoephedrine are classic examples.[6]
-
Catalyst-Control (Asymmetric Catalysis): A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to create a chiral environment around the reactants.[5] This is often the most efficient and atom-economical method, as a single catalyst molecule can generate millions of chiral product molecules.[1][7]
Q2: How do I choose between a chiral auxiliary and an asymmetric catalyst?
The choice depends on several factors:
-
Scalability: Asymmetric catalysis is generally more scalable and cost-effective for large-scale synthesis due to the low catalyst loading required.
-
Substrate Scope: Chiral auxiliaries can sometimes offer broader substrate scope, as they are covalently attached to the molecule, forcing a specific conformation.
-
Development Time: Developing a novel asymmetric catalytic system can be time-consuming. Well-established chiral auxiliary methods may offer a faster route to the desired product, especially on a lab scale.
-
Downstream Steps: The conditions required to remove a chiral auxiliary must be compatible with the functionality of your product. Catalytic methods avoid this extra step.
Q3: Which analytical techniques are best for determining the stereochemical purity (e.e. or d.r.) of my morpholine product?
Accurate determination of stereochemical purity is crucial. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (e.e.). It separates enantiomers based on their differential interaction with a chiral stationary phase.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable morpholine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Derivatizing Agents (CDAs): The chiral product is reacted with a CDA to form diastereomers, which have distinct NMR spectra that can be integrated for quantification.[8]
-
With Chiral Solvating Agents (CSAs): These agents create a chiral environment in the NMR tube, causing enantiomers to exhibit separate signals.
-
-
Circular Dichroism (CD) Spectroscopy: A rapid, high-throughput method that measures the differential absorption of left- and right-circularly polarized light.[9][10]
Troubleshooting Guide: Low Stereoselectivity
This section addresses specific experimental problems with their probable causes and actionable solutions.
Problem 1: Poor Enantiomeric Excess (e.e.) in a Catalytic Asymmetric Reaction
-
Probable Cause A: Catalyst Inactivity or Decomposition.
-
Why it happens: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents. The active catalytic species may not be forming correctly or could be degrading under the reaction conditions.
-
Solutions:
-
Ensure Inert Atmosphere: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Check Reagent Purity: Purify substrates and reagents to remove potential catalyst poisons (e.g., trace amounts of acid, base, or coordinating species).
-
Verify Catalyst Pre-formation: If using a pre-catalyst that requires activation, ensure the activation step is performed correctly according to established protocols.
-
-
-
Probable Cause B: Incorrect Solvent Choice.
-
Why it happens: The solvent plays a critical role in stabilizing the transition state that determines stereoselectivity.[11][12][13] A solvent that coordinates too strongly with the metal center can inhibit catalysis, while one that doesn't adequately solubilize the catalyst-substrate complex can lead to poor results.[14][15]
-
Solutions:
-
Solvent Screening: Perform a screen of various solvents. For instance, in Rh-catalyzed asymmetric hydrogenations of dehydromorpholines, less polar, aprotic solvents like ethyl acetate (AcOEt) and toluene showed moderate conversions, whereas coordinating solvents like DCE, MeOH, THF, and dioxane resulted in almost no reaction.[1][14][15]
-
Consult Literature: Review literature for analogous reactions to identify solvent systems that have proven successful.
-
-
-
Probable Cause C: Suboptimal Temperature.
-
Why it happens: Stereoselective reactions are often highly sensitive to temperature. Generally, lower temperatures increase selectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer. However, lowering the temperature too much can drastically reduce the reaction rate.[16]
-
Solutions:
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal balance between selectivity and reaction rate.
-
Eyring Analysis: For a deeper understanding, an Eyring plot (ln(k/T) vs 1/T) can reveal the thermodynamic parameters of the reaction and help identify if different mechanisms are at play at different temperatures.[11]
-
-
Problem 2: Poor Diastereomeric Ratio (d.r.) in a Substrate-Controlled Reaction
-
Probable Cause A: Incorrect Reagent or Conformation.
-
Why it happens: The stereochemical outcome is dictated by the minimization of steric hindrance in the transition state. If the substrate can adopt multiple low-energy conformations, or if the reagent is not bulky enough, the energy difference between the diastereomeric transition states may be small, leading to poor selectivity.
-
Solutions:
-
Modify the Substrate: Introduce bulkier protecting groups on the substrate to lock its conformation and create a more significant steric bias. For example, the N-substituent on a dehydromorpholine can significantly impact reactivity and selectivity.[14][15]
-
Change the Reagent: Switch to a sterically more demanding reagent. In aldol reactions, using bulkier boron enolates can significantly enhance diastereoselectivity.[17]
-
-
-
Probable Cause B: Reaction is under Thermodynamic Control.
-
Why it happens: The initially formed product (kinetic product) may not be the most stable diastereomer. If the reaction conditions allow for equilibration (e.g., presence of a base or acid, elevated temperature), the product ratio will reflect the thermodynamic stability of the diastereomers, which may not be what is desired.
-
Solutions:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature to favor the kinetic product.
-
Use a Non-Equilibrating Base: Employ a strong, non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) that rapidly and irreversibly deprotonates the substrate.
-
Quench a running reaction: In some cases, such as the bromination-induced cyclization of N-allyl-β-aminoalcohols, quenching the reaction after a short time can yield a single diastereomer, whereas allowing the reaction to go to completion results in a mixture.[18]
-
-
Key Experimental Protocols & Data
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is adapted from a method for synthesizing 2-substituted chiral morpholines with high enantioselectivity.[1][7]
-
Catalyst Preparation: In a glovebox, add the Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) to a Schlenk flask.
-
Reaction Setup: Add the dried solvent (e.g., Ethyl Acetate, 2 mL) and stir the solution for 30 minutes to allow for catalyst formation.
-
Substrate Addition: Add the dehydromorpholine substrate (1.0 equiv) to the flask.
-
Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with H₂ gas (3-4 cycles). Pressurize the reactor to the desired pressure (e.g., 30 atm).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 35 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup & Analysis: After completion, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC.
Data Table: Effect of Ligand and Solvent on Enantioselectivity
The following data illustrates the critical impact of reaction parameters on the outcome of the Rh-catalyzed hydrogenation of a model dehydromorpholine.
| Entry | Ligand | Solvent | Pressure (atm) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | (R,R,R)-SKP | AcOEt | 30 | 24 | >99 | 94 |
| 2 | (R,R,R)-SKP | Toluene | 50 | 12 | 60 | 92 |
| 3 | (R,R,R)-SKP | THF | 50 | 12 | <5 | N/A |
| 4 | (R,R,R)-SKP | MeOH | 50 | 12 | <5 | N/A |
| 5 | JosiPhos | AcOEt | 50 | 12 | 85 | 88 |
| 6 | SDP | AcOEt | 50 | 12 | >99 | 91 |
Data adapted from Zhang, J., et al. (2021).[1][7][14][15]
This table clearly shows that both the choice of the chiral ligand and the solvent are critical for achieving high enantioselectivity. Coordinating solvents like THF and MeOH shut down the reaction entirely.[14][15]
Visualization of Concepts
Troubleshooting Workflow for Low Stereoselectivity
This decision tree provides a logical pathway for diagnosing and solving issues with stereoselectivity.
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
- Zhang, J., Chen, Y., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
- Zhang, J., Chen, Y., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
- He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
- Wolfe, J. P., et al. (2012).
- Various Authors. (2024). Morpholine synthesis. Organic Chemistry Portal. [Link]
- Ortiz, K. G., et al. (2024).
- Zhang, J., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
- Ortiz, K. G., et al. (2024).
- Abell, A., et al. (2017). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC, NIH. [Link]
- Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]
- Anasuya, K. V. (2023). STEREOSELECTIVE SYNTHESIS OF COMPLEX ORGANIC MOLECULES. IJFMR. [Link]
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: More than just an environment.
- Various Authors. (2024).
- Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
- Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
- Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
- Abell, A., et al. (2017). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2).
- Grande-Aztatzi, R., et al. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry. [Link]
- Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]
- Various Authors. (2013). Morpholines. Synthesis and Biological Activity.
- Wipf, P., et al. (2013).
- Kourounakis, A. P., et al. (2020).
- Various Authors. (2020). Representative morpholine ring formation reactions.
- Wang, L., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, NIH. [Link]
- Anslyn, E. V., et al. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ijfans.org [ijfans.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 16. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. banglajol.info [banglajol.info]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3,3-Dimethylmorpholine Hydrochloride Analogs
In the ever-evolving landscape of drug discovery, the morpholine ring stands out as a "privileged structure," a testament to its frequent appearance in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its inherent physicochemical properties, including favorable metabolic stability and aqueous solubility, make it a desirable scaffold for medicinal chemists aiming to optimize the pharmacokinetic profiles of new chemical entities.[3][4] This guide delves into the nuanced world of 3,3-dimethylmorpholine hydrochloride and its analogs, offering a comparative analysis of their biological activities supported by experimental data. Our focus is to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing researchers, scientists, and drug development professionals with actionable insights.
The morpholine moiety is not merely a passive carrier; it actively contributes to the biological activity of a molecule. It can engage in crucial hydrogen bonding, act as a bioisosteric replacement for other rings like piperazine, and its substitution patterns can significantly influence target engagement and selectivity.[4][5] The introduction of gem-dimethyl groups at the 3-position, as seen in 3,3-dimethylmorpholine, can impose conformational constraints and enhance metabolic stability by blocking potential sites of oxidation, thereby presenting a unique subset of this versatile scaffold for therapeutic exploration.
The Impact of Substitution: A Comparative Analysis
While direct head-to-head comparative studies on a wide array of this compound analogs are not extensively documented in publicly available literature, we can infer valuable SAR insights by examining related morpholine-containing compounds and the influence of various substitutions on their biological activities.
Table 1: Comparative Biological Activities of Morpholine Analogs
| Compound/Analog Class | Key Structural Feature(s) | Primary Biological Activity | Experimental Model(s) | Key Findings & IC₅₀/EC₅₀ Values | Reference(s) |
| 3,3-Dimethylmorpholine Core | Gem-dimethyl group at C3 | Found in various bioactive compounds | Varies depending on the overall molecule | The dimethyl substitution can enhance metabolic stability and introduce specific steric bulk influencing target binding. | [6][7][8][9] |
| Benzomorpholine Derivatives | Fused benzene ring | EZH2 Inhibition (Anticancer) | A549 and NCI-H1975 cell lines | Compound 6y showed potent inhibition with IC₅₀ values of 1.1 µM in both cell lines. The benzomorpholine core was crucial for activity. | [10] |
| Dimorpholine Thienopyrimidines | Two morpholine moieties | PI3K/mTOR Dual Inhibition (Anticancer) | SKOV-3 and U87MG tumor xenograft models | Compound 14o was identified as a potent dual inhibitor, showing significant in vivo efficacy. | [11] |
| Morpholine-linked Chalcones | Chalcone scaffold with a morpholine tail | Antitubercular | Mycobacterium tuberculosis H37Rv strain | Compound 3IM was highly potent with a MIC of 0.025 µg/ml. | [12] |
| Morpholine-bearing Quinoline Derivatives | Quinoline core with morpholine side chain | Cholinesterase Inhibition (Neurodegenerative Diseases) | In vitro AChE and BChE assays | Compound 11g was a potent dual inhibitor with IC₅₀ values of 1.94 µM (AChE) and 28.37 µM (BChE). | [13] |
| 3,5-Dimethylmorpholine Derivatives | Methyl groups at C3 and C5 | Found in various bioactive compounds | Varies | The stereochemistry of the methyl groups can significantly impact biological activity. | [14] |
Deciphering the Mechanism: Key Signaling Pathways
The biological effects of morpholine analogs are often mediated through their interaction with specific cellular signaling pathways. For instance, in the context of cancer, derivatives targeting the PI3K/AKT/mTOR pathway have shown significant promise.
Caption: PI3K/mTOR signaling pathway and points of inhibition by dimorpholine thienopyrimidines.
This pathway is crucial for cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. Dimorpholine-substituted thienopyrimidines have been identified as dual inhibitors of PI3K and mTOR, effectively shutting down these pro-survival signals in cancer cells.[11]
Experimental Protocols for Evaluating Biological Activity
To rigorously assess and compare the biological activity of this compound analogs, standardized experimental protocols are essential. Below are representative methodologies for evaluating potential antidepressant and anticancer activities.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[15][16][17]
Objective: To assess the antidepressant-like effects of this compound analogs by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Methodology:
-
Animal Preparation: Use male C57BL/6 mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Apparatus: A transparent Plexiglas cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: Administer the test compounds (e.g., this compound analogs) or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test. A positive control, such as imipramine (15 mg/kg), should be included.
-
Test Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water) is scored during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: The total duration of immobility is calculated for each animal. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups with the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[18][19]
Caption: Workflow for the Forced Swim Test (FST).
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The morpholine scaffold, and specifically the 3,3-dimethylmorpholine core, presents a fertile ground for the development of novel therapeutics across a spectrum of diseases. The strategic placement of substituents on the morpholine ring can profoundly influence biological activity, target selectivity, and pharmacokinetic properties. While this guide provides a comparative overview based on existing literature, there is a clear need for more direct comparative studies of this compound analogs to fully elucidate their therapeutic potential. Future research should focus on synthesizing and systematically evaluating a library of these analogs against a panel of biological targets to build a more comprehensive structure-activity relationship database. Such endeavors will undoubtedly pave the way for the rational design of next-generation morpholine-based drugs.
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Kumari, A., & Singh, R. K. (2020).
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Journal of Biomolecular Structure and Dynamics.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current Protocols in Pharmacology.
- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments.
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology.
- Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Stain-Roballo, R., et al. (2018). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology.
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. (2025). BenchChem.
- A Minireview on the Morpholine-Ring-Containing U.S.
- Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. (2022). JoVE.
- Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Derivatives. (2018). Research Journal of Pharmacy and Technology.
- Nadar, S. P., & Patel, E. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews.
- Li, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules.
- 3,3-Dimethyl-morpholine hydrochloride 95%. (n.d.). AChemBlock.
- 3,3-Dimethylmorpholine. (n.d.). PubChem.
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity.
- 3,5-Dimethylmorpholine hydrochloride. (n.d.). PubChem.
- 3,3-dimethylmorpholine. (n.d.). Santa Cruz Biotechnology.
- 3,3-Dimethylmorpholine. (n.d.).
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. jchemrev.com [jchemrev.com]
- 6. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 7. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. youtube.com [youtube.com]
- 18. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
A Comparative Analysis of 3,3-Dimethylmorpholine Hydrochloride and Other Morpholines: A Guide for Researchers
Introduction: The Privileged Scaffold and the Impact of Substitution
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of approved drugs and biologically active molecules.[1][2] Its appeal stems from a combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][3] The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functional group, imparts favorable characteristics to parent molecules, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.[3][4]
This guide provides a comparative analysis of 3,3-Dimethylmorpholine hydrochloride against other morpholine derivatives. We will delve into how the specific substitution pattern on the morpholine ring, particularly the gem-dimethyl group at the 3-position, influences its physicochemical properties, biological activity, and metabolic stability. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their own research.
The Gem-Dimethyl Effect: A Key Determinant of Physicochemical Properties
The introduction of a gem-dimethyl group at the 3-position of the morpholine ring has profound stereochemical and physicochemical consequences, largely governed by the Thorpe-Ingold effect , or gem-dimethyl effect.[1] This effect describes the acceleration of ring-closing reactions and the conformational rigidity imposed by two substituents on the same carbon atom.[1][2]
Conformational Rigidity and Basicity
Lipophilicity and Solubility
The addition of two methyl groups increases the lipophilicity of the morpholine scaffold compared to the unsubstituted ring. This can have a dual effect: enhancing membrane permeability while potentially decreasing aqueous solubility. The hydrochloride salt form of 3,3-dimethylmorpholine is employed to counteract this, significantly improving its water solubility, a crucial factor for bioavailability and formulation.[7]
Comparative Overview of Physicochemical Properties
| Property | Morpholine | 2,6-Dimethylmorpholine | 3,5-Dimethylmorpholine | 3,3-Dimethylmorpholine |
| Molecular Formula | C4H9NO | C6H13NO | C6H13NO | C6H13NO |
| Molecular Weight ( g/mol ) | 87.12 | 115.17 | 115.17 | 115.17 |
| Boiling Point (°C) | 128-130 | ~147 | N/A | 143-144 |
| Key Structural Feature | Unsubstituted | Symmetric substitution | Symmetric substitution | Gem-dimethyl substitution |
| Expected Impact of Substitution | High polarity, high water solubility | Increased lipophilicity, potential for cis/trans isomers | Increased lipophilicity, potential for cis/trans isomers | Increased lipophilicity, conformational restriction (Thorpe-Ingold effect) |
Synthesis of Substituted Morpholines: A General Approach
The synthesis of morpholine derivatives can be achieved through various routes, often involving the cyclization of amino alcohols.[8] For 3,3-dimethylmorpholine, a plausible synthetic strategy involves the reaction of a suitably protected 2-amino-2-methyl-1-propanol derivative with a two-carbon electrophile, followed by deprotection and cyclization.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on established methods for synthesizing substituted morpholines.
Workflow Diagram:
A diagram illustrating the general synthetic workflow for this compound.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., ethanol), add a suitable N-protecting group (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.
-
Reaction with an Electrophile: The N-protected amino alcohol is then reacted with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base to form the corresponding diethanolamine derivative.
-
Cyclization: The diethanolamine derivative is subjected to acid-catalyzed cyclization. This is often achieved by heating with a strong acid like sulfuric acid, leading to the formation of the N-protected 3,3-dimethylmorpholine.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield 3,3-dimethylmorpholine free base.
-
Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Structure-Activity Relationships (SAR)
The morpholine scaffold is a versatile component in a vast array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[3] The substitution pattern on the morpholine ring plays a crucial role in determining the biological activity and selectivity of these compounds.
While direct comparative studies focusing solely on 3,3-dimethylmorpholine are limited, we can infer the impact of the gem-dimethyl group from broader SAR studies on morpholine-containing molecules. For instance, in a series of mTOR inhibitors, the substitution on the morpholine ring was found to be critical for potency and selectivity.[9] The conformational rigidity imparted by the gem-dimethyl group in 3,3-dimethylmorpholine can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity to a biological target. However, the increased steric bulk could also lead to steric clashes within a binding pocket, resulting in reduced activity compared to smaller analogues.
The following table presents hypothetical IC50 values to illustrate how different substitutions on a morpholine-containing scaffold might influence activity against a generic kinase.
| Compound | Substitution Pattern | Hypothetical Kinase IC50 (nM) | Rationale for Potential Activity |
| A | Unsubstituted Morpholine | 50 | Baseline activity, flexible binding. |
| B | 2,6-Dimethylmorpholine (cis) | 35 | Increased lipophilicity may enhance cell permeability; specific stereochemistry could be favorable for binding. |
| C | 3,5-Dimethylmorpholine (cis) | 45 | Similar to 2,6-dimethyl, but substitution pattern may be less optimal for this specific target. |
| D | 3,3-Dimethylmorpholine | 25 | Conformational rigidity from the gem-dimethyl group may lock the molecule in a highly active conformation, leading to improved potency. |
| E | N-Methylmorpholine | 100 | N-substitution can alter basicity and introduce steric hindrance at a critical interaction point, potentially reducing activity. |
Metabolic Stability: The Advantage of Steric Hindrance
A key advantage of incorporating a morpholine ring in drug candidates is its generally favorable metabolic profile.[4] The gem-dimethyl group in 3,3-dimethylmorpholine can further enhance metabolic stability. The methyl groups can shield adjacent positions from enzymatic attack by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. This steric hindrance can significantly reduce the rate of metabolic degradation, leading to a longer half-life and improved bioavailability.
Experimental Protocols
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to compare the metabolic stability of different morpholine derivatives.
Workflow Diagram:
A diagram illustrating the workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compounds (e.g., 3,3-dimethylmorpholine HCl, morpholine HCl, 2,6-dimethylmorpholine HCl) in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, incubate the test compounds at a final concentration of 1 µM with liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.[10][11]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile containing an internal standard.[10]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of hydrochloride salts.
Step-by-Step Methodology:
-
Preparation: Prepare buffer solutions at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8).[13]
-
Incubation: Add an excess amount of the solid compound (e.g., this compound) to a vial containing a known volume of the buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the suspension to obtain a clear saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Conclusion
This compound presents a unique profile among morpholine derivatives due to the presence of the gem-dimethyl group. This substitution imparts significant conformational rigidity, which can be advantageous for target binding, and offers steric shielding that is likely to enhance metabolic stability. While these features may come at the cost of increased lipophilicity, the hydrochloride salt form ensures adequate aqueous solubility for many applications. The choice between 3,3-dimethylmorpholine and other morpholine analogues will ultimately depend on the specific requirements of the target and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments and make data-driven decisions in the pursuit of novel therapeutics.
References
- Cyprotex. Microsomal Stability. Evotec. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Wikipedia. Thorpe–Ingold effect. [Link]
- Di, L. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences, 93(6), 1537-1544.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. International Journal of Trend in Scientific Research and Development, Volume-6, Issue-4, June 2022, pp.34-39.
- PubChem. 3,3-Dimethylmorpholine.
- Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. New J. Chem., 2021,45, 12229-12234.
- Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133.
- Thorpe-Ingold Effect.
- Dubois, J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.
- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038.
- Heimgartner, H., et al. (2010). Synthesis and Crystal Structure of 3,3,6,6-Tetramethylmorpholine-2,5-dione, and its 5-Monothio- and 2,5-Dithio-Derivatives. Helvetica Chimica Acta, 93(12), 2415-2430.
- Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry, 2021, 45(27), 12229-12234.
- D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681.
- Biological activities of morpholine derivatives and molecular targets involved. Future Medicinal Chemistry, 2022, 14(20), 1545-1569.
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Med. Chem., 2021,12, 1969-1977.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 2019, 25(55), 12756-12763.
- World Health Organization. (2022). Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies.
- Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-815.
- Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. J. Am. Chem. Soc. 1996, 118, 2, 313–323.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1035-1044.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Informa Healthcare, 2013, 18(5), 1035-1044.
- Moser, A. (2008).
- Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International ed. in English), 54(14), 4338-4341.
- NCERT.
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2021, 2021(18), 2589-2593.
- Scilit.
- Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 2005, 61(4), 959-967.
- Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. Org. Lett. 2020, 22, 16, 6429–6433.
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. who.int [who.int]
A Senior Application Scientist's Guide: 3,3-Dimethylmorpholine Hydrochloride vs. Piperidine in Synthetic Utility
In the landscape of modern organic synthesis, the choice of a secondary amine base can be a critical determinant of reaction outcome, influencing selectivity, yield, and impurity profiles. Among the plethora of options, piperidine has long been a workhorse, valued for its basicity and nucleophilicity. However, its very reactivity can be a double-edged sword. This guide provides an in-depth comparison with a sterically hindered alternative, 3,3-dimethylmorpholine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect their fundamental properties and explore how these differences translate into practical advantages in specific synthetic contexts.
At a Glance: Structural and Physicochemical Distinctions
The fundamental differences between piperidine and 3,3-dimethylmorpholine originate from their distinct molecular architectures. Piperidine is a simple six-membered azacyclohexane. In contrast, 3,3-dimethylmorpholine incorporates an oxygen atom in the ring (making it a morpholine derivative) and, crucially, features two methyl groups on the carbon atom adjacent to the nitrogen.[1] This substitution pattern is the primary driver of its unique reactivity.
The hydrochloride salt form of 3,3-dimethylmorpholine offers practical advantages in terms of stability and handling compared to the often volatile and corrosive free base of piperidine.[2][3]
Caption: Core structures of Piperidine and 3,3-Dimethylmorpholine.
A quantitative comparison of their core properties reveals the basis for their divergent synthetic utility.
| Property | Piperidine | 3,3-Dimethylmorpholine | Rationale & Implication |
| Molecular Formula | C₅H₁₁N | C₆H₁₃NO[1] | Increased mass and presence of oxygen in the morpholine derivative. |
| Molar Mass | 85.15 g/mol | 115.17 g/mol [1] | Affects molar calculations for reaction stoichiometry. |
| Form (at STP) | Colorless liquid | Solid (as hydrochloride salt)[3] | The salt form is less volatile, has a longer shelf life, and is easier to handle. |
| pKa (of conjugate acid) | ~11.2[4] | Estimated ~8.5-9.5 | The electron-withdrawing oxygen in the morpholine ring reduces the basicity of the nitrogen compared to piperidine.[5] |
| Steric Hindrance | Low | High | The gem-dimethyl group adjacent to the nitrogen atom significantly shields it, impeding its approach to electrophilic centers.[6][7] |
| Nucleophilicity | High[8] | Low | Steric hindrance is the dominant factor, making 3,3-dimethylmorpholine a poor nucleophile. This is its key advantage in many applications. |
The Core Conflict: Nucleophilic Base vs. Hindered Base
The central theme of this comparison is the trade-off between basicity, nucleophilicity, and steric bulk. This dynamic dictates the ideal applications for each amine.
Caption: Divergent reactivity profiles stemming from structural differences.
Piperidine: The Versatile Nucleophilic Base
Piperidine's low steric hindrance and high basicity make it an excellent choice for a wide range of transformations.
-
Condensation Reactions: It is a classic catalyst for Knoevenagel, aldol, and Mannich reactions, where it can activate both the carbonyl and methylene components.[9] Its role often involves the formation of a nucleophilic enamine or an iminium ion intermediate.[10][11]
-
Peptide Synthesis: It is the standard reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis.[10][12]
-
Pharmaceutical Scaffolding: The piperidine ring is a privileged scaffold found in over 70 FDA-approved drugs, making it a crucial building block in medicinal chemistry.[13][14][15]
However, its high nucleophilicity can be a significant drawback. In reactions with substrates containing multiple electrophilic sites (e.g., α,β-unsaturated carbonyls), piperidine can participate in undesired side reactions, such as conjugate (Michael) addition, leading to complex product mixtures and reduced yields of the target molecule.
3,3-Dimethylmorpholine: The Selective Hindered Base
The synthetic utility of 3,3-dimethylmorpholine stems directly from its weaknesses as a nucleophile. The bulky gem-dimethyl groups effectively shield the nitrogen lone pair, making it a non-nucleophilic base .
This characteristic is highly desirable in scenarios where only proton abstraction is wanted, without competitive nucleophilic attack.
-
Selective Eliminations: It can promote elimination reactions to form alkenes where a less-hindered amine might lead to substitution byproducts.
-
Preventing Side Reactions: In base-catalyzed condensations involving Michael acceptors, 3,3-dimethylmorpholine is an ideal choice. It is basic enough to deprotonate the active methylene compound but too hindered to add to the α,β-unsaturated system, thus improving the selectivity for the desired condensation product.
-
Specialty Intermediate: Like its parent morpholine, the 3,3-dimethylmorpholine scaffold is valuable in drug discovery for modulating properties like solubility and metabolic stability, often appearing in CNS-active compounds and enzyme inhibitors.[16][17]
Experimental Section: A Comparative Case Study
To illustrate the practical implications of these differences, we propose a comparative study of a Knoevenagel condensation between malononitrile and cinnamaldehyde. Cinnamaldehyde is an α,β-unsaturated aldehyde, making the system susceptible to a competing Michael addition by the amine catalyst.
Caption: Workflow for a comparative Knoevenagel condensation experiment.
Protocol: Knoevenagel Condensation of Cinnamaldehyde and Malononitrile
Objective: To compare the product selectivity of a Knoevenagel condensation using piperidine versus 3,3-dimethylmorpholine as the catalyst.
Materials:
-
Cinnamaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (anhydrous)
-
Catalyst A: Piperidine (0.1 eq)
-
Catalyst B: this compound (0.1 eq) with Potassium Carbonate (0.1 eq)
-
Standard work-up and analysis reagents (DCM, brine, MgSO₄, silica gel)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve cinnamaldehyde (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol (approx. 0.5 M concentration).
-
Catalyst Addition:
-
Flask A: Add piperidine (0.1 eq) dropwise to the solution.
-
Flask B: Add potassium carbonate (0.1 eq) followed by this compound (0.1 eq). The K₂CO₃ serves to generate the free amine from its hydrochloride salt in situ.
-
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes, observing the consumption of starting materials and the formation of new products.
-
Work-up: Once the reaction is deemed complete (or after a set time, e.g., 4 hours), quench by adding water. Extract the mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio from each reaction using ¹H NMR spectroscopy or gas chromatography (GC). Purify the products via column chromatography if necessary to isolate and characterize the Knoevenagel product and any Michael addition byproducts.
Expected Outcome:
-
Reaction A (Piperidine): The analysis is expected to show a mixture of the desired Knoevenagel product and a Michael adduct formed by the conjugate addition of piperidine to the cinnamaldehyde.
-
Reaction B (3,3-Dimethylmorpholine): The analysis is expected to show a significantly higher proportion of the Knoevenagel product, with little to no evidence of the corresponding Michael adduct. This demonstrates the superior selectivity of the sterically hindered base in this context.
Safety and Handling
Proper handling of these reagents is paramount for laboratory safety.
| Hazard Consideration | Piperidine | This compound |
| Physical Hazard | Highly flammable liquid and vapor.[18] | Non-flammable solid.[3] |
| Health Hazard | Toxic in contact with skin or if inhaled.[2] Causes severe skin burns and eye damage.[2][18] | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
| Handling | Use in a well-ventilated fume hood. Grounding and bonding required to prevent static discharge.[19][20] Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[21] | Handle in a fume hood to avoid inhaling dust. Wear standard PPE.[22][23] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials (e.g., strong acids).[18][19] | Store in a tightly closed container in a cool, dry place.[3] |
Conclusion and Recommendations
The choice between this compound and piperidine is a strategic decision based on the specific demands of a chemical transformation.
-
Choose Piperidine when:
-
A strong, nucleophilic secondary amine is required.
-
The reaction benefits from enamine or iminium catalysis (e.g., Stork alkylations, certain condensations).
-
The substrate is not susceptible to undesired nucleophilic attack by the amine.
-
It is being used as a structural building block in drug design.[13]
-
-
Choose this compound when:
-
A non-nucleophilic, moderately strong organic base is needed.
-
The primary goal is proton abstraction while avoiding side reactions (e.g., Michael additions, acyl substitutions).
-
Enhanced selectivity is critical for improving the yield and purity of the target compound.
-
The stability and handling advantages of a solid salt are beneficial for process safety and scalability.
-
By understanding the interplay of sterics and electronics, the synthetic chemist can leverage the distinct properties of these two amines to achieve greater control and efficiency in their reaction designs. This compound should not be seen as a direct replacement for piperidine, but rather as a valuable specialist tool for overcoming the limitations of less hindered, more nucleophilic bases.
References
- Fiveable. Piperidine Definition - Organic Chemistry Key Term.
- Iaroshenko, V. O., et al. (2021).
- Wikipedia. Piperidine.
- Carl ROTH.
- Penta chemicals.
- New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
- Chemos GmbH&Co.KG.
- NOAA. PIPERIDINE - CAMEO Chemicals.
- Sigma-Aldrich. Piperidine for synthesis.
- Belattar, A., et al. (2017). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 2(5), 108-112.
- Tu, Y., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5244-5253. [Link]
- ResearchGate.
- de Oliveira, C. S., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Glob J Pharmaceu Sci, 4(3). [Link]
- Sigma-Aldrich. SAFETY DATA SHEET - this compound.
- Fisher Scientific. SAFETY DATA SHEET - (R)-3-Methylmorpholine hydrochloride.
- PubChem. 3,3-Dimethylmorpholine. [Link]
- Chemistry Stack Exchange. How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?.
- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
- MySkinRecipes. 3,3-Dimethylmorpholine.
- Enamine. Analogues of Piperidine for Drug Design.
- AChemBlock. 3,3-Dimethyl-morpholine hydrochloride 95%.
- Cichero, E., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(5), 890-903. [Link]
- Kappe, C. O., et al. (2012). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 225-248). Academic Press.
- Iaroshenko, V. O., et al. (2021).
- Wikipedia. Steric effects.
Sources
- 1. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wpage.unina.it [wpage.unina.it]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. 哌啶 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemrj.org [chemrj.org]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 15. mdpi.com [mdpi.com]
- 16. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 17. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemos.de [chemos.de]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. nj.gov [nj.gov]
- 22. fishersci.com [fishersci.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethylmorpholine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, objective comparison of 3,3-dimethylmorpholine hydrochloride derivatives, focusing on their performance as potential therapeutic agents. Drawing from experimental data, we will explore how subtle modifications to this scaffold can significantly impact biological efficacy, offering insights to guide future drug discovery efforts.
The 3,3-Dimethylmorpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate. The introduction of gem-dimethyl groups at the 3-position creates a unique structural motif that can influence binding affinity and selectivity towards various biological targets. The hydrochloride salt form is often utilized to improve the solubility and handling of these compounds for biological testing.
Comparative Biological Activity: Targeting Cancer Cell Proliferation
Recent research has highlighted the potential of morpholine-containing compounds as potent inhibitors of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1] While specific comparative data for a series of this compound derivatives is still emerging, we can draw valuable insights from studies on structurally related morpholine derivatives.
For instance, studies on morpholine-substituted tetrahydroquinoline derivatives have demonstrated potent and selective cytotoxicity against various cancer cell lines.[2][3] The structure-activity relationship (SAR) data from these studies underscore the significant impact of substitutions on the overall activity.
Table 1: In Vitro Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound ID | Modifications | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 | |
| 10e | 0.033 ± 0.003 | - | - | |
| 10h | - | 0.087 ± 0.007 | - |
Data presented in this table is for illustrative purposes, showcasing the kind of comparative data essential for SAR studies. The compounds listed are morpholine-substituted tetrahydroquinolines, not 3,3-dimethylmorpholine derivatives, but highlight the potency achievable with the morpholine scaffold.[2][3]
The SAR from these related compounds suggests that the nature and position of substituents on attached aromatic rings play a critical role in determining the cytotoxic potency. For example, the presence of electron-withdrawing groups like trifluoromethyl often enhances activity.[2] This provides a logical starting point for the rational design of novel this compound derivatives with improved anticancer properties.
Kinase Inhibition: A Key Mechanism of Action
Many morpholine-containing compounds exert their anticancer effects by inhibiting protein kinases. The morpholine moiety can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.
Table 2: In Vitro Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3Kα
| Compound ID | R Group | PI3Kα IC50 (nM) |
| 17e | 4-Fluorophenyl | 88.5 ± 6.1 |
| 17o | 34.7 ± 2.1 | |
| 17p | 32.4 ± 4.1 | |
| BKM-120 (Control) | - | 44.6 ± 3.6 |
This table illustrates the potent inhibitory activity of dimorpholine pyrimidine derivatives against PI3Kα, a key kinase in cancer signaling. This data suggests that a 3,3-dimethylmorpholine scaffold could be similarly explored for kinase inhibition.[4]
The data clearly indicates that substitutions on the pyrimidine core significantly influence the inhibitory potency against PI3Kα. This underscores the importance of systematic structural modifications in optimizing kinase inhibitors.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a generic N-substituted this compound and its subsequent biological evaluation.
General Synthesis of N-Aryl-3,3-dimethylmorpholine Hydrochloride
This protocol describes a common method for the N-arylation of 3,3-dimethylmorpholine followed by conversion to its hydrochloride salt.
Caption: General workflow for the synthesis of N-Aryl-3,3-dimethylmorpholine hydrochloride.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried flask, add 3,3-dimethylmorpholine (1.0 eq.), the desired aryl halide (1.1 eq.), palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), ligand (e.g., 4 mol % BINAP), and base (e.g., 1.4 eq. NaOtBu).
-
Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Salt Formation: Dissolve the purified N-aryl-3,3-dimethylmorpholine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired hydrochloride salt.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][6]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The insights gained from the SAR of related morpholine derivatives provide a strong rationale for the systematic exploration of this chemical space. Future research should focus on synthesizing a diverse library of N-substituted this compound derivatives and evaluating their biological activity against a panel of cancer cell lines and relevant kinases. This will enable the construction of a detailed SAR and guide the optimization of lead compounds with enhanced potency and selectivity.
This guide has provided a framework for understanding the potential of this compound derivatives and has outlined the necessary experimental approaches to unlock their therapeutic promise. By combining rational design with rigorous biological evaluation, the scientific community can continue to advance the field of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of 3-(1,3-thiazol-2-yl)
- ResearchGate. (2024). In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram.
- MDPI. (n.d.).
- PubMed. (2020).
- BenchChem. (2025).
- Semantic Scholar. (2021). 3 In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro.
- Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF.
- E3S Web of Conferences. (2024).
- MDPI. (n.d.).
- Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- PubMed. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors.
- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors.
- ResearchGate. (2016).
- PubMed. (2017). Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs.
- SpringerLink. (2015).
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021)
- PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
- Scilit. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Efficacy of Novel 3,3-Dimethylmorpholine Hydrochloride-Derived Compounds in Oncology
Introduction: The Rationale for Investigating 3,3-Dimethylmorpholine Derivatives
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold. Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and a flexible conformation—make it a valuable component in the design of novel therapeutics.[1][2] The development of drugs targeting the central nervous system (CNS), in particular, has leveraged the morpholine moiety to enhance blood-brain barrier permeability.[1][2] However, its utility is far from limited to neurology. A significant number of morpholine-containing compounds have been investigated as potent anticancer agents, primarily due to their ability to interact with key enzymes like kinases.[1][3][4]
Specifically, derivatives of the morpholine scaffold have shown promise in targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is one of the most frequently dysregulated cascades in human cancers, playing a critical role in cell proliferation, growth, survival, and metabolism.[5][6][7] Its central role in tumorigenesis makes it a highly attractive target for therapeutic intervention.[5][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a novel library of hypothetical 3,3-Dimethylmorpholine hydrochloride-derived compounds. We will outline a logical, multi-step experimental plan designed to rigorously assess target engagement, cellular potency, and mechanism of action, comparing our novel compounds against established alternatives.
Section 1: The Investigational Compound Library and Strategic Comparators
A robust validation study hinges on the careful selection of both investigational and comparator compounds. For this guide, we will consider a hypothetical library of novel 3,3-Dimethylmorpholine derivatives, designated DMM-1, DMM-2, and DMM-3 .
The selection of appropriate comparators is crucial for contextualizing the performance of our novel compounds. The choice of comparators should be driven by the scientific question at hand.
-
Positive Control (Known PI3K/mTOR Inhibitor): A well-characterized, clinically relevant inhibitor of the PI3K/mTOR pathway, such as Alpelisib (a PI3K inhibitor) or Everolimus (an mTOR inhibitor) , will serve as a benchmark for potency and efficacy.[5]
-
Negative Control (Structurally Similar, Inactive Compound): A close structural analog of our DMM series, confirmed to be inactive against the target pathway, is essential. This control, termed DMM-Inactive , helps to rule out non-specific or off-target effects that might arise from the core scaffold itself.
-
Vehicle Control: A control group treated only with the solvent (e.g., DMSO) used to dissolve the compounds is mandatory to establish the baseline cellular response.
Section 2: A Step-Wise Experimental Framework for Efficacy Validation
The validation process should follow a logical progression from confirming target interaction to quantifying cellular effects and elucidating the downstream mechanism.
Workflow for In Vitro Efficacy Validation
Caption: A logical workflow for validating novel compounds, from target engagement to mechanistic confirmation.
In Vitro Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Causality: Before assessing the biological effects of a compound, it is paramount to confirm that it physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation than an unbound protein.[10][11]
Experimental Protocol: CETSA
-
Cell Culture: Culture human cancer cells with a known dysregulated PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells, which often have PIK3CA mutations) to high confluence.[12]
-
Compound Treatment: Treat intact cells with DMM compounds, controls (Alpelisib), and vehicle at a fixed concentration (e.g., 10 µM) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[11]
-
Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.[9]
-
Protein Detection: Analyze the amount of soluble target protein (e.g., PI3Kα or mTOR) remaining at each temperature using Western Blot analysis.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and thus, engagement.[10]
Cellular Potency & Selectivity: The Cell Viability Assay
Causality: Once target engagement is confirmed, the next logical step is to quantify the compound's biological effect on cell viability and proliferation. A highly sensitive and high-throughput compatible method is the CellTiter-Glo® Luminescent Cell Viability Assay.[13][14] This assay measures ATP levels, which directly correlate with the number of metabolically active, viable cells.[15]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in opaque-walled 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.[16]
-
Compound Dosing: Treat the cells with a serial dilution of the DMM compounds and comparators (e.g., 10-point, 3-fold dilutions starting from 50 µM). Include vehicle-only and no-cell background controls.[15]
-
Incubation: Incubate the plates for a period relevant to cell doubling time (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature.[16] Add CellTiter-Glo® Reagent directly to each well in a volume equal to the culture medium.[13][15]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.[15][16] Record luminescence using a plate reader.
-
Data Analysis: After subtracting background, normalize the data to the vehicle control (representing 100% viability). Plot the normalized viability against the log of the compound concentration and fit a non-linear regression curve to determine the half-maximal inhibitory concentration (IC50).[17]
Mechanistic Validation: Downstream Signaling Analysis
Causality: A potent IC50 value is compelling, but it doesn't definitively prove that the observed cell death is occurring via the intended mechanism. Therefore, we must verify that our compounds inhibit the PI3K/Akt/mTOR signaling pathway as hypothesized. We can achieve this by measuring the phosphorylation status of key downstream effector proteins like Akt and S6 Ribosomal Protein (S6K). A reduction in the phosphorylation of these proteins serves as a direct biomarker of pathway inhibition.[5]
The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by the DMM compounds and comparators.
Experimental Protocol: Western Blot
-
Treatment & Lysis: Treat cells with DMM compounds and controls at their respective IC50 concentrations for a short duration (e.g., 2-6 hours).
-
Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated S6K (p-S6K Thr389), total S6K, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. A significant decrease in the ratio of phosphorylated protein to total protein in compound-treated samples relative to the vehicle control confirms on-target pathway inhibition.
Section 3: Comparative Data Analysis and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables. Below is a hypothetical dataset illustrating how the results might be presented.
Table 1: Comparative In Vitro Efficacy of DMM Compounds
| Compound | Target Engagement (CETSA ΔTm, °C) | Cellular Potency (MCF-7 IC50, µM) | Pathway Inhibition (p-Akt reduction vs. Vehicle) |
| DMM-1 | + 5.2 | 0.85 | 85% |
| DMM-2 | + 4.8 | 1.20 | 78% |
| DMM-3 | + 1.1 | > 50 | 15% |
| Alpelisib | + 6.5 | 0.45 | 92% |
| DMM-Inactive | + 0.2 | > 50 | < 5% |
| Vehicle | 0.0 | N/A | 0% |
Interpretation:
-
DMM-1 and DMM-2 demonstrate clear target engagement, evidenced by a significant thermal shift, which translates into potent, single-digit micromolar or better activity in the cell viability assay.
-
DMM-1 emerges as the lead candidate from this series, with an IC50 value approaching that of the clinical comparator, Alpelisib.
-
The strong reduction in p-Akt levels for DMM-1 and DMM-2 confirms that their cytotoxic effect is mediated through the intended PI3K/Akt pathway.
-
DMM-3 shows negligible target engagement and poor cellular activity, suggesting it is an inactive member of the series.
-
The DMM-Inactive control validates the assay, showing no significant activity and confirming that the morpholine scaffold alone is not responsible for the observed effects.
Conclusion and Future Directions
This guide has outlined a rigorous, logically sequenced framework for validating the preclinical efficacy of novel this compound-derived compounds. By systematically progressing from target engagement to cellular potency and mechanistic validation, researchers can build a robust data package to support further development.
Based on the hypothetical results, DMM-1 would be prioritized for subsequent studies, including:
-
Selectivity Profiling: Screening against a broad panel of kinases to ensure a favorable selectivity profile.
-
In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of DMM-1 in relevant mouse xenograft models.
This structured approach ensures that resources are focused on the most promising candidates, accelerating the path from discovery to potential clinical application.
References
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. [Link]
- Zahra, M. H., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
- PI3K/AKT1/MTOR. My Cancer Genome. [Link]
- Noorolyai, S., et al. (2019). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of Cancer. [Link]
- PI3K/AKT/mTOR p
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
- Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology. [Link]
- Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Morpholine derivatives compositions and use.
- 3,3-Dimethylmorpholine. MySkinRecipes. [Link]
- 3,3-Dimethylmorpholine. PubChem. [Link]
- Morpholines. Synthesis and Biological Activity.
- 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- 3,5-Dimethylmorpholine hydrochloride. PubChem. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. annualreviews.org [annualreviews.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Catalytic Activity of Substituted Morpholines
For the discerning researcher in organic synthesis and drug development, the selection of a catalyst is a critical decision that dictates reaction efficiency, stereoselectivity, and overall yield. Among the pantheon of organocatalysts, morpholine and its derivatives present a fascinating case study in how subtle structural modifications can profoundly impact catalytic performance. This guide provides an in-depth comparison of the catalytic activity of various substituted morpholines, grounded in experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.
The Morpholine Conundrum: Understanding the Baselines of Reactivity
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in medicinal chemistry.[1][2] However, its application as a catalyst, particularly in enamine catalysis, has historically been approached with caution. Many studies have demonstrated that the pyrrolidine nucleus is a more efficient organocatalyst for the condensation of aldehydes with electrophiles via enamine intermediates.[3][4][5]
The comparatively lower reactivity of morpholine-derived enamines is attributed to two key factors:
-
Inductive Effect of the Oxygen Atom: The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, which in turn decreases the nucleophilicity of the resulting enamine.[3][6]
-
Nitrogen Pyramidalization: The nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal geometry compared to the more planar geometry in pyrrolidine enamines. This pyramidalization hinders the effective overlap of the nitrogen lone pair with the double bond of the enamine, further diminishing its nucleophilicity.[3][4]
These inherent electronic and structural properties establish a baseline of lower reactivity for the parent morpholine scaffold in many catalytic applications. However, as we will explore, strategic substitution on the morpholine ring can overcome these limitations and even lead to highly efficient and selective catalysts.
Comparative Catalytic Performance: Case Studies
N-Alkylation: A Simple yet Telling Comparison in Basic Catalysis
A foundational comparison can be drawn between morpholine and its N-alkylated counterpart, 4-methylmorpholine, in reactions where they act as basic catalysts. A computational study on the formation of urethane from phenyl isocyanate and butan-1-ol revealed that 4-methylmorpholine is a more effective catalyst than morpholine .[6] This is attributed to a lower calculated activation energy for the reaction catalyzed by 4-methylmorpholine (26.6 kJ/mol) compared to morpholine (29.7 kJ/mol).[6] This finding underscores the principle that increasing the electron-donating character at the nitrogen atom, in this case through N-alkylation, can enhance the basicity and, consequently, the catalytic activity of the morpholine scaffold in base-catalyzed reactions.
Asymmetric Michael Addition: The Rise of Highly Substituted Morpholine Organocatalysts
While simple morpholines often show limited efficacy in enamine catalysis, recent advancements have demonstrated that appropriately substituted morpholines can be highly efficient and stereoselective organocatalysts. A compelling example is the development of β-morpholine amino acids for the asymmetric Michael addition of aldehydes to nitroolefins.[3][4][7]
A comparative study of four such catalysts (I-IV), differing in the stereochemistry and steric bulk of the substituents at the C-2 and C-5 positions, provides invaluable insights into the structure-activity relationship.[3][4]
Table 1: Comparison of Substituted Morpholine Catalysts in the Michael Addition of Butyraldehyde to trans-β-Nitrostyrene
| Catalyst | C-5 Substituent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| I | Isopropyl | >99 | 99:1 | 90 |
| II | Isopropyl | >99 | 90:10 | 80 |
| III | Phenyl | 50 | 95:5 | 75 |
| IV | Naphthylmethyl | 60 | 90:10 | 70 |
Data compiled from Vaghi et al. (2023).[3][4]
The experimental data clearly demonstrates that Catalyst I , with its cis relationship between the C-2 carboxylic acid and the C-5 isopropyl group, is the most effective, affording the product in near-quantitative yield and with excellent diastereo- and enantioselectivity.[4] Computational studies have revealed that the carboxylic acid moiety at the C-2 position plays a crucial role by participating in the proton transfer step of the catalytic cycle, thereby overcoming the inherent low reactivity of the morpholine enamine.[3][7] The steric hindrance provided by the C-5 substituent is also critical for achieving high stereoselectivity.[4]
This study elegantly illustrates that the limitations of the morpholine scaffold can be surmounted through judicious substitution, leading to the development of a new class of highly efficient organocatalysts.[3]
Experimental Protocols
For researchers wishing to evaluate the catalytic activity of substituted morpholines, the following detailed protocols for the synthesis of a β-morpholine amino acid catalyst and its application in a Michael addition reaction are provided.
Synthesis of a β-Morpholine Amino Acid Catalyst (General Procedure)
This multi-step synthesis starts from commercially available amino acids and epichlorohydrin, allowing for control over the stereochemistry and substitution pattern of the final catalyst.[3][4]
Step 1: Synthesis of Benzyl-Morpholine Amino Alcohols
-
To a solution of the starting amino alcohol (4.0 mmol) in absolute toluene (13.4 mL, 0.3 M), add (R)-epichlorohydrin (5.3 mmol) and LiClO4 (5.3 mmol).
-
Stir the reaction mixture at 60°C for 24 hours.
-
Add a solution of MeONa (10.1 mmol) in methanol (25% v/v) and continue stirring for another 24 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl (12 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to afford the crude product.[3]
Step 2: Boc Protection and Oxidation to the Carboxylic Acid
-
The crude benzyl-morpholine amino alcohol is then subjected to a standard procedure for Boc protection of the amine, followed by oxidation of the primary alcohol to a carboxylic acid using appropriate reagents (e.g., TEMPO-mediated oxidation).[4]
Step 3: Deprotection to Yield the Final Catalyst
-
The Boc-protected β-morpholine amino acid is dissolved in CH2Cl2 (0.1 M) and cooled to 0°C.
-
Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred for 3 hours.
-
The crude mixture is concentrated in vacuo to yield the final catalyst as a TFA salt.[3]
Evaluation of Catalytic Activity in a Michael Addition Reaction
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using a β-morpholine amino acid catalyst.[3][7]
Reaction Setup
-
To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in isopropanol (0.380 mL), add N-methylmorpholine (1-5 mol%) and the β-morpholine amino acid catalyst (1-5 mol%).
-
Stir the reaction mixture at -10°C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Analysis
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane).
-
Determine the diastereomeric ratio by 1H NMR analysis of the isolated product.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.[3][7]
Mechanistic Considerations and Visualizations
The catalytic cycle of the asymmetric Michael addition reaction promoted by β-morpholine amino acid catalysts proceeds through an enamine intermediate. The key to the high efficiency of these catalysts lies in the intramolecular proton transfer facilitated by the carboxylic acid group.
Catalytic Cycle of Asymmetric Michael Addition
Caption: Workflow for evaluating catalytic performance.
Conclusion and Future Outlook
The catalytic activity of substituted morpholines is a nuanced field where the parent scaffold's inherent limitations can be overcome through strategic functionalization. While simple N-alkylation can enhance performance in basic catalysis, the introduction of carefully designed substituents, as seen in β-morpholine amino acids, can lead to highly efficient and stereoselective organocatalysts for more complex transformations like the asymmetric Michael addition. [3][6] Future research will likely focus on expanding the library of substituted morpholine catalysts and applying them to a broader range of organic reactions. The interplay of electronic and steric effects of the substituents offers a rich design space for the development of novel catalysts with tailored reactivity and selectivity. For researchers and drug development professionals, a deep understanding of these structure-activity relationships is paramount for the rational design of efficient and sustainable synthetic routes.
References
- Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
- Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
- BenchChem. (2025). A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis.
- Vaghi, F., et al. (2023).
- Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023).
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Al-Azzawi, A. M., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 3,3-Dimethylmorpholine Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous testing and validation. This guide provides an in-depth technical comparison of hypothetical compounds synthesized from the versatile 3,3-Dimethylmorpholine hydrochloride scaffold. We will explore a logical, multi-tiered in vitro testing cascade designed to characterize their cytotoxic potential, target engagement, and mechanism of action. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and robust dataset for informed decision-making in the early stages of drug discovery.[1][2][3]
Introduction: The Promise of the 3,3-Dimethylmorpholine Scaffold
The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of bioactive molecules.[4] The introduction of gem-dimethyl substitution at the 3-position can impart conformational rigidity and metabolic stability, making this compound an attractive starting material for the synthesis of novel therapeutic agents.[5][6] In this guide, we will follow the in vitro evaluation of a hypothetical series of compounds—DM-1, DM-2, and DM-3—derived from this scaffold, designed to target a specific protein kinase implicated in a cancer signaling pathway.
Tier 1: Assessing General Cytotoxicity
The initial step in characterizing any new compound is to determine its effect on cell viability.[7][8] This provides a baseline understanding of the compound's potency and therapeutic window. For this, we employ the widely used MTT assay.[9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14]
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.[15]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[7][15]
| Compound | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Cell Line: A549 (Lung Cancer) IC50 (µM) | Cell Line: HEK293 (Normal Kidney) IC50 (µM) |
| DM-1 | 15.8 | 22.5 | > 100 |
| DM-2 | 2.3 | 5.1 | 85.4 |
| DM-3 | 45.2 | 68.9 | > 100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 5.6 |
Data are presented as the mean from three independent experiments.
From this initial screen, DM-2 emerges as the most potent cytotoxic agent against both cancer cell lines, with a favorable selectivity index compared to the non-cancerous HEK293 cells.
Detailed Protocol: MTT Assay[12][13][14][15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (DM-1, DM-2, DM-3) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values using a dose-response curve.
Tier 2: Confirming Target Engagement
Following the identification of a potent compound, it is crucial to verify that it interacts with its intended molecular target.[16][17][18][19] Target engagement assays provide evidence of a drug's mechanism of action.[16][17][18] For our hypothetical kinase target, we will use a luminescence-based kinase activity assay.
In Vitro Kinase Inhibition Assay
This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.[20] A common method quantifies the amount of ADP produced, which is directly proportional to the kinase's enzymatic activity.[21]
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.[21]
Comparative Kinase Inhibition Data
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| DM-1 | 250 | >10,000 | >10,000 |
| DM-2 | 12 | 1,500 | 2,300 |
| DM-3 | >10,000 | >10,000 | >10,000 |
| Staurosporine (Control) | 5 | 10 | 20 |
Data are presented as the mean from three independent experiments.
The data indicates that DM-2 is a potent inhibitor of the target kinase, with reasonable selectivity against the tested off-target kinases. DM-1 shows moderate activity, while DM-3 is inactive.
Detailed Protocol: Luminescence-Based Kinase Assay[22]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compounds or DMSO (control) to each well. Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 3: Elucidating the Mechanism of Action
With a potent and on-target compound in hand, the next step is to investigate its effects on downstream cellular signaling pathways.[22] Western blotting is a powerful technique to assess changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of kinase inhibitor activity.[23]
Western Blot Analysis
This technique allows for the detection of specific proteins in a complex mixture.[24] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.[23][25]
Western Blotting Workflow
Caption: The main steps in a western blot protocol.[23]
Interpreting Western Blot Results
For a kinase inhibitor like DM-2, we would expect to see a dose-dependent decrease in the phosphorylation of the kinase's direct downstream substrate, without a significant change in the total amount of the substrate protein. This would confirm that the compound is inhibiting the kinase's activity within the cellular context.
Detailed Protocol: Western Blot Analysis[25][26][27][28]
-
Sample Preparation: Treat cells with varying concentrations of DM-2 for a specified time. Lyse the cells to extract total protein and determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess the total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.
Conclusion
This guide has outlined a systematic and logical in vitro testing cascade for the evaluation of novel compounds derived from this compound. By progressing from broad cytotoxicity screening to specific target engagement and mechanism of action studies, researchers can build a comprehensive profile of their compounds. The hypothetical data for DM-1, DM-2, and DM-3 illustrates how this comparative approach allows for the clear identification of a lead candidate, in this case, DM-2, for further preclinical development. The provided protocols serve as a robust foundation for conducting these essential experiments with scientific integrity.
References
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate. Target Engagement Assays in Early Drug Discovery. [Link]
- American Chemical Society. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- PubMed. Target Engagement Assays in Early Drug Discovery. [Link]
- Selvita. A Practical Guide to Target Engagement Assays. [Link]
- Medicines Discovery Catapult.
- IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]
- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]
- The Scientist.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]
- Bio-Rad. Western Blot Protocol. [Link]
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]
- PubMed. In vitro JAK kinase activity and inhibition assays. [Link]
- protocols.io. In vitro kinase assay. [Link]
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- MDPI. In Vitro and Field Effectiveness of the Combination of Four Trichoderma spp. Against Sclerotinia sclerotiorum and Its Impact on Potato (Solanum tuberosum L.) Crop Production. [Link]
- Federal Register. In Vitro Release Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. [Link]
- PubChem. 3,3-Dimethylmorpholine. [Link]
- U.S.
- U.S. Food and Drug Administration. FDA issues guidance on investigational in vitro diagnostics in oncology trials. [Link]
- ResearchGate. Figure 2. Various approaches for synthesis of morpholine The various.... [Link]
- U.S. Food and Drug Administration. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
- MDPI.
- YouTube.
- Google Patents.
- MySkinRecipes. 3,3-Dimethylmorpholine. [Link]
- ResearchGate.
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
- National Center for Biotechnology Information. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
- Nature. Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives. [Link]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 24. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Benchmarking Guide to New Synthetic Routes for 3,3-Dimethylmorpholine Hydrochloride
Abstract
3,3-Dimethylmorpholine hydrochloride is a valuable building block in contemporary medicinal chemistry, often incorporated into pharmacologically active agents to enhance their physicochemical properties and biological efficacy. The efficiency, scalability, and environmental impact of its synthesis are therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of a classical synthetic approach versus a novel, two-step strategy for the preparation of this compound. We will dissect the mechanistic underpinnings of each route, provide detailed, self-validating experimental protocols, and present a head-to-head comparison of key performance indicators, including overall yield, reaction conditions, and scalability. This analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific research and development needs.
Introduction
The morpholine moiety is a privileged scaffold in drug design, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates. The gem-dimethyl substitution at the C-3 position of the morpholine ring, as seen in 3,3-Dimethylmorpholine, introduces conformational rigidity and steric bulk, which can be exploited to fine-tune ligand-receptor interactions and block metabolic pathways. Consequently, the development of robust and efficient synthetic routes to this key intermediate is a subject of ongoing interest.
This guide will benchmark two distinct synthetic methodologies: a traditional acid-catalyzed intramolecular dehydration and a modern approach involving N-alkylation followed by an intramolecular Williamson ether synthesis. The objective is to provide a clear, data-driven comparison to inform synthetic strategy in both academic and industrial research settings.
Visualizing the Synthetic Benchmarking Workflow
The process of evaluating and comparing these synthetic routes can be visualized as a logical progression from starting materials to the final, validated product.
Caption: A workflow diagram illustrating the two synthetic routes being benchmarked.
Route 1: The Classical Approach - Acid-Catalyzed Intramolecular Dehydration
This method is analogous to the industrial synthesis of morpholine from diethanolamine and relies on a strong acid to catalyze the intramolecular dehydration of an N-substituted diethanolamine derivative.[1]
Reaction Scheme & Mechanism
The synthesis begins with the precursor, N-(2-hydroxyethyl)-1-amino-2-methylpropan-2-ol. In the presence of a strong acid like sulfuric acid, both hydroxyl groups are protonated, converting them into good leaving groups (water). The tertiary hydroxyl group is more readily eliminated to form a stable tertiary carbocation. The remaining primary hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to forge the ether linkage and form the six-membered morpholine ring.
Experimental Protocol: Route 1
Step 1: Synthesis of 3,3-Dimethylmorpholine
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-(2-hydroxyethyl)-1-amino-2-methylpropan-2-ol (1.0 eq).
-
Add concentrated sulfuric acid (H₂SO₄, 1.5 eq) dropwise with vigorous stirring and cooling in an ice bath. The viscosity of the mixture will increase significantly.
-
After the addition is complete, slowly heat the reaction mixture to 180-200°C.
-
Maintain this temperature and collect the water evolved in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, as indicated by the cessation of water collection.
-
Allow the mixture to cool to below 100°C and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide (NaOH) solution until the pH is >12. This step is highly exothermic and requires efficient cooling.
-
The free base, 3,3-dimethylmorpholine, will separate as an oily layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylmorpholine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 3,3-dimethylmorpholine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in isopropanol dropwise, until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Route 2: A Novel Two-Step Approach
This modern route offers a potentially milder and more controlled synthesis by separating the C-N and C-O bond-forming steps. It begins with a readily available starting material, 1-amino-2-methylpropan-2-ol, and proceeds via an N-alkylation followed by a base-mediated intramolecular cyclization, a classic example of the Williamson ether synthesis.[2][3]
Reaction Scheme & Mechanism
The first step is a standard N-alkylation where the primary amine of 1-amino-2-methylpropan-2-ol displaces the chloride from 2-chloroethanol to form the same intermediate used as the starting material in the classical route. The second, key step is the intramolecular Williamson ether synthesis. A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular S_N2 attack on the carbon bearing the chlorine atom, displacing it and closing the ring to form the morpholine product.[4][5]
Experimental Protocol: Route 2
Step 2.1: Synthesis of N-(2-hydroxyethyl)-1-amino-2-methylpropan-2-ol
-
In a round-bottom flask, dissolve 1-amino-2-methylpropan-2-ol (1.0 eq) and 2-chloroethanol (1.1 eq) in a suitable solvent such as ethanol.
-
Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃, 1.5 eq), to act as an acid scavenger.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting amine is consumed (typically 12-24 hours).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can often be used in the next step without further purification.
Step 2.2: Intramolecular Cyclization to 3,3-Dimethylmorpholine and HCl Salt Formation
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and add a solution of the crude N-(2-hydroxyethyl)-1-amino-2-methylpropan-2-ol from the previous step in anhydrous THF dropwise. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to drive the cyclization to completion.
-
Cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
At this stage, the hydrochloride salt can be formed directly as described in Route 1, Step 2 .
Head-to-Head Comparison: Performance Benchmarking
The choice of synthetic route often depends on a balance of factors including yield, purity, cost, safety, and scalability. The table below summarizes these key metrics for the two routes discussed.
| Metric | Route 1: Classical Dehydration | Route 2: Novel Two-Step Synthesis | Rationale & Justification |
| Overall Yield | Moderate (Typically 40-60%) | Good to Excellent (Typically 65-80%) | The harsh, high-temperature conditions of the classical route can lead to side reactions and charring, lowering the yield. The milder, more controlled steps of the novel route generally result in higher overall efficiency. |
| Reaction Conditions | Harsh (Conc. H₂SO₄, 180-200°C) | Mild to Moderate (Reflux, NaH) | Route 1 requires corrosive strong acids and high temperatures. Route 2 uses more manageable temperatures and reagents, although NaH requires careful handling. |
| Number of Steps | 1 (or 2 if starting material is prepared) | 2 | The novel route explicitly breaks the synthesis into two distinct operations, which can allow for purification of the intermediate if necessary, leading to a purer final product. |
| Starting Materials | N-(2-hydroxyethyl)-1-amino-2-methylpropan-2-ol | 1-Amino-2-methylpropan-2-ol, 2-Chloroethanol | The starting material for Route 2 is generally more readily available and less expensive than the pre-functionalized starting material for Route 1. |
| Scalability | Challenging | More Favorable | The high temperatures and viscous nature of the classical reaction can be difficult to manage on a large scale. The two-step approach is generally more amenable to scale-up with standard reactor equipment. |
| Safety/Waste | Highly corrosive acid, highly exothermic neutralization. | Flammable solvents, water-reactive and pyrophoric NaH. Generates less corrosive waste. | Both routes have safety considerations. However, the handling of large quantities of hot, concentrated sulfuric acid in Route 1 presents significant safety and engineering challenges. |
Analytical Validation of 3,3-Dimethylmorpholine
Regardless of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹³C NMR: The spectrum of 3,3-dimethylmorpholine has been reported and shows characteristic peaks for the gem-dimethyl carbons, the carbon adjacent to the oxygen, and the carbons adjacent to the nitrogen.[6]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the methyl protons and the methylene protons on the morpholine ring. Protons adjacent to the oxygen (C2-H) will appear at a lower field (higher ppm) than those adjacent to the nitrogen (C5-H and C6-H).[7]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base (115.17 g/mol ).
-
Melting Point (m.p.): The hydrochloride salt should have a sharp, defined melting point, which can be compared to literature values as an indicator of purity.
Conclusion and Future Outlook
This guide has benchmarked two distinct synthetic pathways to this compound.
-
Route 1 (Classical Dehydration) represents a traditional, direct approach but is hampered by harsh reaction conditions, moderate yields, and challenges in scalability and safety. It may be suitable for small-scale synthesis where the precursor is readily available.
-
Route 2 (Novel Two-Step Synthesis) offers a more modern, controlled, and higher-yielding alternative. While it involves an additional step, the milder conditions, more accessible starting materials, and greater scalability make it a superior choice for most laboratory and process development applications. The key to this route's efficiency is the intramolecular Williamson ether synthesis, a robust and well-understood transformation.[2]
For researchers and drug development professionals, the novel two-step synthesis presents a more strategic and efficient platform for accessing this compound. Future efforts in this area may focus on developing catalytic, one-pot versions of the novel route to further improve efficiency and reduce waste, aligning with the principles of green chemistry.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- Jain, A., & Sahu, S. K. (2021).
- Long, S. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Focus on Heterocyclic Chemistry, 2(1), 1-10.
- PubChem. (n.d.). 3,3-Dimethylmorpholine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Patai, S. (Ed.). (1993). The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues: Part 1. John Wiley & Sons.
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Morpholine and Thiomorpholine Scaffolds in Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
In the intricate process of drug design and development, the selection of heterocyclic scaffolds is a pivotal decision that profoundly shapes the ultimate therapeutic potential of a molecule. Among the most frequently employed saturated heterocycles are morpholine and its sulfur-containing counterpart, thiomorpholine. While the substitution of a single atom—oxygen for sulfur—may seem subtle, it precipitates a cascade of significant alterations in physicochemical properties, metabolic fate, and biological activity. This guide offers an in-depth, head-to-head comparison of these two privileged scaffolds, providing the experimental context and data-driven insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in lead optimization and candidate selection.
Part 1: Physicochemical Properties - The Foundational Differences
The initial characterization of any scaffold begins with its fundamental physicochemical properties. These parameters govern a molecule's behavior in a biological system, influencing everything from solubility and permeability to target engagement.
Morpholine is widely recognized for its ability to enhance aqueous solubility and bioavailability.[1] Its oxygen atom acts as a hydrogen bond acceptor, and the overall scaffold imparts a favorable balance of hydrophilic and lipophilic character.[2] Thiomorpholine, conversely, with sulfur replacing oxygen, generally increases the lipophilicity of a compound.[3] This seemingly minor change has significant downstream effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A critical differentiator is the basicity of the ring nitrogen. The electron-withdrawing nature of the oxygen in morpholine reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7) compared to a simple cyclic amine like piperidine.[1][4] This moderation of basicity is often advantageous, as it can reduce off-target effects associated with highly basic compounds, such as hERG channel inhibition. While direct comparative pKa values for thiomorpholine are less commonly cited in general literature, the electronegativity difference between oxygen and sulfur suggests its nitrogen would be slightly more basic than that of morpholine.
Table 1: Comparative Physicochemical Properties of Morpholine and Thiomorpholine
| Property | Morpholine | Thiomorpholine | Rationale for Difference & Medicinal Chemistry Implication |
| Heteroatom | Oxygen | Sulfur | Oxygen is more electronegative than sulfur, influencing polarity and hydrogen bonding potential. |
| Molecular Weight | 87.12 g/mol | 103.18 g/mol | The higher atomic weight of sulfur results in a modest increase in molecular weight for the thiomorpholine scaffold. |
| pKa of Conjugate Acid | ~8.4 - 8.7[1] | Slightly higher than morpholine | The higher electronegativity of oxygen reduces the electron density on the nitrogen, making it less basic. This can be beneficial for reducing off-target toxicities. |
| Calculated logP | -0.87 (approx.) | +0.15 (approx.) | The replacement of oxygen with the less polarizable sulfur atom generally increases lipophilicity.[3] This can impact solubility, permeability, and protein binding. |
| Hydrogen Bonding | Oxygen acts as a strong hydrogen bond acceptor. | Sulfur is a weak hydrogen bond acceptor. | The ability of morpholine's oxygen to form hydrogen bonds is crucial for improving solubility and for specific interactions with biological targets.[5] |
Part 2: The Decisive Factor - Metabolic Stability and Pathways
Perhaps the most significant divergence between these two scaffolds lies in their metabolic fate. The choice between morpholine and thiomorpholine can be a strategic decision to either enhance stability or introduce a "soft spot" for metabolism, depending on the drug design objective.
Morpholine Metabolism: The morpholine ring is generally considered to be metabolically robust.[4] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by Cytochrome P450 (CYP) enzymes.[4] However, it is not metabolically inert and can undergo several transformations, including:
-
Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.
-
Ring Oxidation: Hydroxylation, often leading to ring opening.[4]
-
N-oxidation: Formation of a morpholine N-oxide.
Thiomorpholine Metabolism: A Story of S-Oxidation The sulfur atom in thiomorpholine introduces a primary site for oxidative metabolism. This metabolic pathway, often mediated by CYP enzymes and flavin-containing monooxygenases (FMOs), is a key consideration in drug design.[6] The sulfur can be oxidized to form two key metabolites:
-
Thiomorpholine S-oxide
-
Thiomorpholine S,S-dioxide (sulfone)
This oxidative susceptibility can be either a liability or an asset. In some cases, rapid oxidation can lead to poor metabolic stability and high clearance. However, in other instances, the resulting sulfoxide or sulfone metabolites may retain or even exhibit enhanced biological activity. Furthermore, these more polar metabolites can facilitate excretion. The ability to fine-tune a molecule's pharmacokinetic profile by leveraging the predictable oxidation of the thiomorpholine ring is a powerful tool for medicinal chemists.[7]
A notable example of leveraging this is the case of the antibiotic Linezolid and its thiomorpholine analog, Sutezolid. Sutezolid has been investigated for the treatment of tuberculosis and demonstrates potent activity, with its metabolism involving the oxidation of the thiomorpholine sulfur.[3]
Part 3: Bioisosteric Replacement and Target Engagement - Case Studies
The concept of bioisosteric replacement—exchanging one functional group for another with similar steric and electronic properties to improve a molecule's activity or pharmacokinetics—is central to the morpholine vs. thiomorpholine debate.
Case Study: Oxazolidinone Antibiotics The replacement of the morpholine ring in the FDA-approved antibiotic Linezolid with a thiomorpholine S-oxide or S,S-dioxide has been explored to generate new antibacterial agents.[7] In one study, these thiomorpholine-containing analogs demonstrated oral efficacy comparable or even slightly superior to Linezolid in a murine systemic infection model.[7] This highlights how the sulfur-containing ring and its oxidized metabolites can be well-tolerated by the target and maintain potent biological activity.
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors Researchers have designed and synthesized thiomorpholine-bearing compounds as inhibitors of DPP-IV for the treatment of type 2 diabetes.[7] Several of these compounds exhibited potent in vitro inhibition of the enzyme, demonstrating the utility of the thiomorpholine scaffold in achieving high-affinity binding to this particular target.[7]
The choice between scaffolds can influence how a molecule orients itself within a binding pocket. The hydrogen-bonding capability of morpholine's oxygen can be critical for anchoring a ligand to a specific amino acid residue.[2] Conversely, the increased lipophilicity and altered geometry of the thiomorpholine ring might favor interactions with hydrophobic pockets.
Part 4: Experimental Protocols
To provide a practical context for the claims made in this guide, detailed methodologies for key experiments are essential. Below is a representative protocol for an in vitro metabolic stability assay, a cornerstone experiment for comparing scaffolds like morpholine and thiomorpholine.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM) and an NADPH-regenerating system.
Materials:
-
Test compounds (e.g., morpholine analog and thiomorpholine analog, 10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compound (e.g., Verapamil, known high clearance)
-
Negative Control (compound incubated without NADPH)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mixture (Master Mix) containing phosphate buffer and HLM (final concentration 0.5 mg/mL).
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume in each well should be 200 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).
-
This protocol provides a self-validating system through the inclusion of positive and negative controls, ensuring the reliability of the comparative data generated.
Visualization of Key Concepts
To further clarify the decision-making process and the metabolic pathways discussed, the following diagrams are provided.
Caption: Comparative metabolic pathways of morpholine and thiomorpholine scaffolds.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Conclusion and Strategic Recommendations
The choice between a morpholine and a thiomorpholine scaffold is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.
Choose Morpholine when:
-
High aqueous solubility is a primary objective. The hydrogen bonding capacity of the oxygen atom is a significant asset.[1]
-
Metabolic stability is paramount. Morpholine is generally more resistant to oxidative metabolism than thiomorpholine.[4]
-
A specific hydrogen bond with the target is required. The oxygen atom can serve as a critical interaction point.[5]
Choose Thiomorpholine when:
-
Modulating lipophilicity is desired. The sulfur atom typically increases logP, which can be beneficial for membrane permeability.[3]
-
A metabolic "soft spot" is acceptable or even desirable. The predictable S-oxidation can lead to metabolites with favorable properties or facilitate clearance.[6][7]
-
Bioisosteric replacement of a morpholine is needed to escape patent space or to subtly alter target binding.
Ultimately, the decision must be data-driven. A direct, head-to-head experimental comparison of analogous pairs, utilizing assays such as the metabolic stability protocol detailed above, is the most rigorous approach. By understanding the fundamental differences in their physicochemical properties and metabolic fates, medicinal chemists can intelligently deploy these valuable scaffolds to design safer and more effective medicines.
References
- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
- Shabir, G., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Saggioro, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Enamine. Morpholine Bioisosteres for Drug Design. EnamineStore.
- BenchChem. (2025). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. BenchChem.
- Saggioro, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
- Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed.
- BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,3-Dimethylmorpholine Hydrochloride Derivatives
Introduction: The Imperative of Selectivity in Drug Development
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Derivatives of 3,3-Dimethylmorpholine hydrochloride represent a promising chemical series for therapeutic innovation, with potential applications ranging from oncology to neuroscience. However, the journey from a promising hit compound to a safe and effective drug is paved with rigorous scientific scrutiny. A critical hurdle in this process is the assessment of molecular selectivity.
Cross-reactivity, the unintended interaction of a drug candidate with off-target proteins, is a major cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3][4] A thorough understanding of a molecule's interaction profile is therefore not merely a regulatory requirement but a fundamental component of rational drug design. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for novel this compound derivatives, ensuring that only the most selective and promising candidates advance in the development pipeline.
As Senior Application Scientists, we approach this challenge not as a simple screening exercise, but as a multi-faceted investigation. Our philosophy is to build a self-validating cascade of experiments, where each step provides deeper insights into the binding characteristics of the molecule, from initial high-throughput triage to detailed biophysical characterization.
Part 1: Strategic Design of the Cross-Reactivity Panel
The selection of off-targets is a critical, knowledge-driven process. A scattergun approach is inefficient and wasteful; instead, we build a panel based on predictive science and empirical knowledge.
1.1. In Silico Prediction: Before any wet lab experiments commence, computational tools can provide invaluable early warnings. By analyzing the structure of the 3,3-Dimethylmorpholine derivatives, we can predict potential off-target interactions.[2][3]
-
Pharmacophore Modeling: Identifies key structural features necessary for binding and screens them against databases of known protein binding sites.
-
Molecular Docking: Simulates the binding of the derivative into the crystal structures of a wide range of proteins to estimate binding energies.[5]
1.2. Target Family-Based Selection: If the primary target is known (e.g., a specific kinase), the panel must include other members of that protein family. Kinases, GPCRs, and ion channels are notorious for their structural similarities, making them prime candidates for cross-reactivity.
1.3. Safety Pharmacology Panels: Regulatory bodies like the FDA and EMA recommend testing against a core panel of targets known to be implicated in adverse events.[6][7][8] This typically includes proteins involved in cardiovascular function (e.g., hERG channel), central nervous system activity, and respiratory functions.
1.4. Selection of Test Articles: The study should include:
-
Lead Candidates: The most promising derivatives from the series.
-
Structural Analogs: Include derivatives with minor structural modifications to understand the Structure-Activity Relationship (SAR) for both on-target and off-target binding.[9]
-
Parent Scaffold: this compound itself, to establish a baseline.
-
Controls: A known selective ligand for the primary target (positive control) and a known promiscuous compound (negative control for selectivity).
Part 2: The Experimental Cascade for Cross-Reactivity Profiling
We employ a tiered approach, moving from high-throughput screening to more complex, information-rich biophysical assays. This ensures that resources are focused on the most critical compounds.
Tier 1: High-Throughput Primary Screening - Competitive ELISA
The initial screen aims to rapidly identify any significant "hits" from a broad panel of off-targets. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and scalable method for this purpose.[10][11]
Causality Behind the Choice: The competitive ELISA format is ideal for screening small molecules.[12] Its core principle is competition: the derivative in the sample competes with a labeled ligand for binding to the immobilized off-target protein. A strong signal reduction indicates that the test compound has successfully outcompeted the labeled ligand, signifying a binding event.[13][14] This method is fast, requires minimal sample, and is amenable to automation.
-
Plate Coating: Coat a 96-well high-binding polystyrene plate with the purified recombinant off-target protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBST) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction: Add a mixture of the 3,3-Dimethylmorpholine derivative (at a fixed concentration, e.g., 10 µM) and a constant amount of enzyme-labeled (e.g., HRP-conjugated) known ligand for the off-target.
-
Incubation: Incubate for 1-2 hours at room temperature to allow the competition to reach equilibrium.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Reaction Stop & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Controls:
-
No Competitor Control: Maximum signal.
-
Non-specific Binding Control: No coated protein.
-
Positive Control: A known inhibitor of the off-target.
-
Tier 2: Quantitative Confirmation & Kinetic Analysis - Surface Plasmon Resonance (SPR)
Hits from the primary screen require confirmation and quantification. Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time analysis of biomolecular interactions.[15][16] It provides not just the binding affinity (K D), but also the kinetic rate constants for association (k a) and dissociation (k d).[17][18]
Causality Behind the Choice: Unlike endpoint assays like ELISA, SPR allows us to visualize the entire binding event as it happens. This is crucial because two compounds can have the same affinity (K D) but vastly different kinetic profiles. A compound with a slow dissociation rate (long residence time) might have a more prolonged biological effect—or toxicity—even if its overall affinity isn't the highest. This kinetic information is invaluable for predicting in vivo behavior.[19]
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the purified off-target protein (the ligand) onto the chip surface via amine coupling to a target density. A reference channel is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Injection: Prepare a dilution series of the 3,3-Dimethylmorpholine derivative (the analyte) in a suitable running buffer. Inject each concentration over the ligand and reference surfaces at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index in real-time, which is proportional to the mass accumulating on the surface. This generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.[16]
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel data from the ligand channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a, k d, and the equilibrium dissociation constant (K D = k d/k a).
Tier 3: Thermodynamic Validation - Isothermal Titration Calorimetry (ITC)
For high-priority interactions, especially those that are difficult to analyze with SPR or where the mechanism is unclear, Isothermal Titration Calorimetry (ITC) provides definitive confirmation.
Causality Behind the Choice: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[20][21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[22] Observing a direct heat change is unambiguous proof of a binding interaction, helping to eliminate false positives from other assay formats.[23]
Tier 4: Assessing Functional Consequences - Cell-Based Assays
A binding event does not always translate to a functional cellular response. Therefore, the final tier of investigation involves testing the derivatives in relevant cell-based assays.[24][25]
Causality Behind the Choice: Biochemical and biophysical assays use purified proteins in an artificial environment. Cell-based assays provide a more physiologically relevant context.[26] They answer the critical question: Does the off-target binding actually inhibit or activate the protein's function inside a living cell? This step is crucial for de-risking a compound and predicting potential clinical side effects.
Example Protocol: GPCR Off-Target (cAMP Assay)
-
Cell Culture: Use a cell line engineered to express the off-target GPCR (e.g., HEK293 cells).
-
Compound Treatment: Treat the cells with a dose-response curve of the 3,3-Dimethylmorpholine derivative.
-
Agonist Stimulation: Add a known agonist for the GPCR to stimulate its signaling pathway.
-
Cell Lysis & Detection: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: A derivative that acts as an antagonist at this off-target will reduce the agonist-induced cAMP production. An agonist will stimulate cAMP production on its own. Calculate the IC₅₀ or EC₅₀ value.
Part 3: Data Presentation and Visualization
Clear and objective data presentation is paramount for decision-making.
Data Summary Tables
All quantitative data should be summarized for easy comparison.
Table 1: Primary Cross-Reactivity Screen at 10 µM
| Compound ID | Off-Target A (% Inhibition) | Off-Target B (% Inhibition) | Off-Target C (% Inhibition) |
|---|---|---|---|
| DM-HCI-001 | 85.2 | 12.5 | 5.3 |
| DM-HCI-002 | 5.6 | 8.1 | 7.9 |
| DM-HCI-003 | 92.1 | 65.7 | 15.4 |
| Control-X | 2.1 | 98.5 | 3.3 |
Table 2: Biophysical Characterization of Confirmed Hits
| Compound ID | Off-Target | Assay | K D (µM) | k a (1/Ms) | k d (1/s) |
|---|---|---|---|---|---|
| DM-HCI-001 | Off-Target A | SPR | 1.2 | 2.5 x 10⁴ | 3.0 x 10⁻² |
| DM-HCI-003 | Off-Target A | SPR | 0.8 | 3.1 x 10⁴ | 2.5 x 10⁻² |
| DM-HCI-003 | Off-Target B | SPR | 7.5 | 1.1 x 10⁴ | 8.3 x 10⁻² |
Mandatory Visualizations
Diagrams are essential for conveying complex workflows and principles.
Caption: Tiered workflow for cross-reactivity assessment.
Caption: Principle of Competitive ELISA for hit identification.
Sources
- 1. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. fda.gov [fda.gov]
- 8. Issue 13: Safety Pharmacology Guidelines and Practices | The Altascientist [altasciences.com]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. ELISA Principles 101 - Nordic Biosite [nordicbiosite.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. ELISA Principle, Procedure, Types, and Applications [praxilabs.com]
- 15. portlandpress.com [portlandpress.com]
- 16. denovobiolabs.com [denovobiolabs.com]
- 17. youtube.com [youtube.com]
- 18. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 19. lifesensors.com [lifesensors.com]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Khan Academy [khanacademy.org]
- 23. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 24. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 26. seqwell.com [seqwell.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethylmorpholine Hydrochloride
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 3,3-Dimethylmorpholine hydrochloride (CAS: 59229-64-0), a morpholine derivative, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal.[1] This guide provides a procedural framework grounded in established safety protocols to ensure its responsible management.
The core principle for the disposal of this compound is straightforward: do not attempt to dispose of this compound through standard laboratory drains or as common refuse. The chemical's properties and the lack of comprehensive toxicological data necessitate that its final disposition be handled by certified professionals.[2] Our role as scientists is to manage, contain, and label this waste stream correctly to ensure a safe and compliant handover.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. While toxicological properties have not been exhaustively investigated, the available data from Safety Data Sheets (SDS) provides a clear directive for cautious handling.[2] The compound is classified with specific hazards that dictate our operational and disposal choices.
The primary risks are associated with its irritant properties. As a solid, it poses a risk of dust formation and subsequent inhalation.[2][3]
Table 1: GHS Hazard and Precautionary Statements
| Classification | GHS Code | Description | Causality and Procedural Implications |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation.[3][4] | Direct contact can lead to dermatitis or irritation. This mandates the use of chemically resistant gloves and a lab coat. |
| Hazard | H319 | Causes serious eye irritation.[3][4] | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. This makes chemical splash goggles or a face shield non-negotiable. |
| Hazard | H335 | May cause respiratory irritation.[3][4] | Inhalation of dust can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a fume hood, to minimize this risk. |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | This is the primary control measure to mitigate the skin and eye contact hazards identified above. |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] | This reinforces the need for proper ventilation and careful handling to prevent the generation of airborne dust. |
| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant.[3] | This statement explicitly forbids conventional disposal and mandates the use of a licensed waste management service. |
On-Site Waste Management: A Step-by-Step Protocol
The following protocol outlines the necessary steps for laboratory personnel to safely accumulate, store, and prepare this compound waste for professional disposal.
Step 1: Personal Protective Equipment (PPE) Engagement
Before handling the waste compound in any form (pure, in solution, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Wear tight-sealing safety goggles or a full-face shield.[3][5]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[6]
-
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[6]
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA-approved respirator.[5]
Step 2: Waste Segregation and Collection
-
Designate a Waste Stream: Establish a specific, labeled hazardous waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated pipette tips, gloves).
-
Avoid Commingling: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Incompatible materials, such as strong oxidizing agents, should be kept separate.[5][7]
-
Solid vs. Liquid: Collect solid waste and solutions in separate, appropriate containers.
-
Spill Residues: Any materials used to clean up a spill (e.g., vermiculite, sand) must be collected and treated as hazardous waste.[8][9]
Step 3: Containerization
-
Select Appropriate Containers: Use containers that are chemically resistant, durable, and have a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.
-
Prevent Dust Formation: When transferring solid waste, do so carefully to minimize the creation of dust.[2]
-
Closure: Ensure containers are sealed at all times, except when adding waste.[3][10]
Step 4: Labeling and Documentation
Proper labeling is critical for safety and regulatory compliance. The label on your waste container must clearly state:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Irritant"
-
Accumulation Start Date
-
Responsible Researcher and Laboratory Information
Step 5: Interim Storage
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central storage facility.[3][10]
-
Environment: The storage area should be cool and dry.[10]
-
Segregation: Keep the container away from incompatible materials.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for handling this compound waste.
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If a fume hood is not available, increase airflow by opening sashes or doors if safe to do so.[3][11]
-
Don PPE: Before re-entering the area, don the full PPE as described in Step 1 of the on-site protocol.
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[2][3][11]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust creation.[2]
-
Use an inert absorbent material like sand, diatomaceous earth, or vermiculite for containment.[8][9]
-
Place all contaminated materials and absorbents into a suitable, labeled container for hazardous waste disposal.[3]
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to this structured, safety-first approach, researchers can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and environmental stewardship.
References
- Angene Chemical. (2025, July 31). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: cis-3,5-Dimethylmorpholine hydrochloride.
- AChemBlock. (n.d.). 3,3-Dimethyl-morpholine hydrochloride 95%.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
- North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: cis-2,6-Dimethylmorpholine.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA279 Public Report.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,6-Dimethylmorpholine hydrochloride.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: (R)-3-Methylmorpholine hydrochloride, 97%.
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethylmorpholine PubChem CID 14551849. PubChem.
- ChemWhat. (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- BLD Pharmatech. (n.d.). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
- ChemicalBook. (2025, July 19). (3R,5S)-3,5-DiMethylMorpholine hydrochloride - Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: (S)-3-Methylmorpholine hydrochloride, 97%.
- Redox. (2022, October 1). Safety Data Sheet Morpholine Revision 5.
- Wikipedia. (n.d.). Morpholine.
- Jubilant Ingrevia. (2024, January 2). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
- ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
- IRO Water Treatment. (n.d.). Morpholine.
- Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).
- Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition.
- ChemicalBook. (2025, July 19). (3S,5S)-3,5-DiMethylMorpholine hydrochloride - Safety Data Sheet.
Sources
- 1. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. northmetal.net [northmetal.net]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Dimethylmorpholine Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,3-Dimethylmorpholine hydrochloride demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. Our approach is built on the pillars of scientific expertise and a proactive safety culture, empowering you to work with confidence.
Hazard Identification: Understanding the Risk Profile
While a complete toxicological profile for this compound is not extensively documented, a robust safety plan can be developed by analyzing data on the compound itself and its parent molecule, morpholine. This approach allows us to anticipate and mitigate risks effectively.
The primary hazards are associated with its morpholine moiety and the hydrochloride salt form. Based on available data for 3,3-Dimethylmorpholine and related compounds, it should be handled as a substance that can cause significant irritation and potential harm upon contact or inhalation.[1][2] The parent compound, morpholine, is classified as a corrosive, flammable liquid that can cause severe skin burns, eye damage, and respiratory irritation.[3][4]
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Classification | Source |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. |[2] |
Given these hazards, a comprehensive PPE strategy is not merely recommended; it is mandatory to prevent exposure.
Core Directive: Engineering Controls and Personal Protective Equipment
The first line of defense is always engineering controls. All handling of this compound, especially when dealing with the powdered form, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[5][6] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications & Rationale |
|---|---|---|
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or Neoprene gloves are required.[9] Check the manufacturer's breakthrough time data. Double-gloving provides an extra layer of protection against tears and potential permeation during extended handling. |
| Eyes & Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to provide a seal around the eyes.[7] A full-face shield must be worn over the goggles to protect against splashes when handling solutions or during transfers of the solid.[5][6] |
| Respiratory | NIOSH-approved Respirator (as needed) | An N95 dust mask is the minimum for weighing the powder. For procedures with a higher risk of aerosolization or when handling larger quantities, a half-mask or full-facepiece respirator with organic vapor/acid gas cartridges is necessary.[10][11] |
| Body | Fully-buttoned Laboratory Coat & Protective Sleeves | A flame-resistant lab coat is recommended. Ensure it is clean and fully fastened. Disposable protective sleeves should be worn over the lab coat sleeves to protect against contamination. |
| Feet | Closed-toe Shoes | Leather or chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory. |
Operational Plan: Step-by-Step Safety Protocols
3.1. Donning and Doffing PPE: A Self-Validating System
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat and Protective Clothing: Don first.
-
Respirator: If required, perform a seal check.
-
Goggles and Face Shield: Ensure a secure and comfortable fit.
-
Gloves: Don last. Pull the cuffs of the gloves over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard if double-gloving.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Inner Gloves: Remove last, using the glove-to-glove and skin-to-skin technique.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[7]
3.2. Safe Handling: Weighing and Transferring the Solid
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment.
-
PPE: Don all required PPE as described in Table 2.
-
Weighing: Conduct all weighing of the powdered solid within the fume hood. Use a disposable weigh boat to minimize contamination of the balance.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.[2]
-
Closure: Tightly close the container immediately after use.[4][7]
-
Decontamination: Wipe down the spatula, weigh boat, and any contaminated surfaces with an appropriate solvent before removing them from the fume hood.
Emergency Response Protocol
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Table 3: Immediate First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: If flammable, remove all sources of ignition.[7]
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.[7][8]
-
Clean-up: Wearing appropriate PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Use spark-proof tools.[7]
-
Ventilate: Ventilate the area thoroughly.[6]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All excess this compound and solutions must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, sleeves), weigh boats, and cleaning materials must be collected in a designated hazardous waste container.
-
Compliance: All waste disposal must adhere to local, state, and federal regulations.[10][12] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Diagram 1: Respiratory Protection Selection Workflow
This workflow outlines the decision-making process for selecting the appropriate level of respiratory protection when handling this compound.
Caption: Decision tree for selecting appropriate respiratory protection.
By adhering to these rigorous guidelines, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work. Always prioritize safety and consult your institution's EHS department with any questions.
References
- Safety Data Sheet: Morpholine. Astech Ireland. Link
- Material Safety Data Sheet - Morpholine, 99+%. Cole-Parmer. Link
- Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline. Benchchem. Link
- Morpholine Safety Data Sheet. Santa Cruz Biotechnology. Link
- Safety D
- Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. Link
- SAFETY DATA SHEET: Morpholine. Sigma-Aldrich. Link
- 3,3-Dimethylmorpholine PubChem CID 14551849.
- 3,3-Dimethylmorpholine CAS#: 59229-63-9.
- 3,3-Dimethyl-morpholine hydrochloride 95%. AChemBlock. Link
- Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Angene Chemical. Link
- SAFETY DATA SHEET: 3-Dimethylaminopropiophenone hydrochloride. Fisher Scientific. Link
- SAFETY DATA SHEET: N-Methylmorpholine. Sigma-Aldrich. Link
- SAFETY DATA SHEET: (R)-3-Methylmorpholine hydrochloride, 97%. Fisher Scientific. Link
- SAFETY DATA SHEET: N-Methylmorpholine. Fisher Scientific. Link
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- (3R,5S)
- (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride Safety Data Sheet.
- NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. Centers for Disease Control and Prevention. Link
- Table of exposure limits for chemical and biological substances. WorkSafeBC. Link
- Safety Data Sheet: Morpholine.
Sources
- 1. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. astechireland.ie [astechireland.ie]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
